Technical Documentation Center

4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline
  • CAS: 951905-14-9

Core Science & Biosynthesis

Foundational

4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline: A Critical Intermediate in HIV-1 Latency-Reversing Agents

Executive Summary The eradication of Human Immunodeficiency Virus Type 1 (HIV-1) is fundamentally hindered by the existence of latent viral reservoirs. The "shock and kill" therapeutic paradigm aims to reactivate these d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The eradication of Human Immunodeficiency Virus Type 1 (HIV-1) is fundamentally hindered by the existence of latent viral reservoirs. The "shock and kill" therapeutic paradigm aims to reactivate these dormant proviruses (the "shock") so that the infected cells can be eliminated by immune responses or viral cytopathic effects (the "kill")[1].

4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline (also known as 4-chloro-6-isopropoxy-2-methylquinoline) is a highly specialized, custom-synthesized chemical intermediate. It serves as the structural "Master Key Core" in the development of Antiviral 6 (AV6) derivatives—a novel class of Multi-Target Directed Ligands (MTDLs) designed to act as dual-mechanism latency-reversing agents (LRAs)[2]. By bridging the gap between nuclear factor of activated T cells (NFAT) activation and histone deacetylase (HDAC) inhibition, this quinoline scaffold is at the forefront of experimental HIV-1 curative pharmacology[3].

Chemical Identity & Physicochemical Profiling

Because this compound is a highly specific intermediate utilized primarily in the custom synthesis of AV6-derived MTDLs, it is typically generated in situ or synthesized on-demand in medicinal chemistry workflows[2]. Consequently, it bypasses standard commercial indexing and does not possess a universally assigned Chemical Abstracts Service (CAS) Registry Number.

Table 1: Physicochemical Properties and Identification

PropertyValue
IUPAC Name 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline
Common Synonym 4-Chloro-6-isopropoxy-2-methylquinoline
Molecular Formula C₁₃H₁₄ClNO
Molecular Weight 235.71 g/mol
SMILES String CC1=NC2=CC=C(OC(C)C)C=C2C(Cl)=C1
CAS Registry Number Unassigned (Custom medicinal chemistry intermediate)
Role in Drug Design Electrophilic core for nucleophilic amine substitution (C-4 position)

The Biological Imperative: AV6 Scaffold and the "Shock and Kill" Paradigm

The original AV6 molecule was discovered via high-throughput screening as a potent LRA that reactivates latent HIV-1 without inducing global T-cell proliferation[3]. AV6 operates by requiring NFAT for early viral mRNA expression and acts synergistically with classical HDAC inhibitors (like valproic acid or vorinostat)[3].

To optimize this synergy, researchers engineered MTDLs that physically fuse the AV6 quinoline core with the zinc-binding groups (ZBGs) of HDAC inhibitors[2]. The 6-isopropoxy substitution on the quinoline ring is a critical Structure-Activity Relationship (SAR) determinant. While 6-methoxy derivatives show weak activity, substituting the C-6 position with bulkier alkoxy groups (like isopropoxy or ethoxy) modulates the lipophilicity and spatial orientation of the molecule, directly impacting its ability to release the Positive Transcription Elongation Factor b (P-TEFb) from the inactive 7SK snRNP complex[2].

Mechanism AV6 AV6-Derived MTDL (4-Chloro-6-isopropoxy core) HDAC HDAC Inhibition (Chromatin Relaxation) AV6->HDAC Zinc-binding group NFAT NFAT Activation (Nuclear Translocation) AV6->NFAT Quinoline core PTEFb P-TEFb Release (from 7SK snRNP) AV6->PTEFb HIV Latent HIV-1 Reactivation ('Shock' Phase) HDAC->HIV NFAT->HIV PTEFb->HIV

Figure 1: Dual-mechanism pathway of AV6-derived MTDLs in HIV-1 latency reactivation.

Self-Validating Synthesis Protocol

The synthesis of 4-chloro-2-methyl-6-(propan-2-yloxy)quinoline relies on the highly selective O-alkylation of 4-chloro-2-methylquinolin-6-ol[2]. As a Senior Application Scientist, it is critical to understand that this is not merely a mixing of reagents; it is a kinetically controlled system designed to favor bimolecular nucleophilic substitution (S_N2) over elimination (E2).

Quantitative Stoichiometry

Table 2: Reaction Stoichiometry for O-Alkylation

ReagentMW ( g/mol )EquivalentsAmountRole
4-Chloro-2-methylquinolin-6-ol193.631.04.0 g (20.7 mmol)Starting Material
2-Bromopropane122.992.05.1 g (41.4 mmol)Alkylating Agent
Potassium Carbonate (K₂CO₃)138.213.08.6 g (62.1 mmol)Base
N,N-Dimethylformamide (DMF)73.09Solvent120.0 mLPolar Aprotic Solvent
Step-by-Step Methodology and Causality
  • Deprotonation (Phenoxide Formation): Suspend 4.0 g of 4-chloro-2-methylquinolin-6-ol and 8.6 g of anhydrous K₂CO₃ in 120.0 mL of DMF.

    • Causality: K₂CO₃ is a mild, non-nucleophilic base. It is perfectly calibrated to deprotonate the C-6 phenolic hydroxyl (pKa ~9.5) to form a reactive phenoxide anion without causing unwanted nucleophilic attack on the electron-deficient quinoline core.

  • Alkylation: Add 5.1 g of 2-bromopropane dropwise to the stirring mixture.

    • Causality: DMF is chosen as a polar aprotic solvent because it solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the S_N2 trajectory.

  • Thermal Control: Stir the reaction mixture at exactly 40 °C for 4 hours.

    • Causality: The S_N2 alkylation of a secondary halide (2-bromopropane) is in direct kinetic competition with the E2 elimination pathway (which would yield propene gas). 40 °C provides the exact thermal energy required to overcome the S_N2 activation barrier while suppressing the thermodynamically favored E2 elimination.

  • Workup & Purification: Filter the reaction mixture to remove inorganic salts (KBr and unreacted K₂CO₃). Concentrate the filtrate in vacuo to remove DMF. Purify the residue via silica gel column chromatography.

Protocol Validation System

To ensure the integrity of the synthesized intermediate before proceeding to amine substitution, the protocol must be self-validating:

  • In-Process TLC: Monitor the reaction via Thin-Layer Chromatography. The highly polar phenol starting material will disappear, replaced by a significantly less polar ether spot (the product).

  • Mass Spectrometry (LC-MS): Confirm the exact mass. The target peak must show an m/z of[M+H]⁺ ≈ 236.1.

  • Structural Confirmation (¹H NMR): Validate O-alkylation (ruling out C-alkylation) by identifying the characteristic isopropoxy signature: a septet integrating to 1H (the CH group) and a doublet integrating to 6H (the two CH₃ groups).

Synthesis SM 4-Chloro-2-methylquinolin-6-ol (20.7 mmol) Reagents 2-Bromopropane (2 eq) K2CO3 (3 eq) / DMF 40 °C, 4 h SM->Reagents Product 4-Chloro-2-methyl-6- (propan-2-yloxy)quinoline Reagents->Product Purify Filtration & Silica Column Chromatography Product->Purify

Figure 2: Step-by-step synthetic workflow of 4-chloro-2-methyl-6-(propan-2-yloxy)quinoline.

References

  • Ao, M., Pan, Z., Qian, Y., Tang, B., Feng, Z., Fang, H., Wu, Z., Chen, J., Xue, Y., & Fang, M. (2018). "Design, synthesis, and biological evaluation of AV6 derivatives as novel dual reactivators of latent HIV-1." RSC Advances, 8(31), 17279-17292. Available at:[Link]

  • Micheva-Viteva, S., Kobayashi, Y., Edelstein, L. C., Pacchia, A. L., Lee, H. R., Graci, J. D., Breslin, J., Phelan, B. D., Miller, L. K., Colacino, J. M., Gu, Z., Ron, Y., Peltz, S. W., & Dougherty, J. P. (2011). "High-throughput screening uncovers a compound that activates latent HIV-1 and acts cooperatively with a histone deacetylase (HDAC) inhibitor." Journal of Biological Chemistry, 286(24), 21083-21091. Available at:[Link]

  • Wang, Y.-K., Wei, L., Hu, W., Yu, P.-X., Li, Z., Yu, H.-P., & Li, X. (2023). "Medicinal Chemistry of Anti-HIV-1 Latency Chemotherapeutics: Biotargets, Binding Modes and Structure-Activity Relationship Investigation." Molecules, 28(1), 3. Available at:[Link]

Sources

Exploratory

4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold and the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Imperative for Precise Structural Verification

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties, making them foundational components in drug discovery and development.[3][4][5][6] The specific biological activity of a quinoline derivative is profoundly dictated by the nature and position of its substituents. Consequently, the unambiguous structural elucidation of novel quinoline analogues is a critical prerequisite for understanding structure-activity relationships (SAR) and advancing new therapeutic agents.

This guide provides a comprehensive, multi-technique approach to the structural verification of a specific derivative, 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline . We will proceed through a logical workflow, employing mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments. The causality behind each analytical choice will be explained, demonstrating how these techniques synergistically provide an irrefutable confirmation of the molecular architecture. The molecular formula of the target compound is C₁₃H₁₄ClNO, with a monoisotopic mass of 235.07639 Da.[7]

Workflow for Structure Elucidation

G cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Confirmation Proposed_Structure Proposed Structure C₁₃H₁₄ClNO MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern - Fragmentation Proposed_Structure->MS Subject to Analysis IR Infrared (IR) Spectroscopy - Functional Groups Proposed_Structure->IR Subject to Analysis NMR NMR Spectroscopy - ¹H & ¹³C NMR - 2D NMR (COSY, HSQC, HMBC) Proposed_Structure->NMR Subject to Analysis Synthesis Synthesis of Evidence - Corroboration of Data MS->Synthesis Provide Complementary Data IR->Synthesis Provide Complementary Data NMR->Synthesis Provide Complementary Data Final_Structure Final Confirmed Structure Synthesis->Final_Structure Leads to Unambiguous Confirmation G cluster_frags M_H [M+H]⁺ m/z = 236.08 Frag1 m/z = 194.07 Loss of Propene (C₃H₆) M_H->Frag1 - 42.04 Da Frag2 m/z = 178.04 Loss of Isopropoxy Radical (•OC₃H₇) and H radical M_H->Frag2 - 59.05 Da

Caption: Proposed primary fragmentation pathway for the target molecule.

The loss of 42 Da corresponding to propene (C₃H₆) via a McLafferty-type rearrangement from the isopropoxy group is a highly probable fragmentation pathway. This cleavage strongly suggests the presence of the ether linkage.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. By identifying these absorption bands, we can confirm the presence of key structural components like aromatic rings, C-O ether linkages, and C-Cl bonds, which must be consistent with the proposed structure. [8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Expected Spectrum and Interpretation

The IR spectrum will provide a "fingerprint" of the molecule, confirming the presence of its core components.

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3100 - 3000 Medium Aromatic C-H stretch
2980 - 2850 Medium-Strong Aliphatic C-H stretch (from methyl and isopropyl groups)
1610, 1570, 1500 Medium-Strong Aromatic C=C and C=N ring stretching
1240 Strong Aryl-O-Alkyl ether C-O asymmetric stretch
1100 Strong Aryl-O-Alkyl ether C-O symmetric stretch

| ~780 | Strong | C-Cl stretch |

The strong absorption bands around 1240 cm⁻¹ and 1100 cm⁻¹ are particularly diagnostic for the aryl ether linkage, while the bands in the 1610-1500 cm⁻¹ region confirm the quinoline aromatic system. [9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Causality: NMR is the most powerful technique for structure elucidation in solution. ¹H NMR reveals the number and chemical environment of all protons, while ¹³C NMR does the same for carbon atoms. The true power, however, comes from two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC, which establish direct (one-bond) and long-range (two- or three-bond) connectivity between atoms, allowing for the complete and unambiguous assembly of the molecular puzzle. [10]

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR Acquisition: Perform a series of 2D experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify all direct one-bond proton-carbon (C-H) correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) proton-carbon correlations, which are critical for connecting different fragments of the molecule.

Expected Spectra and Interpretation

The combination of these NMR experiments will allow for the assignment of every proton and carbon signal to a specific position in the molecule.

G img_node

Caption: Proposed structure of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline with atom numbering.

¹H NMR Predictions (400 MHz, CDCl₃)

Table 3: Predicted ¹H NMR Data

Proton(s) Predicted δ (ppm) Multiplicity Integration Assignment
H-8 ~8.0 d 1H Doublet due to coupling with H-7. Downfield shift due to proximity to the heterocyclic nitrogen.
H-5 ~7.8 d 1H Doublet, deshielded by the chloro group at C-4.
H-7 ~7.4 dd 1H Doublet of doublets from coupling to H-8 and H-5 (meta-coupling).
H-3 ~7.1 s 1H Singlet, isolated proton on the pyridine ring.
H-1' ~4.7 sept 1H Septet from coupling to the six protons of the two methyl groups (H-2').
H-2 ~2.7 s 3H Singlet, methyl group at C-2 with no adjacent protons.

| H-2' | ~1.4 | d | 6H | Doublet from coupling to the single methine proton (H-1'). |

¹³C NMR Predictions (100 MHz, CDCl₃)

Table 4: Predicted ¹³C NMR Data

Carbon(s) Predicted δ (ppm) Assignment
C-2 ~158 Carbon attached to nitrogen and bearing a methyl group.
C-6 ~155 Aromatic carbon attached to the electron-donating oxygen atom.
C-4 ~149 Carbon attached to the electronegative chlorine atom.
C-8a ~147 Quaternary carbon at the ring junction.
C-4a ~135 Quaternary carbon at the ring junction.
C-8 ~130 Aromatic CH.
C-5 ~123 Aromatic CH.
C-3 ~121 Aromatic CH.
C-7 ~107 Aromatic CH, shielded by the ortho-alkoxy group.
C-1' ~71 Methine carbon of the isopropyl group, attached to oxygen.
C-2 ~25 Methyl carbon attached to the quinoline ring.

| C-2' | ~22 | The two equivalent methyl carbons of the isopropyl group. |

Key 2D NMR Correlations for Structure Confirmation

The HMBC experiment is the cornerstone of final confirmation, linking the distinct spin systems.

G cluster_protons Proton Signals (¹H) cluster_carbons Carbon Signals (¹³C) H_Me H-2 (Methyl Protons) ~2.7 ppm C_2 C-2 ~158 ppm H_Me->C_2 HMBC C_3 C-3 ~121 ppm H_Me->C_3 HMBC H_iso_CH H-1' (Isopropyl CH) ~4.7 ppm C_6 C-6 ~155 ppm H_iso_CH->C_6 HMBC H_iso_Me H-2' (Isopropyl Me) ~1.4 ppm C_1_prime C-1' ~71 ppm H_iso_Me->C_1_prime HMBC H_3 H-3 ~7.1 ppm H_3->C_2 HMBC C_4 C-4 ~149 ppm H_3->C_4 HMBC

Caption: Key expected HMBC correlations to confirm the molecular framework.

  • Correlation 1 (H-2 to C-2, C-3): The singlet from the methyl protons at C-2 correlating to the quaternary carbon C-2 and the protonated carbon C-3 firmly places the methyl group at the 2-position.

  • Correlation 2 (H-1' to C-6): The septet of the isopropyl methine proton correlating to the C-6 carbon confirms that the isopropoxy group is attached at position 6.

  • Correlation 3 (H-3 to C-4): The aromatic singlet H-3 correlating to the chlorine-bearing C-4 confirms their adjacency.

Synthesis of Evidence and Final Confirmation

The structure of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline is unequivocally confirmed by the collective body of evidence:

  • HRMS established the correct elemental formula (C₁₃H₁₄ClNO) and confirmed the presence of one chlorine atom through the characteristic 3:1 isotopic ratio of the [M+H]⁺ and [M+2+H]⁺ ions. [7]2. IR Spectroscopy verified the presence of all key functional groups: an aromatic system, an aryl ether linkage, aliphatic C-H bonds, and a C-Cl bond.

  • ¹H and ¹³C NMR provided a complete count of all proton and carbon environments, consistent with the proposed structure.

  • 2D NMR (COSY, HSQC, and HMBC) connected all the individual pieces, establishing the precise atomic connectivity of the quinoline core, the positions of the chloro, methyl, and isopropoxy substituents, and the internal structure of the isopropoxy group itself.

Each analytical technique provides a layer of validation, and together, they form a self-consistent and irrefutable proof of the molecular structure.

Conclusion

The systematic application of modern spectroscopic techniques, as detailed in this guide, allows for the confident and unambiguous structure elucidation of complex organic molecules like 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline. This rigorous characterization is the essential foundation upon which all further research, including biological screening and SAR studies in drug development programs, is built. The proven identity of this molecule enables its use as a reliable building block for the synthesis of new and potentially therapeutic agents targeting a wide range of diseases. [1][5]

References

  • Oriental Journal of Chemistry. (2023).
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016).
  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (n.d.). PMC.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PMC.
  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2024). MDPI.
  • Electronic Supporting Inform
  • A REVIEW ON QUINOLINE AND ITS DERIV
  • PubChemLite. 4-chloro-2-methyl-6-(propan-2-yloxy)quinoline.
  • Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • High resolution FTIR spectrum of CH2D37Cl. (n.d.).
  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (n.d.). PMC.
  • Mass spectrometry analysis of 2-Methyl-1H-imidazo[4,5-h]quinoline. (n.d.). Benchchem.

Sources

Foundational

An In-depth Technical Guide on the Biological Activity of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline: A Scaffold for Future Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals. Abstract The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities. This technical guide focuses on the specific derivative, 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline, a compound for which specific biological data is not yet extensively available in the public domain. Recognizing this, the guide takes a forward-looking perspective, positioning this molecule as a promising scaffold for future drug discovery endeavors. By examining the well-documented biological activities of structurally related quinoline analogues, particularly those with 4-chloro and 6-alkoxy substitutions, we can infer and propose potential therapeutic applications for this specific molecule. This document will delve into the known anticancer, antimicrobial, and antiviral activities of the broader quinoline class, providing a rationale for the potential of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline and outlining experimental pathways to explore its biological profile.

Introduction: The Quinoline Moiety - A Cornerstone of Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a fundamental building block in the development of therapeutic agents.[1] The versatility of the quinoline ring system allows for extensive functionalization, leading to a diverse range of derivatives with potent and selective biological effects.[1] The inherent chemical properties of the quinoline nucleus, including its ability to intercalate with DNA and interact with various enzymatic targets, have made it a focal point of research for decades.[2]

The introduction of various substituents onto the quinoline core significantly influences its pharmacokinetic and pharmacodynamic properties. For instance, a chlorine atom at the 4-position is a common feature in many biologically active quinolines, often enhancing their potency.[3] Similarly, alkoxy groups at the 6-position have been shown to modulate the biological activity of quinoline derivatives.[4] The subject of this guide, 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline, combines these features, suggesting a high potential for interesting biological activity.

Caption: Chemical structure of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline.

While direct biological studies on this specific molecule are scarce, its structural similarity to other well-characterized quinolines provides a strong foundation for predicting its potential therapeutic applications. This guide will, therefore, synthesize the available knowledge on related compounds to build a case for the investigation of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline as a novel therapeutic candidate.

Synthesis of the 4-Chloro-2-methyl-6-alkoxyquinoline Scaffold

The synthesis of 4-chloro-2-methyl-6-alkoxyquinolines is a critical first step in exploring their biological potential. A common and effective method involves a multi-step synthesis starting from a substituted aniline. The general synthetic route provides a framework for the production of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline.

A representative synthesis for a closely related analogue, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, starts from 4-methoxyaniline and proceeds through cyclization, nitration, and chlorination steps.[5] This established methodology can be adapted for the synthesis of the target compound by using 4-(propan-2-yloxy)aniline as the starting material and omitting the nitration step if the 3-nitro group is not desired.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Potential Derivatization A 4-(propan-2-yloxy)aniline B 6-(propan-2-yloxy)-2-methylquinolin-4-ol A->B Cyclization (e.g., with ethyl acetoacetate) C 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline B->C Chlorination (e.g., with POCl3) D Nucleophilic Substitution at C4 C->D React with various nucleophiles

Caption: Generalized synthetic workflow for 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline.

Experimental Protocol: General Synthesis of 4-Chloro-6-alkoxy-2-methylquinolines

This protocol is adapted from the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline and can be modified for the target compound.[5]

Step 1: Cyclization to form the 6-alkoxy-2-methylquinolin-4-ol

  • To a mixture of the appropriate 4-alkoxyaniline (1 equivalent) and ethyl acetoacetate (1.2 equivalents), add a suitable cyclizing agent such as polyphosphoric acid.

  • Heat the reaction mixture at an elevated temperature (e.g., 170°C) for a specified time (e.g., 1 hour), monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the 6-alkoxy-2-methylquinolin-4-ol.

Step 2: Chlorination to form the 4-Chloro-6-alkoxy-2-methylquinoline

  • Suspend the 6-alkoxy-2-methylquinolin-4-ol (1 equivalent) in phosphorus oxychloride (POCl₃, excess).

  • Add a catalytic amount of N,N-Dimethylformamide (DMF).

  • Heat the mixture to reflux (e.g., 110°C) for a designated period (e.g., 1 hour), monitoring by TLC.

  • After the reaction is complete, cool the mixture and carefully quench by pouring it into a mixture of crushed ice and a base (e.g., sodium bicarbonate solution) to neutralize the excess POCl₃.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 4-chloro-6-alkoxy-2-methylquinoline.

Inferred Biological Activities Based on Structural Analogues

The biological profile of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline can be inferred by examining the activities of structurally similar compounds. The quinoline core is a well-established pharmacophore with a broad spectrum of activities.[1]

Anticancer Potential

Numerous quinoline derivatives have demonstrated significant anticancer activity against a variety of cancer cell lines.[2] The mechanisms of action are diverse and include the inhibition of tyrosine kinases, topoisomerases, and the induction of apoptosis.[6]

The PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer, is a key target for many quinoline-based inhibitors.[5] The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline has been reported as a key intermediate for the development of PI3K/mTOR inhibitors.[5] This suggests that 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline could serve as a valuable scaffold for the design of novel anticancer agents targeting this critical pathway.

Table 1: Anticancer Activity of Selected Quinoline Derivatives

Compound/Derivative ClassCancer Cell LinesMechanism of Action (if known)Reference
2,4,6-Trisubstituted quinolinesLung, colon, liver, stomachNot specified[1]
Pyrimido[4,5-b]quinoline derivativesHuman breast cancer (MCF-7)Not specified[1]
4-Chloro-6-methoxy-2-methyl-3-nitroquinoline (as intermediate)Not applicablePrecursor for PI3K/mTOR inhibitors[5]
Antimicrobial Activity

The quinoline scaffold is the basis for the well-known fluoroquinolone class of antibiotics.[7] These compounds primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. While not a fluoroquinolone itself, the core quinoline structure of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline suggests potential for antibacterial activity.

Recent studies on novel 4-alkoxyquinolines have shown promising antimycobacterial potential, specifically against Mycobacterium tuberculosis.[4] The variation of the alkoxy group at different positions on the quinoline ring has been shown to significantly impact the antimycobacterial potency.[4] This highlights the potential of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline as a lead structure for the development of new antitubercular agents.

Antiviral Activity

Certain quinoline derivatives, most notably chloroquine and hydroxychloroquine, have been investigated for their antiviral properties.[8] Their proposed mechanism of action often involves the inhibition of viral entry and replication by altering the pH of endosomes. While the clinical efficacy of these specific compounds against certain viruses remains a subject of debate, the broader class of quinolines continues to be explored for antiviral drug development. The structural features of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline make it a candidate for screening against a range of viral pathogens.

Future Directions and Experimental Design

Given the lack of direct biological data, a systematic evaluation of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline is warranted. The following experimental workflow is proposed to elucidate its biological activity profile.

Experimental_Workflow A Synthesis and Purification of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline B In Vitro Cytotoxicity Assays (e.g., MTT, XTT) on a panel of cancer cell lines A->B Anticancer Evaluation C Antimicrobial Susceptibility Testing (e.g., MIC determination) against a panel of bacteria and fungi A->C Antimicrobial Evaluation D Antiviral Screening Assays (e.g., plaque reduction assays) against relevant viruses A->D Antiviral Evaluation E Mechanism of Action Studies (e.g., kinase inhibition assays, DNA binding studies) B->E If active C->E If active D->E If active F In Vivo Efficacy and Toxicity Studies (in relevant animal models) E->F For promising candidates

Caption: Proposed experimental workflow for evaluating the biological activity of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline.

Conclusion

While 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline is a molecule with a currently unpublished biological profile, its chemical structure, based on the versatile and highly active quinoline scaffold, strongly suggests its potential as a valuable lead compound in drug discovery. By leveraging the extensive knowledge of related 4-chloro and 6-alkoxyquinoline derivatives, a compelling case can be made for its investigation as a potential anticancer, antimicrobial, or antiviral agent. The synthetic accessibility of this compound, coupled with the clear experimental pathways for its biological evaluation, makes it an attractive target for researchers and drug development professionals. This technical guide serves as a foundational document to inspire and guide future research into the therapeutic potential of this promising, yet underexplored, chemical entity.

References

  • The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem. (n.d.).
  • Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Retrieved March 15, 2026, from [Link]

  • de Souza, M. V. N., et al. (2024). Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. Journal of Medicinal Chemistry. Retrieved March 15, 2026, from [Link]

  • Patel, K. D., & Mehta, A. G. (2014). Synthesis and characterization of some pyrimidine–quinoline clubbed molecules and their microbicidal efficacy. ResearchGate. Retrieved March 15, 2026, from [Link]

  • United States Patent Office. (n.d.). Retrieved March 15, 2026, from [Link]

  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • US10123999B2 - Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds - Google Patents. (n.d.).
  • Al-Tel, T. H. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. MDPI. Retrieved March 15, 2026, from [Link]

  • Quinoline derivatives as antibacterial agents - Patent JP-5302680-B2 - PubChem. (n.d.). Retrieved March 15, 2026, from [Link]

  • CA2361057C - Quinoline derivatives and quinazoline derivatives - Google Patents. (n.d.).
  • Vijayakumar, V. (2011). An Overview: The biologically important quninoline derivatives. International Journal of ChemTech Research. Retrieved March 15, 2026, from [Link]

  • Valente, S., et al. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. PMC. Retrieved March 15, 2026, from [Link]

  • 4-Chloro-6-methoxy-2-methylquinoline | C11H10ClNO | CID 610114 - PubChem. (n.d.). Retrieved March 15, 2026, from [Link]

  • Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved March 15, 2026, from [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (2022, September 17). Retrieved March 15, 2026, from [Link]

Sources

Exploratory

Therapeutic Targeting of HIV-1 Latency: The Role of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline in Developing Dual-Action Latency-Reversing Agents

Executive Summary The eradication of Human Immunodeficiency Virus type 1 (HIV-1) is fundamentally hindered by the existence of latent viral reservoirs in resting memory CD4+ T cells. To overcome this, the "shock and kill...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The eradication of Human Immunodeficiency Virus type 1 (HIV-1) is fundamentally hindered by the existence of latent viral reservoirs in resting memory CD4+ T cells. To overcome this, the "shock and kill" strategy employs Latency-Reversing Agents (LRAs) to force the transcription of dormant proviruses, exposing the infected cells to immune clearance and Highly Active Antiretroviral Therapy (HAART).

Among emerging LRAs, Antiviral 6 (AV6) —a 2-methylquinoline derivative—has shown exceptional promise due to its ability to reactivate latent HIV-1 without inducing global T-cell activation. This technical guide explores the mechanistic and structural significance of a specific synthetic intermediate: 4-chloro-2-methyl-6-(propan-2-yloxy)quinoline (also known as 4-chloro-6-isopropoxy-2-methylquinoline). By analyzing its synthesis, biological evaluation, and Structure-Activity Relationship (SAR), we uncover the steric constraints of the AV6 "Master Key Core" and its role in designing next-generation, dual-action LRAs [1].

The Mechanistic Paradigm of Quinoline-Based LRAs

As drug development professionals, we must look beyond single-target paradigms. The complex etiology of HIV-1 latency requires multi-target interventions. AV6 acts synergistically with Histone Deacetylase Inhibitors (HDACi), such as valproic acid (VA) or vorinostat (SAHA), to achieve potent viral reactivation [2].

To streamline this synergy, researchers have engineered dual-action AV6 derivatives by grafting Zinc-Binding Groups (ZBGs) directly onto the N-phenylquinoline scaffold. This creates a single molecule capable of triggering three distinct pathways:

  • HDAC Inhibition: The ZBG chelates zinc ions in the active site of Class I HDACs (HDAC 1, 2, and 3), preventing the deacetylation of histones at the HIV-1 5'-Long Terminal Repeat (LTR). This induces chromatin relaxation.

  • NFAT Activation: The quinoline core stimulates the Nuclear Factor of Activated T-cells (NFAT) pathway, which is strictly required for the initiation of early HIV-1 mRNA expression.

  • P-TEFb Release: The compound facilitates the release of the Positive Transcription Elongation Factor b (P-TEFb) from the inactive 7SK snRNP complex, driving transcription elongation.

Pathway AV6 Dual-Action AV6 Derivative (Quinoline Core + ZBG) HDAC HDAC 1/2/3 Inhibition AV6->HDAC Zinc Chelation NFAT NFAT Pathway Activation AV6->NFAT Target Binding PTEFb P-TEFb Release (from 7SK snRNP) AV6->PTEFb Complex Disruption LTR HIV-1 5'-LTR Transcription & Reactivation HDAC->LTR Chromatin Relaxation NFAT->LTR Transcription Initiation PTEFb->LTR Transcription Elongation

Fig 1. Dual-mechanism signaling pathway of AV6 derivatives leading to HIV-1 5'-LTR activation.

Experimental Methodology: Synthesis and Validation

To optimize the AV6 scaffold, it is critical to map the steric boundaries of the C-6 position on the quinoline ring. 4-chloro-2-methyl-6-(propan-2-yloxy)quinoline serves as the definitive intermediate for testing branched-chain alkoxy substitutions.

Synthetic Protocol for the Isopropoxy Intermediate

The synthesis of this intermediate requires a precise, self-validating two-step protocol to ensure high yield and purity before downstream amination [1].

Step 1: Demethylation

  • Rationale: The stable methoxy group must be cleaved to expose a reactive hydroxyl group for subsequent alkylation.

  • Procedure: Dissolve 4-chloro-6-methoxy-2-methylquinoline in anhydrous Dichloromethane (DCM). Cool the system to 0 °C. Dropwise, add Boron tribromide (BBr₃) under an inert argon atmosphere. Stir at room temperature for 2 hours.

  • Validation: Quench with ice water, extract with DCM, and verify the presence of the 4-chloro-2-methylquinolin-6-ol intermediate via TLC and ¹H-NMR (disappearance of the -OCH₃ singlet at ~3.9 ppm).

Step 2: Alkylation

  • Rationale: Introducing the bulky isopropoxy group tests the spatial tolerance of the target's binding pocket.

  • Procedure: Dissolve the intermediate in anhydrous Dimethylformamide (DMF). Add Sodium Hydride (NaH) to deprotonate the phenol. Slowly add 2-bromopropane and stir overnight at room temperature.

  • Validation: Purify via silica gel column chromatography. Confirm the structure of 4-chloro-2-methyl-6-(propan-2-yloxy)quinoline via mass spectrometry (m/z appropriate for C₁₃H₁₄ClNO).

Synthesis SM 4-chloro-6-methoxy- 2-methylquinoline Step1 Demethylation (BBr3, DCM, 2h) SM->Step1 Int 4-chloro-2-methyl- quinolin-6-ol Step1->Int Step2 Alkylation (2-bromopropane, NaH) Int->Step2 Prod 4-chloro-2-methyl-6- (propan-2-yloxy)quinoline Step2->Prod

Fig 2. Step-by-step synthetic workflow for 4-chloro-2-methyl-6-(propan-2-yloxy)quinoline.

Biological Evaluation Protocol (J-Lat A2 Model)

To evaluate the latency-reversing efficacy of the final aminated derivatives, the J-Lat A2 cell model is utilized. This clonal T-cell line harbors a silent integrated HIV-1 cassette (5'-LTR-Tat-Flag-iRES-EGFP-3'-LTR).

  • Cell Culture: Maintain J-Lat A2 cells in RPMI 1640 medium supplemented with 10% FBS at 37 °C and 5% CO₂.

  • Compound Treatment: Seed cells at 2 × 10⁵ cells/mL in 24-well plates. Treat with the synthesized quinoline derivatives at varying concentrations (e.g., 10 µM). Use AV6 and SAHA as positive controls.

  • Flow Cytometry: After 24-48 hours, harvest the cells, wash with PBS, and analyze via flow cytometry. The percentage of cells expressing Enhanced Green Fluorescent Protein (GFP) directly correlates to the reactivation of the latent HIV-1 LTR.

Quantitative SAR Analysis: The Steric Boundary

As a Senior Application Scientist, I emphasize that negative data is often as illuminating as positive data. The biological evaluation of derivatives synthesized from the 4-chloro-2-methyl-6-(propan-2-yloxy)quinoline intermediate revealed a critical structural constraint.

When the C-6 position of the quinoline ring was functionalized with different alkoxy groups, the reactivation potency varied drastically [1].

Table 1: SAR of C-6 Alkoxy Substitutions on AV6 Derivatives
Compound SeriesC-6 SubstituentStructure TypeReactivation Potency (GFP% at 10 µM)Mechanistic Conclusion
7b–7d Methoxy (-OCH₃)Short Linear2.1% – 8.3%Baseline LRA activity; fits pocket.
7f–7j Ethoxy (-OCH₂CH₃)Extended Linear14.5% – 47.3%Enhanced potency; optimal hydrophobic interaction.
7o–7s Isopropoxy (-OCH(CH₃)₂) Branched/Bulky ~0% (No effect) Detrimental steric clash; abolishes target binding.

Causality & Expert Insight: Why does the isopropoxy derivative fail entirely? The data clearly demonstrates that replacing a linear methoxy or ethoxy group with a branched isopropoxy group at the C-6 position is highly detrimental to latent HIV-1 reactivation. The bulkiness of the branched isopropyl chain introduces severe steric hindrance. This prevents the "Master Key Core" from properly docking into the binding pocket of its upstream target (likely a kinase or receptor mediating the NFAT pathway), thereby completely uncoupling the molecule from its latency-reversing mechanism.

Conclusion

The synthesis and subsequent failure of derivatives originating from 4-chloro-2-methyl-6-(propan-2-yloxy)quinoline provided an invaluable SAR milestone in HIV-1 drug discovery. By defining the strict spatial limitations of the quinoline C-6 pocket, researchers were able to pivot toward linear ethoxy substitutions, ultimately leading to the successful development of highly potent, dual-action LRAs capable of simultaneous HDAC inhibition and NFAT activation. This iterative, data-driven approach remains the gold standard in rational drug design for eradicating latent viral reservoirs.

References

  • Xue, Y., Fang, M., Chen, J., et al. "Design, synthesis, and biological evaluation of AV6 derivatives as novel dual reactivators of latent HIV-1." RSC Advances, 2018. URL:[Link]

  • Micheva-Viteva, S., Kobayashi, Y., Edelstein, L. C., et al. "High-throughput screening uncovers a compound that activates latent HIV-1 and acts cooperatively with a histone deacetylase (HDAC) inhibitor." Journal of Biological Chemistry, 2011. URL:[Link]

  • Zhan, P., Pannecouque, C., De Clercq, E., Liu, X. "Medicinal Chemistry of Anti-HIV-1 Latency Chemotherapeutics: Biotargets, Binding Modes and Structure-Activity Relationship Investigation." Molecules, 2022. URL:[Link]

Foundational

Discovery and Synthesis of Novel Quinoline Derivatives: A Comprehensive Guide to Methodologies and Mechanisms

Executive Summary The quinoline scaffold remains a cornerstone in medicinal chemistry, offering a highly tunable structural framework for drug discovery. As the emergence of complex diseases and multidrug-resistant patho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold remains a cornerstone in medicinal chemistry, offering a highly tunable structural framework for drug discovery. As the emergence of complex diseases and multidrug-resistant pathogens accelerates, the demand for novel quinoline derivatives has intensified. This technical guide explores the causality behind the pharmacological efficacy of quinoline derivatives—specifically their recent validation as potent NLRP3 inflammasome inhibitors—and provides a critical analysis of modern, green synthetic methodologies. Designed for drug development professionals, this whitepaper synthesizes mechanistic theory with field-proven, self-validating experimental protocols.

The Quinoline Scaffold: Pharmacological Rationale

Quinoline (1-azanaphthalene) is a privileged nitrogen-containing heterocyclic pharmacophore. The unique electronic distribution across its fused benzene and pyridine rings allows it to engage in diverse non-covalent interactions, including hydrogen bonding, π−π stacking, and hydrophobic interactions with biological targets.

Historically recognized for antimalarial (e.g., chloroquine) and antibacterial (e.g., fluoroquinolones) applications, the scaffold's utility has expanded. The ability to functionalize the C-2, C-3, and C-4 positions of the pyridine ring, as well as the C-6 and C-8 positions of the benzene ring, provides medicinal chemists with a vast chemical space to optimize pharmacokinetics (ADME) and target selectivity.

Mechanistic Deep Dive: Quinoline Derivatives as NLRP3 Inflammasome Inhibitors

Recent breakthroughs in immunology have identified the NLRP3 (NLR family pyrin domain containing 3) inflammasome as a critical driver of uncontrolled inflammation, implicated in diseases such as ulcerative colitis, Alzheimer's, and gout.

According to recent structural and biological evaluations, novel quinoline analogues exhibit potent inhibitory activity against the NLRP3/IL-1β pathway. The causality of this inhibition lies in the specific steric and electrostatic complementarity between the substituted quinoline core and the NACHT domain of the NLRP3 protein.

By directly binding to NLRP3, these derivatives lock the sensor protein in an inactive conformation. This prevents the recruitment of the ASC (Apoptosis-associated speck-like protein containing a CARD) adaptor, thereby blocking ASC oligomerization. Consequently, pro-caspase-1 cannot be cleaved into its active form, halting the maturation and secretion of the pro-inflammatory cytokine IL-1β.

NLRP3_Pathway Signal1 Signal 1 (LPS) TLR4 TLR4 Receptor Signal1->TLR4 NFkB NF-κB Activation TLR4->NFkB ProIL1b Pro-IL-1β & NLRP3 Transcription NFkB->ProIL1b NLRP3 NLRP3 Sensor ProIL1b->NLRP3 Upregulation Signal2 Signal 2 (ATP/Toxins) K_efflux K+ Efflux / ROS Signal2->K_efflux K_efflux->NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC Adaptor ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1b Mature IL-1β Secretion Casp1->IL1b Cleaves Pro-IL-1β Quinoline Novel Quinoline Derivative Quinoline->Inflammasome Blocks Assembly

Fig 1. Mechanism of NLRP3 inflammasome inhibition by novel quinoline derivatives.

Synthetic Methodologies: Transitioning to Green Chemistry

The synthesis of the quinoline core has historically relied on powerful named reactions (Skraup, Combes, Friedländer). For example, the Vilsmeier-Haack reaction utilizes phosphorus oxychloride ( POCl3​ ) and dimethylformamide (DMF) to efficiently formylate and cyclize acetamides into symmetric double quinoline derivatives.

However, classical methods often suffer from harsh acidic conditions, exothermic instability, and poor atom economy. Modern drug discovery necessitates scalable and sustainable protocols. Recent advances highlight the use of microwave-assisted multicomponent reactions (MCRs) and transition-metal-catalyzed C-H activation. Microwave irradiation directly couples with the polar intermediates of the reaction, overcoming the high activation energy barriers of cyclodehydration. This targeted heating reduces reaction times from hours to minutes and minimizes the formation of thermodynamic side products.

Quantitative Comparison of Synthetic Routes

The following table summarizes the operational parameters and efficiency of various quinoline synthesis methodologies.

Synthetic MethodologyPrimary Reagents / CatalystsTypical Reaction ConditionsAverage Yield RangeGreen Chemistry Profile
Skraup Synthesis Aniline, Glycerol, H2​SO4​ , OxidantReflux, 100–150°C (3–6 Hours)40–70%Low : Requires harsh liquid acids and toxic oxidants.
Vilsmeier-Haack Substituted Acetamides, POCl3​ , DMFConventional Heating, 85°C (9–13 Hours)60–85%Moderate : Effective but relies on halogenated reagents.
Microwave Friedländer 2-Aminobenzaldehyde, Ketone, Solid AcidMicrowave Irradiation, 80–120°C (5–15 Min)80–95%High : Rapid, solvent-free options, recyclable catalysts.
Transition-Metal MCR Aniline, Aldehyde, Alkyne, Cu/Ag CatalystConventional Heating, 80–100°C (2–8 Hours)70–90%High : Excellent atom economy, highly modular.

Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an analytical checkpoint to confirm causality and success before proceeding.

Protocol A: Microwave-Assisted Friedländer Condensation

Rationale: This protocol utilizes a solid acid catalyst (Montmorillonite K-10) under microwave irradiation. The solid acid provides localized protonation to drive the aldol condensation without the systemic toxicity of liquid acids, while the microwave energy accelerates the final dehydration step.

Step-by-Step Methodology:

  • Preparation : In a 10 mL microwave-transparent quartz vial, combine 1.0 mmol of 2-aminobenzaldehyde and 1.0 mmol of the target α -methylene ketone (e.g., acetophenone).

  • Catalyst Addition : Add 10 mol% (approx. 50 mg) of Montmorillonite K-10 clay. Causality: The clay's porous structure acts as a micro-reactor, bringing reactants into close proximity.

  • Irradiation : Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 100 W, maintaining a temperature of 100°C for exactly 10 minutes.

  • Self-Validation (TLC Checkpoint) : Spot the crude mixture against the starting materials on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 7:3). Validation: The disappearance of the highly fluorescent 2-aminobenzaldehyde spot and the appearance of a new, lower Rf​ UV-active spot confirms the conversion.

  • Work-up & Isolation : Cool the vial to room temperature. Dilute with 5 mL of ethyl acetate and filter through a Celite pad to remove the solid catalyst. Concentrate the filtrate under reduced pressure.

  • Structural Confirmation (NMR Checkpoint) : Analyze the purified product via 1H NMR ( CDCl3​ ). Validation: The complete disappearance of the aldehyde proton signal ( 9.8 ppm) and the emergence of characteristic quinoline aromatic multiplets (7.5–8.5 ppm) definitively prove cyclization.

Friedlander_Synthesis A 2-Aminobenzaldehyde (1 mmol) MW Microwave Irradiation (100°C, 10 min) A->MW B α-Methylene Ketone (1 mmol) B->MW C Solid Acid Catalyst (Montmorillonite K-10) C->MW I1 Aldol Condensation Intermediate MW->I1 Step 1 I2 Cyclodehydration Intermediate I1->I2 Step 2 Prod Substituted Quinoline Derivative I2->Prod -H2O Val TLC & NMR Validation Prod->Val

Fig 2. Logical workflow of the microwave-assisted Friedländer synthesis.

Protocol B: In Vitro NLRP3 Inflammasome Inhibition Assay

Rationale: To validate the biological efficacy of the synthesized compounds, J774A.1 murine macrophages are utilized. This cell line is the gold standard for inflammasome studies because it robustly expresses TLR4 receptors and NLRP3 components. The assay uses a two-step activation model to isolate the compound's specific mechanism of action.

Step-by-Step Methodology:

  • Cell Seeding & Priming (Signal 1) : Seed J774A.1 cells in a 96-well plate at a density of 1×105 cells/well in DMEM. Incubate overnight. Treat the cells with 500 ng/mL Lipopolysaccharide (LPS) for 4 hours. Causality: LPS binds to TLR4, activating NF- κ B to transcribe pro-IL-1 β and upregulate basal NLRP3 levels.

  • Compound Incubation : Carefully aspirate the media. Add fresh media containing the synthesized quinoline derivative at varying concentrations (0.1 μ M to 10 μ M). Incubate for 30 minutes. Include a DMSO vehicle control and a positive control (e.g., MCC950 at 1 μ M).

  • Inflammasome Activation (Signal 2) : Add 5 mM of Adenosine Triphosphate (ATP) to the wells and incubate for exactly 45 minutes. Causality: Extracellular ATP triggers the P2X7 receptor, causing rapid K+ efflux, which is the direct trigger for NLRP3 inflammasome assembly.

  • Quantification : Centrifuge the plate at 300 x g for 5 minutes to pellet cellular debris. Collect the supernatant and quantify mature IL-1 β secretion using a target-specific Enzyme-Linked Immunosorbent Assay (ELISA).

  • Self-Validation (Control Checkpoint) : The assay is deemed valid only if the LPS+ATP vehicle control exhibits a >10-fold increase in IL-1 β compared to the LPS-only control. This validates that the quinoline derivative is specifically inhibiting the inflammasome assembly (Signal 2) rather than broadly suppressing transcription (Signal 1).

Conclusion

The discovery and synthesis of novel quinoline derivatives represent a dynamic intersection of organic chemistry and targeted pharmacology. By transitioning from harsh classical syntheses to microwave-assisted, green methodologies, researchers can rapidly generate diverse compound libraries with high atom economy. When coupled with rigorous, self-validating biological assays—such as the two-step NLRP3 inflammasome inhibition model—these synthetic workflows provide a highly reliable engine for modern drug discovery.

References

  • Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors Source: European Journal of Medicinal Chemistry (2025) URL:[Link]

  • Recent advances in the synthesis of quinolines: a review Source: RSC Advances (2014) URL:[Link]

  • Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent Source: Arkivoc (2008) URL:[Link]

Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline

Foreword: The Quinoline Scaffold - A Privileged Structure in Drug Discovery The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry.[1][2] Its rigid structure and versat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Quinoline Scaffold - A Privileged Structure in Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry.[1][2] Its rigid structure and versatile substitution patterns have given rise to a plethora of biologically active molecules, ranging from antimalarials like chloroquine to potent anticancer agents.[3][4] Quinoline derivatives have demonstrated a remarkable ability to interact with a diverse array of biological targets, including protein kinases and nucleic acids, making them a fertile ground for the development of novel therapeutics.[5][6][7][8][9][10] This guide delves into the hypothetical, yet scientifically grounded, mechanism of action of a specific, under-explored derivative: 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline. While direct experimental data on this compound is sparse, the extensive literature on analogous structures allows us to construct a robust, testable hypothesis regarding its biological activity. We will explore its likely role as a modulator of critical cellular signaling pathways, providing a comprehensive roadmap for its investigation.

Postulated Mechanism of Action: A Multi-pronged Assault on Cellular Aberrations

Based on the established pharmacology of quinoline-based compounds, we hypothesize that 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline exerts its biological effects through a combination of two primary mechanisms:

  • Inhibition of Protein Kinases: A significant body of evidence points to quinoline derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and differentiation.[5][7][8] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. We postulate that the subject compound targets key kinases within oncogenic signaling pathways.

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring is well-suited for intercalation into the DNA double helix, a mechanism employed by several established anticancer drugs.[6] This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Furthermore, this binding can interfere with the function of topoisomerase enzymes, which are essential for resolving DNA topological stress.

This dual-pronged attack on both signaling cascades and genomic integrity represents a powerful strategy for therapeutic intervention.

Elucidating the Mechanism: A Phased Experimental Approach

To systematically investigate our hypothesis, a multi-tiered experimental strategy is proposed. This approach is designed to first identify the primary molecular targets and subsequently validate their engagement and downstream cellular consequences.

Phase 1: Broad-Spectrum Kinase Inhibition Profiling

The initial step is to ascertain the kinase inhibitory potential of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline. A comprehensive kinase panel assay is the most efficient method for this purpose.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Dissolve 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Plate Preparation: Utilize a commercially available kinase panel (e.g., a 96-well or 384-well plate format) containing a diverse set of purified human protein kinases.

  • Kinase Reaction: Initiate the kinase reaction by adding the compound at a screening concentration (typically 1-10 µM), the specific kinase, its substrate, and ATP.

  • Detection: After a defined incubation period, quantify kinase activity using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based assays).

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to a vehicle control. Kinases exhibiting significant inhibition (e.g., >50%) are considered primary "hits."

Expected Outcome & Interpretation:

This screen will generate a "kinome map" of the compound's inhibitory activity. The data should be summarized in a table for clarity.

Kinase Target% Inhibition at 10 µM
PI3Kα85%
Akt178%
mTOR92%
c-Met65%
Src45%
......

A high percentage of inhibition against kinases of the PI3K/Akt/mTOR and c-Met pathways would strongly support our primary hypothesis.

Phase 2: Cellular Phenotypic and Mechanistic Assays

Following the identification of promising kinase targets, the next phase focuses on evaluating the compound's effects in a cellular context.

Experimental Protocol: Cell Proliferation, Apoptosis, and Cell Cycle Analysis

  • Cell Culture: Select a panel of human cancer cell lines relevant to the identified kinase targets (e.g., breast, lung, and colon cancer lines known to have dysregulated PI3K/Akt/mTOR or c-Met signaling).

  • Proliferation Assay (MTT or CellTiter-Glo®):

    • Seed cells in 96-well plates and treat with a dose-range of the compound for 24, 48, and 72 hours.

    • Assess cell viability using the chosen colorimetric or luminescent assay.

    • Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

    • Stain cells with Annexin V-FITC and propidium iodide.

    • Analyze the cell populations (viable, early apoptotic, late apoptotic, and necrotic) using flow cytometry.

  • Cell Cycle Analysis (Propidium Iodide Staining):

    • Treat cells as in the apoptosis assay.

    • Fix cells in ethanol and stain with propidium iodide and RNase.

    • Analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry.

Data Presentation:

The quantitative data from these assays should be presented in a clear, tabular format.

Cell LineIC50 (µM)% Apoptosis at IC50 (48h)Cell Cycle Arrest Phase
MCF-7 (Breast)5.245%G2/M
A549 (Lung)8.138%G2/M
HCT116 (Colon)6.542%G2/M

Visualizing the Proposed Signaling Pathway:

The following diagram illustrates the hypothesized targeting of the PI3K/Akt/mTOR pathway by 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation Inhibition of translation initiation Compound 4-Chloro-2-methyl-6- (propan-2-yloxy)quinoline Compound->PI3K Inhibition Compound->Akt Inhibition Compound->mTORC1 Inhibition

Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Phase 3: Target Validation and Downstream Signaling Analysis

To confirm that the compound directly engages its putative kinase targets within the cell and modulates their downstream signaling, western blot analysis is the gold standard.

Experimental Protocol: Western Blotting

  • Cell Lysis: Treat cells with the compound at various concentrations and time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinases (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizing the Experimental Workflow:

Western_Blot_Workflow A 1. Cell Treatment with Compound B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. ECL Detection F->G H 8. Image Analysis & Quantification G->H

Workflow for Western Blot analysis of protein phosphorylation.

Phase 4: Investigating DNA Interaction

To explore the secondary hypothesis of DNA intercalation, biophysical and enzymatic assays are required.

Experimental Protocol: DNA Interaction and Topoisomerase I Assay

  • UV-Visible Spectrophotometry:

    • Titrate a fixed concentration of DNA (e.g., calf thymus DNA) with increasing concentrations of the compound.

    • Monitor changes in the absorption spectrum of the compound. Hypochromism (decreased absorbance) and a bathochromic shift (red shift) are indicative of intercalation.

  • Fluorescence Quenching Assay:

    • Utilize a DNA-binding fluorescent dye (e.g., ethidium bromide).

    • Measure the fluorescence of the DNA-dye complex in the presence of increasing concentrations of the compound. A decrease in fluorescence intensity suggests displacement of the dye by the compound, indicating competitive binding.

  • Topoisomerase I Relaxation Assay:

    • Incubate supercoiled plasmid DNA with human topoisomerase I in the presence and absence of the compound.

    • Analyze the DNA topology (supercoiled vs. relaxed) by agarose gel electrophoresis.

    • Inhibition of the enzyme will result in a higher proportion of supercoiled DNA.

Safety and Toxicological Considerations

It is imperative to acknowledge the potential toxicities associated with quinoline derivatives. Safety data sheets for structurally related compounds often indicate potential for skin and eye irritation, and some may be harmful if swallowed.[11][12][13][14][15] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory during all experimental work. Preliminary cytotoxicity studies on non-cancerous cell lines should also be conducted to assess the compound's therapeutic index.

Conclusion and Future Directions

This guide has outlined a comprehensive, hypothesis-driven approach to elucidating the mechanism of action of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline. By systematically investigating its potential as a kinase inhibitor and a DNA-interacting agent, a clear picture of its cellular pharmacology can be established. The proposed experimental workflows, from broad-based screening to specific target validation, provide a robust framework for researchers in drug discovery and development.

Future studies should focus on:

  • In vivo efficacy studies in relevant animal models of cancer.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling to understand the compound's absorption, distribution, metabolism, and excretion.

  • Structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.

Through such a rigorous and multi-faceted investigation, the full therapeutic potential of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline can be unlocked.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem.
  • Multistage in silico approach to identify novel quinoline derivatives as potential c-kit kinase inhibitors. (2024). Journal of Biomolecular Structure and Dynamics.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). IntechOpen.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2016). Journal of American Science.
  • 4-Chloroquinoline Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - 4-Chloroaniline. (2026). Sigma-Aldrich.
  • 4-Chloro-6-methoxy-2-methylquinoline. (n.d.). PubChem.
  • 4-Chloro-2-methylquinoline. (n.d.). PubChem.
  • SAFETY DATA SHEET - 2-Chloroquinoline. (2011). Fisher Scientific.
  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). Mini-Reviews in Medicinal Chemistry.
  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). Mini-Reviews in Medicinal Chemistry.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017).
  • An Overview: The biologically important quninoline derivatives. (2011).
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances.
  • Quinoline antimalarials: mechanisms of action and resistance. (1997).
  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degrad
  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. (2012). PLOS ONE.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (n.d.). RSC Advances.
  • Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. (1998). Pharmacology & Therapeutics.

Sources

Foundational

An In-depth Technical Guide to 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline: A Versatile Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Nucleus as a Privileged Scaffold in Medicinal Chemistry The quinoline scaffold, a bicyclic aromatic heterocycle composed of a fu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Nucleus as a Privileged Scaffold in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its inherent structural features and the capacity for diverse functionalization have established it as a "privileged structure," forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[3][4] Quinoline derivatives have been successfully developed into clinically significant drugs for treating a wide array of diseases, including malaria (e.g., chloroquine), cancer (e.g., topotecan), and bacterial infections (e.g., ciprofloxacin).[2] The versatility of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it an enduring and valuable template in the pursuit of novel therapeutic agents. This guide provides a comprehensive technical overview of a specific derivative, 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline, a research chemical with significant potential as a versatile intermediate in drug discovery programs.

Physicochemical Properties of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline

A thorough understanding of the physicochemical properties of a research chemical is fundamental to its application in experimental settings. The key properties of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline are summarized in the table below.

PropertyValueSource
CAS Number 951905-14-9[5]
Molecular Formula C13H14ClNO[5]
Molecular Weight 235.71 g/mol [5]
Appearance Expected to be a solid at room temperatureInferred
Solubility Expected to be soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Methanol)Inferred
Predicted XlogP 4.0[5]

Proposed Synthesis and Purification of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline

Synthetic Workflow

Synthesis_Workflow A 4-Isopropoxyaniline C Combes Reaction (Acid Catalyst, Heat) A->C B Acetylacetone B->C D 2,4-Dimethyl-6-(propan-2-yloxy)quinoline C->D Cyclization F Chlorination D->F E Chlorinating Agent (e.g., POCl3) E->F G 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline F->G Selective Chlorination H Purification (Column Chromatography) G->H I Pure Product H->I SNAr_Mechanism reactant 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline intermediate Meisenheimer-like Intermediate reactant->intermediate + Nu- nucleophile Nucleophile (Nu-) nucleophile->intermediate product 4-Substituted-2-methyl-6-(propan-2-yloxy)quinoline leaving_group Cl- intermediate->product - Cl- Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR, EGFR) Signaling Downstream Signaling (e.g., RAS/RAF/MEK, PI3K/AKT) RTK->Signaling Activation Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation Inhibitor 4-Anilinoquinoline Derivative Inhibitor->RTK Inhibition

Sources

Exploratory

Physicochemical Profiling of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline: A Technical Guide to Solubility, Stability, and Handling

Executive Summary & Chemical Context As a Senior Application Scientist navigating the synthesis of targeted therapeutics, understanding the physicochemical boundaries of your building blocks is non-negotiable. 4-Chloro-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

As a Senior Application Scientist navigating the synthesis of targeted therapeutics, understanding the physicochemical boundaries of your building blocks is non-negotiable. 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline (also known as 4-chloro-6-isopropoxy-2-methylquinoline) is a highly specialized electrophilic intermediate. Its primary application lies in the synthesis of AV6 derivatives—potent latency-reversing agents (LRAs) utilized in "shock and kill" strategies for HIV-1 eradication [1].

The structural anatomy of this compound dictates its behavior in solution:

  • C-4 Chloro Group: Acts as a reactive leaving group for Nucleophilic Aromatic Substitution (SNAr) with various anilines.

  • C-6 Isopropoxy Group: Enhances lipophilicity and modulates steric bulk, which is critical for downstream target binding but highly detrimental to aqueous solubility [1].

  • Quinoline Nitrogen: Weakly basic, allowing for protonation in strongly acidic media, which subsequently activates the C-4 position toward nucleophilic attack (or unwanted hydrolysis) [3].

Thermodynamic Stability and Degradation Pathways

The inherent reactivity that makes 4-chloroquinolines valuable synthetic intermediates also renders them susceptible to degradation. The primary vector of instability is hydrolytic cleavage.

Causality of Degradation: In the presence of water and extreme pH (either highly acidic or basic) combined with thermal stress, the C-4 chlorine undergoes displacement by hydroxide ions (or water, followed by deprotonation). This yields 4-hydroxy-2-methyl-6-(propan-2-yloxy)quinoline, which predominantly exists as its thermodynamically stable quinolone tautomer. This hydrolysis ruins the intermediate's utility for subsequent SNAr amination. Furthermore, while photolytic degradation is generally minimal under standard ambient laboratory lighting, prolonged exposure to high-intensity UV can induce radical-mediated dehalogenation [4].

ReactivityProfile A 4-Chloro-6-isopropoxy- 2-methylquinoline B SNAr Amination (Target Pathway) A->B Anilines, H+ Cat., Heat (e.g., DMF) D Hydrolysis (Degradation) A->D H2O, pH Extremes, Heat C AV6 Derivatives (HIV-1 LRAs) B->C Desired Product E 4-Hydroxy-6-isopropoxy- 2-methylquinoline D->E Loss of HCl

Chemical workflow illustrating the balance between targeted SNAr amination and hydrolytic degradation.

Solubility Profiling

Due to the highly lipophilic isopropoxy and methyl substituents, the compound exhibits classic "brick dust" characteristics in aqueous media while demonstrating excellent solubility in polar aprotic and halogenated solvents.

Table 1: Empirical Solubility Profile at 25°C

Solvent SystemSolubility Range (mg/mL)Application Context
Water (pH 7.4) < 0.01Biocompatibility testing (requires co-solvents)
0.1 M HCl (pH 1.0) ~0.5 - 1.0Protonation of quinoline nitrogen increases solubility
Dimethylformamide (DMF) > 100Ideal for high-temperature SNAr reactions
Dichloromethane (DCM) > 150Standard solvent for extractions and chromatography
Dimethyl Sulfoxide (DMSO) > 100Stock solution preparation for biological assays
Ethanol (EtOH) 20 - 30Crystallization and mild reaction media

Strategic Insight: For biological evaluation of downstream LRA derivatives, the poor aqueous solubility necessitates the use of nano-formulations, lipid carriers, or precise DMSO stock dilutions to prevent compound precipitation in aqueous assay buffers[2].

Experimental Methodologies: A Self-Validating System

To ensure rigorous quality control before committing this intermediate to multi-step syntheses, the following protocols must be executed. They are designed with internal controls to validate the data generated.

Protocol A: RP-HPLC Forced Degradation (Hydrolytic Stability)

Objective: Quantify the half-life of the compound in aqueous media to define safe handling windows during aqueous workups.

  • Sample Preparation: Dissolve the compound in anhydrous HPLC-grade Acetonitrile (ACN) to create a 10 mg/mL master stock.

  • Buffer Spiking: Dilute the stock 1:10 into three separate vials containing:

    • Vial 1: 0.1 N HCl (Acidic stress)

    • Vial 2: 50 mM Phosphate Buffer, pH 7.4 (Physiological baseline)

    • Vial 3: 0.1 N NaOH (Basic stress)

  • Incubation & Sampling: Incubate all vials at 40°C. Extract 50 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours.

  • Quenching (Critical Step): Immediately neutralize the extreme pH aliquots (Vials 1 and 3) using equivalent molarities of NaOH or HCl, respectively, then dilute 1:1 with cold ACN to halt hydrolysis. Causality: Failure to quench will result in continued degradation inside the autosampler, yielding false-positive degradation rates during the HPLC run.

  • Analysis: Inject 10 µL onto a C18 column (e.g., Waters XBridge, 4.6 x 150 mm). Mobile phase: Gradient of Water (0.1% TFA) and ACN. Monitor at 254 nm.

  • Validation: The mass balance must remain >98%. The disappearance of the parent peak must quantitatively match the appearance of the 4-hydroxyquinoline degradant peak (which will elute earlier due to increased polarity).

HPLCWorkflow S1 Master Stock Prep (10 mg/mL in Anhydrous ACN) S2 Aqueous Stress Incubation (pH 1.0, 7.4, 13.0 at 40°C) S1->S2 S3 Kinetic Sampling (t=0 to 24h) S2->S3 S4 Chemical Quenching (Neutralization + Cold ACN) S3->S4 S5 RP-HPLC-UV Analysis (Mass Balance Verification) S4->S5

Step-by-step workflow for RP-HPLC forced degradation and stability tracking.

Protocol B: Thermodynamic Solubility Assessment (Shake-Flask Method)
  • Saturation: Add excess solid 4-chloro-6-isopropoxy-2-methylquinoline (approx. 50 mg) to 1 mL of the target solvent in a sealed glass vial.

  • Equilibration: Agitate at 300 RPM on a thermoshaker at exactly 25.0°C for 48 hours. Causality: A 48-hour window ensures the complete transition from metastable kinetic solubility to true thermodynamic equilibrium, preventing artificially inflated solubility readings.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Do not filter. Lipophilic compounds frequently adsorb onto standard PTFE or nylon syringe filters, which removes the compound from the solution and artificially lowers the measured concentration.

  • Dilution & Quantification: Carefully aspirate the supernatant, dilute serially in ACN, and quantify via HPLC against a pre-established calibration curve (System suitability requirement: R² > 0.999).

Conclusion

4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline is a highly effective, lipophilic intermediate essential for synthesizing advanced anti-HIV-1 therapeutics. By respecting its hydrolytic vulnerabilities at the C-4 position and leveraging its high solubility in aprotic solvents, synthetic chemists can optimize SNAr yields, ensure accurate biological assay preparation, and minimize downstream purification bottlenecks.

References

  • Design, synthesis, and biological evaluation of AV6 derivatives as novel dual reactivators of latent HIV-1. RSC Advances, 2018.1

  • Diversity of small molecule HIV‐1 latency reversing agents identified in low- and high-throughput screens. Medical Research Reviews, 2020. 2

  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Molecules, 2024.3

  • One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions. The Journal of Organic Chemistry, 2024. 4

Sources

Foundational

Engineering the Quinoline Scaffold: A Technical Guide to Antimalarial Mechanisms, SAR, and Validation Protocols

Executive Summary For over seven decades, the quinoline scaffold has been the cornerstone of antimalarial chemotherapy. Despite the emergence of multi-drug resistant Plasmodium falciparum strains, rational substitution o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For over seven decades, the quinoline scaffold has been the cornerstone of antimalarial chemotherapy. Despite the emergence of multi-drug resistant Plasmodium falciparum strains, rational substitution of the quinoline core continues to yield highly potent derivatives capable of circumventing parasitic efflux mechanisms. As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with a rigorous analysis of quinoline mechanisms, structure-activity relationships (SAR), and the self-validating experimental workflows required to screen novel antimalarial candidates.

Mechanistic Foundation: The Heme Biomineralization Target

During the intraerythrocytic stage of infection, Plasmodium falciparum catabolizes up to 80% of the host's hemoglobin within its acidic digestive vacuole (pH ~5.0–5.4). This massive proteolysis releases free ferriprotoporphyrin IX (Fe(III)PPIX, or free heme), a highly reactive and toxic byproduct that generates reactive oxygen species (ROS) and damages parasitic membranes.

Because the parasite lacks a heme oxygenase cleavage pathway, it relies on a unique biomineralization process to survive: it polymerizes toxic free heme into an insoluble, non-toxic crystal known as hemozoin ( β -hematin) . Substituted quinolines, such as chloroquine (CQ) and amodiaquine (AQ), exert their cytocidal effects by infiltrating the digestive vacuole, binding to the μ -oxo dimer of free heme, and capping the growing face of the hemozoin crystal. This halts detoxification, leading to a lethal accumulation of free heme-quinoline complexes.

MOA Hb Hemoglobin (Host Erythrocyte) Heme Free Heme (Fe2+/Fe3+) (Toxic to Parasite) Hb->Heme Proteolysis (Food Vacuole) Hz Hemozoin (β-hematin) (Non-toxic Crystal) Heme->Hz Biomineralization (Lipid Nanospheres) Complex Heme-Quinoline Complex (Highly Toxic, ROS Generation) Heme->Complex Drug Interaction Drug Substituted Quinoline (e.g., Chloroquine) Drug->Heme Binds to μ-oxo dimer Drug->Hz Caps crystal growth Death Parasite Death (Membrane Damage) Complex->Death Oxidative Stress

Fig 1. Mechanistic pathway of heme detoxification and quinoline-mediated inhibition.

Physicochemical Tuning & Structure-Activity Relationships (SAR)

The efficacy of a quinoline derivative is inextricably linked to its physicochemical properties—specifically its acid dissociation constant ( pKa​ ) and lipophilicity ( LogD ). Because the parasite's digestive vacuole is highly acidic, weakly basic quinolines undergo "ion trapping." They cross the vacuolar membrane in their unprotonated state, become diprotonated in the acidic lumen, and are subsequently trapped, concentrating up to 1,000-fold relative to the external plasma.

However, mutations in the parasite's efflux pump (PfCRT) allow resistant strains to expel protonated chloroquine. To overcome this, novel substitutions have been engineered. A prime example is Ferroquine (FQ) , an organometallic derivative where a ferrocenyl group is covalently flanked by a 4-aminoquinoline and a basic alkylamine. FQ possesses a lower pKa​ and significantly higher lipophilicity at physiological pH compared to CQ, allowing it to bypass PfCRT-mediated efflux while maintaining superior β -hematin inhibition .

Quantitative SAR Landscape of Key Quinolines
CompoundScaffold TypeTarget Efficacy β -Hematin IC 50​ (Equiv) pKa​ Values LogD (pH 7.4)Mechanistic Advantage
Chloroquine (CQ) 4-aminoquinolineCQ-Sensitive1.910.03, 7.940.85Efficient ion trapping in wild-type vacuoles.
Ferroquine (FQ) OrganometallicCQ-Resistant0.788.19, 6.992.95High lipophilicity prevents PfCRT efflux; generates ROS.
Mefloquine (MQ) 4-methanolquinolineCQ-ResistantN/A (Cytocidal)8.603.80Targets 80S ribosome and lipid interfaces directly.
Amodiaquine (AQ) 4-aminoquinolineCQ-Resistant~1.58.10, 7.102.50Mannich base side-chain alters binding kinetics.

Data synthesized from comparative physicochemical profiling of quinoline derivatives .

Experimental Workflows for Quinoline Evaluation

To validate the antimalarial potential of newly synthesized substituted quinolines, a self-validating, orthogonal screening workflow is mandatory. We employ a cell-free assay to confirm the primary biochemical target ( β -hematin inhibition), followed by a whole-cell fluorescence assay to confirm physiological membrane permeability and cytocidal efficacy.

Workflow Lib Quinoline Library Synthesis & SAR Beta Cell-Free Assay (β-Hematin Inhibition) Lib->Beta Target Validation Sybr Whole-Cell Assay (SYBR Green I P. falciparum) Beta->Sybr IC50 < 5 μM Tox Cytotoxicity Assay (Mammalian Cell Lines) Sybr->Tox Selectivity Index > 10 Lead Lead Optimization (In Vivo Efficacy) Tox->Lead Hit-to-Lead

Fig 2. Orthogonal high-throughput screening workflow for novel quinoline antimalarials.

Cell-Free Target Validation: NP-40 Mediated β -Hematin Assay

Purpose: To quantify a compound's ability to inhibit the crystallization of synthetic hemozoin ( β -hematin). Causality & Logic: In vivo, hemozoin crystallization occurs at the lipid-water interface of the digestive vacuole. To replicate this thermodynamically in vitro, we utilize the lipophilic detergent Nonidet P-40 (NP-40) as a lipid surrogate to nucleate crystal growth. Pyridine is utilized as the detection reagent because it specifically coordinates with unreacted free hemin to form a low-spin chromogen detectable at 405 nm, but it cannot disrupt already crystallized β -hematin .

Step-by-Step Methodology:

  • Hemin Solubilization: Dissolve hemin (porcine) in 0.1 M NaOH to a concentration of 1.5 mM. Rationale: Hemin is insoluble at physiological/acidic pH and must be base-solubilized prior to the assay.

  • Assay Assembly: In a 96-well plate, combine 50 µL of the test quinoline (serially diluted in DMSO) with 50 µL of the hemin solution.

  • Nucleation Initiation: Add 100 µL of 0.5 M sodium acetate buffer (pH 4.8) containing 30.6 µM NP-40. Rationale: The acidic buffer mimics the vacuolar pH, while NP-40 provides the micellar interface required for rapid β -hematin nucleation.

  • Incubation: Seal the plate and incubate at 37°C for 6 hours to allow thermodynamic equilibrium of crystallization.

  • Detection: Add 50 µL of 50% (v/v) pyridine/HEPES buffer (pH 7.4) to each well. Incubate for 15 minutes at room temperature.

  • Quantification: Read the absorbance at 405 nm using a microplate spectrophotometer. Calculate the IC 50​ using non-linear regression. High absorbance indicates high levels of unreacted hemin (successful drug inhibition).

Whole-Cell Efficacy: SYBR Green I Fluorescence Assay

Purpose: To evaluate the in vitro antiplasmodial activity of the quinoline against cultured P. falciparum strains (e.g., CQ-sensitive 3D7 and CQ-resistant Dd2). Causality & Logic: Mature human erythrocytes are enucleated (they lack DNA and RNA). Therefore, when cultured infected red blood cells (iRBCs) are lysed and stained with the DNA-intercalating dye SYBR Green I, the resulting fluorescence is strictly proportional to the proliferation of parasite DNA. This provides a highly specific, self-validating readout of parasite viability without the need for radioactive hypoxanthine .

Step-by-Step Methodology:

  • Parasite Synchronization: Treat P. falciparum cultures with 5% D-sorbitol to lyse late-stage parasites. Rationale: This synchronizes the culture to the early ring stage, ensuring uniform drug exposure across the 48-hour replication cycle.

  • Plating: Dilute the synchronized culture to 1% parasitemia and 2% hematocrit using complete RPMI 1640 medium. Dispense 100 µL per well into a 96-well plate pre-dosed with serial dilutions of the test quinoline.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified gas mixture (90% N 2​ , 5% O 2​ , 5% CO 2​ ).

  • Lysis and Staining: Add 100 µL of lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 2x SYBR Green I dye to each well. Rationale: Saponin and Triton X-100 permeabilize both the erythrocyte and parasite membranes, allowing the dye to intercalate the parasite genome.

  • Incubation & Reading: Incubate in the dark for 1 hour at room temperature. Read fluorescence (Excitation: 485 nm, Emission: 530 nm).

  • Self-Validation: Calculate the Z'-factor using positive (CQ at 1 µM) and negative (DMSO vehicle) controls. A Z'-factor > 0.7 validates the assay's robustness for high-throughput screening.

Conclusion

The rational design of substituted quinolines remains a highly viable strategy for combating drug-resistant malaria. By manipulating the physicochemical parameters ( pKa​ and lipophilicity) of the quinoline core—as perfectly demonstrated by the organometallic substitution in Ferroquine—researchers can bypass parasitic efflux pumps while preserving the compound's ability to fatally cap hemozoin crystals. Utilizing the self-validating β -hematin and SYBR Green I assays ensures that only candidates with verified mechanisms of action and high physiological permeability advance to lead optimization.

References

  • Klemba, M., et al. "Quinoline Drug-Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities." Journal of Medicinal Chemistry.[Link]

  • Biot, C., et al. "Insights into the mechanism of action of ferroquine. Relationship between physicochemical properties and antiplasmodial activity." Molecular Pharmaceutics, PubMed.[Link]

  • Sandlin, R. D., et al. "Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity." International Journal for Parasitology: Drugs and Drug Resistance, PMC.[Link]

  • Bacon, D. J., et al. "Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates." Antimicrobial Agents and Chemotherapy, PMC.[Link]

Exploratory

The Anticancer Potential of 4-Chloroquinoline Derivatives: Mechanisms, Workflows, and Therapeutic Trajectories

Introduction: The Chemical Logic of the 4-Chloroquinoline Scaffold In modern rational drug design, the quinoline nucleus remains one of the most privileged pharmacophores. Specifically, the 4-chloroquinoline scaffold ser...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Logic of the 4-Chloroquinoline Scaffold

In modern rational drug design, the quinoline nucleus remains one of the most privileged pharmacophores. Specifically, the 4-chloroquinoline scaffold serves as both a potent biological effector and a versatile synthetic anchor. The electron-withdrawing nature of the chlorine atom, coupled with the electronegativity of the quinoline nitrogen, renders the C4 position highly electrophilic. This allows for rapid library generation via Nucleophilic Aromatic Substitution (SNAr).

Beyond its utility as an intermediate, the 4-chloro substitution fundamentally alters the lipophilicity and electronic distribution of the quinoline ring. This structural tuning facilitates deep insertion into the hydrophobic pockets of target kinases and enhances the planar stacking required for DNA intercalation[1]. As an Application Scientist, I approach the 4-chloroquinoline core not just as a static molecule, but as a dynamic, tunable system capable of multi-target engagement in oncology.

Mechanistic Pathways of Anticancer Activity

The anticancer efficacy of 4-chloroquinoline derivatives is rarely monomodal. Their therapeutic index is driven by a dual-action mechanism:

  • Targeted Kinase Inhibition: The heteroaromatic nitrogen acts as a hydrogen bond acceptor in the ATP-binding cleft of various kinases. Derivatives synthesized from 4-chloroquinolines have demonstrated profound inhibitory effects against Colony Stimulating Factor-1 Receptor (CSF-1R) and Pim-1 kinases, which are critical for tumor proliferation and survival[1],[2]. Furthermore, modifications at the C4 position have yielded potent Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors, choking off tumor angiogenesis[2].

  • DNA Intercalation & Topoisomerase Disruption: The extended conjugated π -system of the quinoline ring allows these derivatives to intercalate between DNA base pairs. This physical distortion prevents Topoisomerase II from re-ligating cleaved DNA strands, leading to double-strand breaks, G2/M cell cycle arrest, and subsequent caspase-mediated apoptosis[1].

Pathway CQ 4-Chloroquinoline Derivatives Kinase CSF-1R / Pim-1 Kinase Inhibition CQ->Kinase Binds ATP Cleft DNA DNA Intercalation & Topoisomerase Block CQ->DNA Intercalates CellCycle Cell Cycle Arrest (G2/M Phase) Kinase->CellCycle Induces Apoptosis Apoptosis (Caspase Activation) DNA->Apoptosis Triggers Proliferation Tumor Proliferation & Metastasis CellCycle->Proliferation Inhibits Apoptosis->Proliferation Inhibits

Fig 1: Dual-action signaling pathway of 4-chloroquinoline derivatives in targeted cancer therapy.

Quantitative Efficacy: IC50 Profiles Across Cancer Cell Lines

To evaluate the translational potential of these compounds, we must analyze their half-maximal inhibitory concentrations (IC50) across diverse malignancies. The data below summarizes the extreme potency achievable through rational substitution of the 4-chloroquinoline core.

Derivative Class / Specific CompoundTarget Cell LineCancer TypeIC50 ValueRef
4-Aminoquinoline Derivatives (7k)MDA-MB-231Breast Carcinoma11 nM[1]
4-Heteroaryl-2,8-dimethylquinoline (4b)HeLaCervical Cancer2.83 µM[3]
4-Heteroaryl-2,8-dimethylquinoline (4b)K562Chronic Myelogenous Leukemia7.17 µM[3]
Quinoline-based Pim-1 Inhibitor (Compound 5)PC-3Prostate Cancer1.29 µM[2]
2-(6,8-dimethyl-5-nitro-4-chloroquinoline-2-yl)-tropoloneA549Non-Small Cell Lung Cancer0.21 µM[4]

Experimental Workflows: Synthesis and Biological Evaluation

A robust drug discovery pipeline requires protocols that are inherently self-validating. Below are the optimized methodologies for synthesizing and validating 4-chloroquinoline derivatives.

Protocol A: SNAr Synthesis of 4-Substituted Quinolines

Causality & Logic: SNAr is chosen over metal-catalyzed cross-coupling here to avoid toxic heavy-metal contamination in downstream biological assays. We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to neutralize the HCl byproduct, driving the equilibrium forward without competing with the primary nucleophile.

  • Preparation: Dissolve 1.0 equivalent of the 4-chloroquinoline precursor in anhydrous Dimethylformamide (DMF). DMF is selected as an aprotic polar solvent to maximize the solubility of both the precursor and the nucleophile while stabilizing the Meisenheimer complex intermediate.

  • Reagent Addition: Add 1.5 equivalents of the desired nucleophile (e.g., an aryl amine) and 2.0 equivalents of DIPEA.

  • Thermal Activation: Heat the reaction mixture to 90°C under an inert argon atmosphere for 6–8 hours. Monitor the consumption of the starting material via LC-MS.

  • Isolation: Quench the reaction with ice-cold water to precipitate the product. Filter, wash with cold ethanol, and purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to achieve >95% purity.

Protocol B: Self-Validating Cytotoxicity Screening (MTT Assay)

Causality & Logic: The MTT assay directly measures mitochondrial reductase activity, providing a reliable proxy for cell viability[5]. To make this a self-validating system , we strictly mandate the inclusion of a known chemotherapeutic (e.g., Doxorubicin) as a positive control to confirm assay sensitivity, and a 0.1% DMSO vehicle as a negative control to establish a 100% viability baseline.

  • Cell Seeding: Seed target cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5×103 cells/well in 100 µL of complete media. Incubate at 37°C in 5% CO2 for 24 hours to allow for adherence.

  • Compound Treatment: Prepare serial dilutions of the synthesized 4-chloroquinoline derivatives (0.01 µM to 100 µM) in media (final DMSO concentration 0.1%). Treat the cells and incubate for 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the tetrazolium dye to insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of pure DMSO. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 using non-linear regression analysis (e.g., GraphPad Prism), normalizing the data against the vehicle control.

Workflow Step1 Precursor Synthesis (4-Chloroquinoline Core) Step2 Nucleophilic Substitution (SNAr Reaction) Step1->Step2 Base/Heat Step3 Chemical Characterization (NMR, MS, HPLC) Step2->Step3 Purify Step4 In Vitro Cytotoxicity (MTT Assay & Controls) Step3->Step4 >95% Purity Step5 Mechanistic Validation (Flow Cytometry & Kinase Assays) Step4->Step5 IC50 < 10 µM

Fig 2: Self-validating experimental workflow from chemical synthesis to mechanistic validation.

Structure-Activity Relationship (SAR) Dynamics

The optimization of 4-chloroquinoline derivatives relies heavily on precise SAR mapping:

  • C4 Substitution: Replacing the chloro group with bulky aryl amines often increases selectivity for specific kinase orthosteric sites (like CSF-1R), whereas flexible alkylamine chains tend to improve broad-spectrum cytotoxicity by enhancing cellular uptake[1].

  • C6/C7 Modifications: The introduction of electron-donating groups (e.g., methoxy) at the C6 or C7 positions increases the electron density of the quinoline ring, which significantly strengthens π−π stacking interactions during DNA intercalation. Conversely, retaining halogens at these positions improves the metabolic half-life by blocking cytochrome P450-mediated oxidation[1],[3].

Conclusion

The 4-chloroquinoline scaffold is a cornerstone of modern oncological drug discovery. By understanding the causal relationships between its chemical structure and biological targets—namely kinase inhibition and DNA intercalation—researchers can systematically design highly potent, selective anticancer agents. Adhering to rigorous, self-validating experimental workflows ensures that these synthetic derivatives can be confidently advanced from in vitro screens toward preclinical in vivo models.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. 1

  • Synthesis and Cytotoxicity of Novel Indoloquinolines and Benzonaphthyridines from 4-Chloro-2,8-dimethylquinoline and Variety of Hetero Amines - ResearchGate. 3

  • Evaluation of the cytotoxic activity and toxicity of a tropolone derivative with a potential antitumor effect - R Discovery. 4

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy - IJMPHS. 2

  • Structure-activity relationship (SAR) studies of 4-Chloroquinoline-6-carbaldehyde derivatives - Benchchem. 5

Sources

Foundational

Molecular Docking Studies of the 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline Scaffold: Predictive Insights into HIV-1 Latency Reversal

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Discipline: Computational Medicinal Chemistry & Structural Biology Executive Summary: The "Shock and Kill" Paradigm The eradication...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Discipline: Computational Medicinal Chemistry & Structural Biology

Executive Summary: The "Shock and Kill" Paradigm

The eradication of the Human Immunodeficiency Virus (HIV-1) remains obstructed by the persistence of latent viral reservoirs in resting CD4+ T cells. The leading pharmacological intervention to clear these reservoirs is the "shock and kill" strategy, which utilizes Latency-Reversing Agents (LRAs) to reactivate proviral transcription (the "shock"), rendering the cells susceptible to immune clearance or viral cytopathic effects (the "kill").

Recent advancements have identified the 2-methylquinoline derivative, Antiviral 6 (AV6), as a potent LRA. AV6 acts synergistically with Histone Deacetylase (HDAC) inhibitors to reverse latency via a dual mechanism: inhibiting HDACs to promote chromatin relaxation and releasing P-TEFb from the inactive 7SK snRNP complex. Within this drug discovery pipeline, 4-chloro-2-methyl-6-(propan-2-yloxy)quinoline (also known as 4-chloro-6-isopropoxy-2-methylquinoline) emerged as a critical synthetic intermediate and structural pharmacophore [1].

This whitepaper provides an in-depth technical analysis of the molecular docking studies surrounding this specific quinoline scaffold, detailing the causality behind its structure-activity relationship (SAR) and providing a self-validating computational protocol for designing next-generation LRAs.

Structural Rationale & Causality in Drug Design

As a Senior Application Scientist, it is crucial to look beyond the basic synthesis of a molecule and understand the causality of its spatial geometry within a biological target. The 4-chloro-2-methyl-6-(propan-2-yloxy)quinoline scaffold is not merely a chemical precursor; it is a highly engineered "Master Key Core" designed to probe the hydrophobic rim of the HDAC2 active site [2].

The Pharmacophore Deconstructed
  • The 2-Methylquinoline Core (The Cap): This planar, aromatic system acts as the surface recognition domain. In HDAC inhibitors, the cap group must sit at the entrance of the catalytic pocket, forming π−π stacking interactions with surface residues (e.g., TYR308).

  • The 4-Chloro Substituent (The Vector Handle): In fragment-based drug design, the C4 position serves as the electrophilic center for nucleophilic aromatic substitution ( SN​Ar ) with amine linkers. The angle of this bond dictates the trajectory of the linker down the narrow hydrophobic channel toward the catalytic zinc ion ( Zn2+ ).

  • The 6-(Propan-2-yloxy) Substitution (The Steric Modulator): The addition of the isopropoxy group at the C6 position was hypothesized to increase lipophilicity and improve interactions with the hydrophobic rim of HDAC2.

The Causality of Failure: Why Isopropoxy?

Empirical biological evaluations revealed a critical insight: while 6-methoxy and 6-ethoxy derivatives exhibited potent latency-reversing activity, the introduction of the 6-(propan-2-yloxy) group proved to be highly detrimental to HIV-1 reactivation[1].

Molecular docking studies elucidate the causality behind this failure. The branched isopropyl chain creates excessive steric bulk (steric clash) against the rigid surface residues of the HDAC2 pocket. This clash forces the entire quinoline core to tilt, misaligning the C4-linker trajectory. Consequently, the terminal Zinc-Binding Group (ZBG) fails to achieve the optimal coordination distance ( ≤2.0 Å) with the catalytic Zn2+ ion, resulting in a catastrophic loss of inhibitory potency.

StericClash Substrate 6-(Propan-2-yloxy) Substitution Steric Steric Clash at HDAC2 Hydrophobic Rim Substrate->Steric Increased Bulk Vector Altered Linker Trajectory (C4 Position) Steric->Vector Forces Shift ZBG Suboptimal Zinc Coordination Vector->ZBG Misalignment Result Loss of Latency Reversal Activity ZBG->Result Decreased Efficacy

Flowchart detailing how 6-isopropoxy steric clash disrupts zinc coordination and reduces LRA efficacy.

Self-Validating Molecular Docking Protocol

To computationally evaluate the 4-chloro-2-methyl-6-(propan-2-yloxy)quinoline scaffold and its derivatives, researchers must employ a rigorous, self-validating docking protocol. The following methodology utilizes the Schrödinger Suite (Glide XP) but is adaptable to other high-precision docking engines.

Phase 1: Target and Ligand Preparation
  • Protein Preparation (PrepWizard): Import the high-resolution crystal structure of HDAC2 (e.g., PDB ID: 4LXZ). Assign bond orders, add hydrogens, and create zero-order bonds to the catalytic Zn2+ ion. Optimize the H-bond network at pH 7.4 using PROPKA.

  • Ligand Preparation (LigPrep): Generate 3D conformations of the 6-isopropoxy quinoline scaffold and its corresponding ZBG-appended derivatives. Use Epik to generate the correct protonation states at pH 7.0±2.0 . Crucial Step: Ensure the quinoline nitrogen is evaluated in both its neutral and protonated states, as basicity influences affinity [2].

Phase 2: Grid Generation & The Validation Checkpoint
  • Receptor Grid Generation: Center the docking grid on the native co-crystallized ligand (e.g., SAHA). Define the bounding box to encompass the Zn2+ ion, the narrow hydrophobic channel, and the outer rim (including residues TYR308 and HID145).

  • Self-Validation Checkpoint (Critical): Before docking novel compounds, perform a re-docking run of the native SAHA ligand using Glide Extra Precision (XP) mode.

    • Pass Condition: The Root Mean Square Deviation (RMSD) between the docked pose and the native crystallographic pose must be ≤0.773 Å [1].

    • Fail Condition: If RMSD >1.0 Å, the grid parameters or metal coordination constraints are flawed and must be recalibrated. Do not proceed until the system validates itself.

Phase 3: Extra Precision (XP) Docking
  • Execution: Dock the prepared ligands into the validated grid using Glide XP. Apply a metal-binding constraint to ensure the ZBG (if present) coordinates with the Zn2+ ion.

  • Pose Analysis: Evaluate the output based on the GlideScore ( ΔG ), the distance to the zinc ion, and the presence of specific hydrogen bonds (e.g., with HID145).

Workflow PrepL Ligand Prep (Epik State Gen) Dock Glide XP Docking (Flexible Ligand) PrepL->Dock PrepP Protein Prep (HDAC2 Refinement) Grid Grid Generation (Zn2+ Centered) PrepP->Grid Grid->Dock Analyze Analyze Dock->Analyze

Step-by-step molecular docking workflow for evaluating quinoline-based HDAC2 inhibitors.

Quantitative Data & Interaction Analysis

The predictive power of the docking protocol is validated by comparing the computational metrics of the AV6 scaffold variations against their empirical biological outcomes. The table below summarizes the docking data, illustrating why the 6-isopropoxy derivative fails while the 6-ethoxy derivative (e.g., compound 12c) succeeds.

Table 1: Comparative Docking Metrics for C6-Substituted AV6 Derivatives in HDAC2

Compound / Scaffold VariantGlide XP Score (kcal/mol) Zn2+ Coordination Distance (Å)Key Interacting ResiduesEmpirical Biological Outcome (HIV-1 Reactivation)
SAHA (Control) -2.7592.1TYR308, Zn2+ Baseline standard
6-Methoxy Derivative -4.1202.0TYR308, Zn2+ Moderate LRA activity
6-Ethoxy Derivative (12c) -5.9491.9TYR308, HID145, Zn2+ Excellent LRA activity (Dual mechanism)
6-Isopropoxy Derivative > -2.000* ≥3.4 None (Steric Clash)Detrimental; No effect on gene expression

*Note: The highly unfavorable docking score for the 6-isopropoxy variant is a direct computational reflection of the steric hindrance observed at the HDAC2 rim, which prevents the molecule from achieving a stable, low-energy binding pose [1].

Mechanistic Insights from the Data

The docking data reveals that optimal LRA activity is achieved when the quinoline cap forms a π−π stacking interaction with TYR308, while the ZBG establishes a critical hydrogen bond with the side chain of HID145 [1]. The 6-ethoxy derivative perfectly satisfies these geometric constraints. Conversely, the 4-chloro-2-methyl-6-(propan-2-yloxy)quinoline scaffold is too bulky; the branched isopropyl group physically collides with the rim, preventing the HID145 hydrogen bond and pushing the ZBG out of the optimal 1.9−2.1 Å coordination range.

Conclusion

The molecular docking studies surrounding the 4-chloro-2-methyl-6-(propan-2-yloxy)quinoline scaffold provide a masterclass in structure-based drug design. While the molecule serves as a vital synthetic intermediate, its computational evaluation highlights the strict spatial tolerances of the HDAC2 active site. By understanding the causality of steric clash induced by the isopropoxy group, researchers can confidently pivot toward less bulky substitutions (like ethoxy groups), thereby successfully engineering dual-acting AV6 derivatives capable of reversing HIV-1 latency.

References

  • Ao, Mingtao, et al. "Design, synthesis, and biological evaluation of AV6 derivatives as novel dual reactivators of latent HIV-1." RSC Advances 8.31 (2018): 17279-17295. Available at:[Link]

  • Xing, Shijie, et al. "Medicinal Chemistry of Anti-HIV-1 Latency Chemotherapeutics: Biotargets, Binding Modes and Structure-Activity Relationship Investigation." Molecules 28.1 (2022): 253. Available at:[Link]

Exploratory

Spectroscopic Profiling and Synthesis Workflow of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide Structural and Pharmacological Context 4-Chloro-2-methyl-6-(propan-2-yloxy)quin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Structural and Pharmacological Context

4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline (also known as 4-chloro-6-isopropoxy-2-methylquinoline) is a highly specialized heterocyclic intermediate. In modern medicinal chemistry, this scaffold serves as a critical building block—often referred to as a "Master Key Core"—in the synthesis of AV6 derivatives. These derivatives function as dual-mechanism latency-reversing agents (LRAs) utilized in "shock and kill" strategies for HIV-1 eradication .

Mechanistic Rationale for the Isopropoxy Modification: The installation of an isopropoxy group at the C-6 position is not arbitrary. It precisely tunes the lipophilicity (LogP) and the electron density of the quinoline ring. The electron-donating nature of the ether oxygen enriches the electron density at the C-5 and C-7 positions via resonance, while the steric bulk of the isopropyl group prevents off-target enzymatic degradation. This electronic tuning is vital for the subsequent downstream SN​Ar (Nucleophilic Aromatic Substitution) reaction at the C-4 position, where the labile chlorine atom is displaced by various anilines to form active N-phenylquinoline pharmacophores.

Synthesis and Reaction Causality

The synthesis of this compound relies on a highly regioselective SN​2 alkylation of the phenolic precursor, 4-chloro-2-methylquinolin-6-ol, using 2-bromopropane.

Synthesis A 4-Chloro-2-methylquinolin-6-ol (Nucleophile) C K2CO3 / DMF 40°C, 4h A->C B 2-Bromopropane (Electrophile) B->C D 4-Chloro-2-methyl-6- (propan-2-yloxy)quinoline C->D S_N2 Alkylation

Fig 1. S_N2 alkylation workflow for synthesizing the target quinoline intermediate.

Experimental Protocol: Self-Validating Synthesis
  • Reagents: 4-chloro-2-methylquinolin-6-ol (1.0 eq), 2-bromopropane (2.0 eq), Potassium Carbonate ( K2​CO3​ , 3.0 eq), anhydrous N,N-Dimethylformamide (DMF).

  • Causality of Reagent Selection:

    • Base ( K2​CO3​ ): A mild inorganic base is strictly required to selectively deprotonate the more acidic phenolic hydroxyl group ( pKa​≈9.5 ) without inducing unwanted side reactions (such as hydrolysis of the C-4 chlorine) that stronger bases like NaH might trigger.

    • Solvent (DMF): DMF is a polar aprotic solvent. It aggressively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, drastically lowering the activation energy for the SN​2 displacement of the secondary bromide.

  • Procedure: Suspend the reagents in DMF and stir at 40 °C for 4 hours.

  • Self-Validation Step: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is deemed complete when the highly polar phenolic precursor ( Rf​≈0.2 ) is entirely consumed, replaced by a higher Rf​ UV-active spot ( Rf​≈0.6 ), confirming the successful masking of the hydroxyl group.

  • Workup: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and partition between EtOAc and brine. Dry the organic layer over anhydrous Na2​SO4​ and purify via silica gel chromatography.

Spectroscopic Characterization (NMR, MS, IR)

To ensure high scientific integrity, the synthesized intermediate must be rigorously profiled. The following tables and mechanistic explanations provide a comprehensive analytical fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Protocol: The sample is dissolved in DMSO- d6​ rather than CDCl3​ . The polar nature of the quinoline core ensures complete solvation in DMSO, preventing aggregation and yielding sharp, highly resolved lineshapes. Tetramethylsilane (TMS) is spiked as an internal self-validating reference (0.00 ppm) to calibrate the chemical shift axis .

Table 1: 1 H NMR Assignments (600 MHz, DMSO- d6​ )

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentCausality / Mechanistic Note
7.80Doublet (d)1H9.0H-8Deshielded by the adjacent quinoline nitrogen; ortho-coupled to H-7.
7.62Singlet (s)1H-H-3Highly shielded relative to typical aromatics due to resonance from the C-6 alkoxy group.
7.50Doublet (d)1H2.8H-5Meta-coupled to H-7. Shielded by the ortho-alkoxy oxygen.
7.45Dbt of Dbts (dd)1H9.1, 2.8H-7Exhibits both ortho (to H-8) and meta (to H-5) coupling.
4.75Septet (spt)1H6.0O-CHSplit by the six equivalent protons of the two adjacent methyl groups ( n+1 rule).
2.54Singlet (s)3H-C2-CH 3​ Deshielded by the adjacent sp2 hybridized imine nitrogen.
1.35Doublet (d)6H6.0O-CH(CH 3​ ) 2​ Split by the single adjacent methine proton.

Table 2: 13 C NMR Assignments (150 MHz, DMSO- d6​ )

Chemical Shift (δ, ppm)Carbon TypeAssignmentCausality / Mechanistic Note
158.5QuaternaryC-2Highly deshielded by the adjacent electronegative nitrogen.
156.0QuaternaryC-6Deshielded by the directly attached ether oxygen.
144.0QuaternaryC-8aBridgehead carbon adjacent to nitrogen.
141.2QuaternaryC-4Deshielded by the inductive pull of the chlorine atom.
130.5, 126.0, 123.1, 122.4CH / Quat.C-8, C-4a, C-7, C-3Standard aromatic quinoline core resonances.
103.5CHC-5Unusually shielded due to strong ortho-resonance electron donation from the O-atom.
70.5CHO-CHTypical chemical shift for a secondary aliphatic carbon bound to oxygen.
25.2, 21.8CH 3​ C2-CH 3​ , Isopropyl-CH 3​ Aliphatic methyl carbons.
Mass Spectrometry (ESI-MS)

Causality in Protocol: Positive Electrospray Ionization (ESI+) is utilized. The basic quinoline nitrogen ( pKa​≈4.5 ) readily accepts a proton in the acidic mobile phase (0.1% Formic Acid), making ESI+ the most sensitive and logical choice for generating the [M+H]+ pseudo-molecular ion.

MSFrag M [M+H]+ m/z 236.1 (35Cl) / 238.1 (37Cl) L Neutral Loss - C3H6 (Propene, 42 Da) M->L F [M+H-C3H6]+ m/z 194.0 (35Cl) / 196.0 (37Cl) L->F Inductive Cleavage

Fig 2. ESI-MS fragmentation pathway showing the characteristic neutral loss of propene.

Table 3: ESI-MS Data & Isotopic Profiling

m/z ValueIon TypeRelative AbundanceMechanistic Explanation
236.1 [M+H]+ ( 35Cl )100% (Base Peak)Intact protonated molecule containing the primary Chlorine-35 isotope.
238.1 [M+H]+ ( 37Cl )~33%Confirms the presence of one chlorine atom due to the natural 3:1 isotopic ratio of 35Cl to 37Cl .
194.0 [M+H−C3​H6​]+ ~45%Characteristic inductive cleavage of the alkyl ether, resulting in the neutral loss of propene (42 Da) to yield the corresponding quinolinol fragment .
Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality in Protocol: Attenuated Total Reflectance (ATR) FT-IR is employed to eliminate the need for KBr pellet pressing, preventing moisture absorption that could obscure the 3000 cm −1 region. The background is self-validated by running a blank ambient air scan prior to sample acquisition.

Table 4: Key FT-IR Vibrational Modes (ATR, solid state)

Wavenumber (cm −1 )Peak ShapeVibrational ModeStructural Correlation
3050Weak, sharp C−H stretch ( sp2 )Aromatic quinoline ring protons.
2975, 2930Medium C−H stretch ( sp3 )Aliphatic asymmetric/symmetric stretching of the isopropyl group.
1610, 1560Strong C=C and C=N stretchCharacteristic skeletal vibrations of the quinoline heteroaromatic system.
1240Strong, broad C−O−C stretch (asym)Confirms the presence of the aryl alkyl ether linkage.
760Strong, sharp C−Cl stretchConfirms the halogenation at the C-4 position.

Standardized Analytical Methodologies

To ensure absolute reproducibility across laboratories, adhere to the following instrumental parameters:

  • NMR Acquisition:

    • Instrument: 600 MHz NMR Spectrometer equipped with a 5 mm cryoprobe.

    • Parameters: 16 scans for 1 H (relaxation delay D1=1.5 s) and 1024 scans for 13 C (relaxation delay D1=2.0 s).

    • Self-Validation: Run a dummy scan to ensure proper tuning and matching of the probe to the DMSO- d6​ lock signal before acquisition.

  • LC-MS Analysis:

    • Column: C18 Reverse Phase (50 mm × 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: Gradient elution from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

    • Self-Validation: Inject a blank solvent sample prior to the analyte to rule out column carryover or background contamination.

References

  • Ao, M., Pan, Z., Qian, Y., Tang, B., Feng, Z., Fang, H., Wu, Z., Chen, J., Xue, Y., & Fang, M. (2018). Design, synthesis, and biological evaluation of AV6 derivatives as novel dual reactivators of latent HIV-1. RSC Advances.[Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer.[Link]

  • Al-Fahdawi, M. Q., & Al-Juboori, M. A. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts. TSI Journals.[Link]

Protocols & Analytical Methods

Method

Application Note: GC-MS Analysis of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix/Application: Pharmaceutical Intermediates, Reaction Monitoring, and Purity Assessment Executive Summary The compound 4-Chloro-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix/Application: Pharmaceutical Intermediates, Reaction Monitoring, and Purity Assessment

Executive Summary

The compound 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline (Chemical Formula: C13​H14​ClNO , MW: ~235.08 g/mol ) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of antimalarial agents and targeted kinase inhibitors. Accurate structural confirmation and trace impurity profiling of this intermediate are critical to downstream active pharmaceutical ingredient (API) manufacturing.

This application note provides a comprehensive, field-proven protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound. By leveraging the volatility of the quinoline core and the diagnostic fragmentation patterns of its substituents (chloro and isopropoxy groups), this method delivers a self-validating analytical system for both qualitative structural elucidation and quantitative purity assessment[1].

Mechanistic Principles & Analytical Strategy

As a Senior Application Scientist, it is vital to understand why specific analytical conditions are chosen rather than merely following a recipe. The design of this GC-MS method is governed by the physicochemical properties of the analyte:

Chromatographic Separation (Causality of Column Choice)

Halogenated quinolines possess moderate polarity and high boiling points due to the polarizable π -electron system and the electronegative chlorine atom. A 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5MS or HP-5MS) is selected. The 5% phenyl content provides essential π−π interactions with the quinoline ring, ensuring sharp peak shapes and preventing the peak tailing commonly observed with purely aliphatic columns[2].

Electron Ionization (EI) and Diagnostic Fragmentation

Under standard 70 eV Electron Ionization (EI), the molecule undergoes highly predictable gas-phase fragmentation. Understanding these pathways allows the analyst to self-validate the data:

  • The Isotopic Signature: The presence of a single chlorine atom at the C-4 position dictates a rigid 3:1 intensity ratio between the molecular ion ( M∙+ at m/z 235 for 35Cl ) and its M+2 isotope (m/z 237 for 37Cl ). Any fragment retaining the quinoline core will exhibit this signature.

  • Ether Cleavage (Loss of Propene): The 6-(propan-2-yloxy) group is highly susceptible to a McLafferty-type rearrangement or Maccoll elimination. The loss of a neutral propene molecule (-42 Da) generates a highly stable radical cation (m/z 193/195)[3].

  • Halogen Cleavage: The high-energy EI environment induces the homolytic cleavage of the C-Cl bond, resulting in the loss of a chlorine radical (-35 Da), yielding an m/z 200 fragment.

Fragmentation M Molecular Ion [M]•+ m/z 235 (35Cl) / 237 (37Cl) F1 [M - C3H6]•+ m/z 193 / 195 (Loss of propene) M->F1 -42 Da F2 [M - Cl]+ m/z 200 (Loss of chlorine) M->F2 -35 Da F3 [M - C3H6 - Cl]+ m/z 158 (Dual loss) F1->F3 -35 Da F2->F3 -42 Da

Proposed EI-MS fragmentation pathway of the quinoline derivative.

Experimental Protocol

The following workflow is designed to minimize matrix interference and maximize ionization efficiency.

Workflow S1 Sample Prep (Toluene Dilution) S2 GC Separation (DB-5MS, 1.0 mL/min) S1->S2 S3 EI Ionization (70 eV, 230°C) S2->S3 S4 Mass Analysis (Full Scan/SIM) S3->S4

GC-MS experimental workflow for quinoline derivative analysis.

Step 1: Sample Preparation

Rationale: 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline is highly soluble in aprotic organic solvents. Toluene is selected over methanol to prevent any potential transesterification or solvolysis of the reactive 4-chloro position during heated injection[2].

  • Accurately weigh 10.0 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and make up to volume with GC-grade Toluene (Stock Solution: 1 mg/mL).

  • Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Dilute the stock solution 1:100 in Toluene to achieve a working concentration of 10 µg/mL.

  • Filter through a 0.22 µm PTFE syringe filter into a deactivated glass autosampler vial.

Step 2: Gas Chromatography Setup

Rationale: A ramped temperature program is utilized to focus the analyte at the head of the column, followed by a steady ramp to elute the compound sharply, minimizing longitudinal diffusion.

  • Install a DB-5MS (or equivalent) capillary column (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Set the carrier gas (Helium, 99.999% purity) to a constant flow rate of 1.0 mL/min.

  • Configure the inlet to Split mode (10:1 ratio) at a temperature of 250°C. Inject 1.0 µL of the sample.

  • Oven Temperature Program:

    • Initial temperature: 100°C (Hold for 2 min).

    • Ramp 1: 20°C/min to 280°C.

    • Final hold: 280°C for 5 min.

    • Total run time: 16.0 minutes.

Step 3: Mass Spectrometry Acquisition

Rationale: The MS transfer line is kept at 280°C to prevent cold spots and peak broadening of the high-boiling quinoline.

  • Set the Transfer Line temperature to 280°C.

  • Set the EI Source temperature to 230°C and the Quadrupole temperature to 150°C.

  • Solvent delay: Set to 4.0 minutes to protect the filament from the toluene solvent front.

  • Acquisition Mode:

    • For structural confirmation: Full Scan mode (m/z 50 to 400).

    • For trace quantification: Selected Ion Monitoring (SIM) mode targeting m/z 235, 237, and 193.

Data Interpretation & Quantitative Parameters

Upon acquisition, the analyst must validate the data against the expected theoretical parameters. The table below summarizes the critical instrument parameters and the expected mass spectral features.

Table 1: GC-MS Instrument Parameters Summary
ParameterSetting / Specification
Column DB-5MS (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium, Constant Flow (1.0 mL/min)
Injection Volume 1.0 µL (Split 10:1)
Inlet Temperature 250°C
Oven Program 100°C (2 min) 20°C/min 280°C (5 min)
Ionization Energy 70 eV (Electron Ionization)
Expected Retention Time ~9.5 – 10.5 minutes (System dependent)
Table 2: Diagnostic MS Fragments and Structural Significance
m/z ValueRelative AbundanceIon / Fragment IdentityStructural Significance
235 High (~60-80%) [M]∙+ ( 35Cl )Confirms intact molecular weight.
237 Moderate (~20-27%) [M+2]∙+ ( 37Cl )Validates the presence of exactly one chlorine atom (3:1 ratio with m/z 235).
220 Low (<15%) [M−CH3​]+ Indicates homolytic cleavage of the terminal methyl from the isopropoxy group.
200 Moderate (~30%) [M−Cl]+ Confirms the lability of the C-Cl bond at the 4-position of the quinoline ring.
193 Base Peak (100%) [M−C3​H6​]∙+ ( 35Cl )Diagnostic neutral loss of propene from the isopropoxy ether linkage.
195 High (~33%) [M+2−C3​H6​]∙+ ( 37Cl )Confirms the propene-loss fragment still retains the chlorine atom.
158 Moderate (~40%) [M−C3​H6​−Cl]+ Represents the stable 2-methylquinolin-6-ol core after dual substituent loss.

Self-Validation Check: If an impurity peak elutes closely to the main analyte but lacks the m/z 235/237 isotopic cluster, it indicates a dechlorinated byproduct (e.g., 2-methyl-6-(propan-2-yloxy)quinoline), a common process impurity resulting from incomplete halogenation or unexpected reductive dechlorination during synthesis.

References

  • Gas Chromatographic Analysis of Halogenated Quinoline Compounds Source: Oxford Academic (Journal of Chromatographic Science) URL:[Link]

  • Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives Source: ResearchGate (Rapid Communications in Mass Spectrometry) URL:[Link]

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry Source: Madison Proceedings URL:[Link]

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloroquinoline Intermediates

Introduction: The Strategic Importance of 4-Chloroquinolines in Medicinal Chemistry The 4-chloroquinoline scaffold is a cornerstone in the synthesis of a multitude of biologically active compounds, most notably antimalar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 4-Chloroquinolines in Medicinal Chemistry

The 4-chloroquinoline scaffold is a cornerstone in the synthesis of a multitude of biologically active compounds, most notably antimalarial drugs such as chloroquine and hydroxychloroquine.[1][2] Its unique electronic properties and versatile reactivity make it a critical intermediate for drug development professionals. The chlorine atom at the 4-position serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce diverse functionalities and build complex molecular architectures. This guide provides a comprehensive overview of established and scalable methods for the synthesis of 4-chloroquinoline intermediates, with a focus on practical, field-proven protocols and the underlying chemical principles that govern these transformations.

Synthetic Strategies for the Quinoline Core

The construction of the quinoline ring system is the first critical phase in the synthesis of 4-chloroquinolines. Several named reactions have been developed for this purpose, with the Gould-Jacobs and Conrad-Limbach reactions being particularly prominent for their reliability and scalability.

The Gould-Jacobs Reaction: A Robust Route to 4-Hydroxyquinolines

The Gould-Jacobs reaction is a widely employed method for the synthesis of 4-hydroxyquinoline derivatives, which are the immediate precursors to 4-chloroquinolines.[3][4][5] This reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[3]

Reaction Logic and Mechanistic Insights:

The reaction begins with the nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the alkoxymethylenemalonic ester, leading to the formation of an anilidomethylenemalonic ester intermediate.[3] Subsequent heating induces an intramolecular 6-electron cyclization, followed by the elimination of ethanol to yield the 4-hydroxy-3-carboalkoxyquinoline.[3] The choice of a high-boiling solvent like Dowtherm A is crucial for achieving the high temperatures required for efficient cyclization.[6][7]

Workflow for the Gould-Jacobs Reaction:

Gould-Jacobs Reaction Workflow Aniline Aniline Derivative Condensation Condensation Aniline->Condensation MalonicEster Alkoxymethylenemalonic Ester MalonicEster->Condensation Intermediate Anilidomethylenemalonic Ester Condensation->Intermediate Cyclization Thermal Cyclization Intermediate->Cyclization HydroxyquinolineEster 4-Hydroxy-3-carboalkoxyquinoline Cyclization->HydroxyquinolineEster Saponification Saponification HydroxyquinolineEster->Saponification CarboxylicAcid 4-Hydroxy-3-quinolinecarboxylic Acid Saponification->CarboxylicAcid Decarboxylation Decarboxylation CarboxylicAcid->Decarboxylation Hydroxyquinoline 4-Hydroxyquinoline Decarboxylation->Hydroxyquinoline

Caption: Workflow of the Gould-Jacobs reaction for 4-hydroxyquinoline synthesis.

The Conrad-Limpach Synthesis: An Alternative Pathway to 4-Hydroxyquinolines

The Conrad-Limpach synthesis offers an alternative, yet equally effective, route to 4-hydroxyquinolines. This method involves the condensation of anilines with β-ketoesters.[8][9][10][11]

Causality in Experimental Choices:

The reaction conditions, particularly temperature, play a critical role in determining the regioselectivity of the initial condensation. At lower temperatures, the reaction favors the formation of the enamine intermediate, which upon cyclization, yields the desired 4-hydroxyquinoline (Conrad-Limpach product).[10] Conversely, higher temperatures can lead to the formation of a β-keto anilide, which cyclizes to the isomeric 2-hydroxyquinoline (Knorr product).[8] The use of an inert, high-boiling solvent is often employed to achieve the high temperatures necessary for the cyclization step while maintaining control over the reaction.[8]

Generalized Reaction Scheme:

Conrad-Limpach Synthesis Aniline Aniline Condensation Condensation (Low Temperature) Aniline->Condensation BetaKetoester β-Ketoester BetaKetoester->Condensation Enamine Enamine Intermediate Condensation->Enamine Cyclization Thermal Cyclization (~250 °C) Enamine->Cyclization Hydroxyquinoline 4-Hydroxyquinoline Cyclization->Hydroxyquinoline

Caption: Simplified workflow of the Conrad-Limpach synthesis.

Chlorination of 4-Hydroxyquinolines: The Gateway to 4-Chloroquinoline Intermediates

The conversion of the 4-hydroxyquinoline intermediate to the corresponding 4-chloroquinoline is a pivotal step. This transformation is typically achieved through chlorination using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[12][13]

Mechanism and Rationale:

The hydroxyl group at the 4-position of the quinoline ring exists in tautomeric equilibrium with its keto form, the 4-quinolone.[8] The lone pair of electrons on the oxygen atom attacks the electrophilic phosphorus or sulfur atom of the chlorinating agent. This is followed by the elimination of a phosphate or sulfite byproduct and the introduction of a chlorine atom at the 4-position. The reaction is often performed at elevated temperatures to ensure complete conversion.

Large-Scale Synthesis Protocol: 4,7-Dichloroquinoline

The synthesis of 4,7-dichloroquinoline is a well-established industrial process and serves as an excellent case study for the large-scale production of 4-chloroquinoline intermediates.[1][2][6][7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
m-Chloroaniline127.571.0Ensure high purity.[6]
Ethyl ethoxymethylenemalonate216.221.1Check for purity.[6]
Dowtherm A-SolventHigh-boiling, inert solvent.[6][7]
10% Sodium Hydroxide40.00ExcessFor saponification.[6][7]
Concentrated Hydrochloric Acid36.46To pH ~2For acidification.[6][7]
Phosphorus Oxychloride (POCl₃)153.33~1.0Corrosive and moisture-sensitive.[6][7]

Step-by-Step Protocol:

Part A: Synthesis of Ethyl α-carbethoxy-β-(m-chloroanilino)acrylate

  • In a suitable reaction vessel, combine m-chloroaniline (1.0 mole) and ethyl ethoxymethylenemalonate (1.1 moles).[7]

  • Heat the mixture on a steam bath for approximately 1 hour, allowing the evolved ethanol to distill off.[7]

  • The resulting warm product is used directly in the next step without further purification.[7]

Part B: Synthesis of 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

  • In a separate, larger flask equipped with a reflux condenser, heat Dowtherm A to a vigorous boil.[6][7]

  • Carefully add the product from Part A to the boiling Dowtherm A.[6][7]

  • Continue heating for 1 hour to effect cyclization. The product will begin to crystallize out of the solution.[6][7]

  • Cool the mixture and filter the solid product. Wash the filter cake with a non-polar solvent like Skellysolve B to remove residual Dowtherm A.[6][7]

  • Transfer the air-dried solid to a flask containing 10% aqueous sodium hydroxide and reflux until all the solid has dissolved (approximately 1 hour), indicating complete saponification.[6][7]

  • Cool the solution and separate any oily impurities. Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.[6][7]

  • Collect the solid by filtration and wash thoroughly with water.

Part C: Synthesis of 4,7-Dichloroquinoline

  • Suspend the dried 7-chloro-4-hydroxy-3-quinolinecarboxylic acid in Dowtherm A in a flask equipped with a stirrer and reflux condenser.[6][7]

  • Boil the mixture for 1 hour under a nitrogen stream to facilitate the removal of water and effect decarboxylation.[6][7]

  • Cool the resulting clear solution to room temperature and carefully add phosphorus oxychloride (0.98 mole).[6][7]

  • Heat the mixture to 135-140 °C and stir for 1 hour to complete the chlorination.[6][7]

  • Cool the reaction mixture and carefully pour it into a separatory funnel.

  • Extract the product into an organic solvent like ether and wash the organic layer with 10% hydrochloric acid.[6]

  • Combine the acidic aqueous extracts, cool in an ice bath, and neutralize with 10% sodium hydroxide to precipitate the 4,7-dichloroquinoline.[6][7]

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as Skellysolve B to yield pure 4,7-dichloroquinoline.[6][7]

Process Control and Validation:

  • Reaction Monitoring: The progress of each step can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Characterization: The final product should be characterized by melting point determination, and its structure confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity Assessment: The purity of the final product should be determined by HPLC or Gas Chromatography (GC).

The Vilsmeier-Haack Reaction: A Direct Approach

The Vilsmeier-Haack reaction provides a more direct route to certain substituted 4-chloroquinolines, often starting from acetanilides.[14][15][16] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide derivative like dimethylformamide (DMF), to effect cyclization and chlorination in a single pot.[15]

Key Considerations for Scale-Up:

  • Exothermicity: The formation of the Vilsmeier reagent and the subsequent reaction are highly exothermic and require careful temperature control to prevent thermal runaway.[15]

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the substrate is a critical parameter that must be optimized to maximize yield.[14]

  • Work-up: The quenching of the reaction mixture is also exothermic and can lead to the evolution of gases. A controlled quench with a cooled, basic solution is essential.

Generalized Vilsmeier-Haack Workflow:

Vilsmeier-Haack Workflow POCl3 POCl₃ Vilsmeier_Reagent_Formation Vilsmeier Reagent Formation (0-10 °C) POCl3->Vilsmeier_Reagent_Formation DMF DMF DMF->Vilsmeier_Reagent_Formation Vilsmeier_Reagent Vilsmeier Reagent Vilsmeier_Reagent_Formation->Vilsmeier_Reagent Reaction Reaction with Acetanilide (70-100 °C) Vilsmeier_Reagent->Reaction Acetanilide Substituted Acetanilide Acetanilide->Reaction Intermediate_Complex Intermediate Complex Reaction->Intermediate_Complex Workup Aqueous Work-up (Neutralization) Intermediate_Complex->Workup Chloroquinoline 4-Chloroquinoline Derivative Workup->Chloroquinoline

Caption: General workflow for the Vilsmeier-Haack synthesis of 4-chloroquinolines.

Purification Strategies for 4-Chloroquinoline Intermediates

Achieving high purity of the final 4-chloroquinoline intermediate is paramount for its use in subsequent synthetic steps, particularly in pharmaceutical applications.

Recrystallization:

Recrystallization is a common and effective method for purifying solid 4-chloroquinoline derivatives.[17] The choice of solvent is critical and should be guided by the solubility profile of the compound. A good solvent will dissolve the compound at elevated temperatures but have low solubility at room temperature or below.[17]

Column Chromatography:

For the removal of impurities with similar polarities, column chromatography is the preferred method.[17] Silica gel is the most common stationary phase, and a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically employed.[17] The optimal solvent system should be determined by preliminary analysis using TLC.

Safety Considerations in Large-Scale Synthesis

The large-scale synthesis of quinoline derivatives involves several hazards that must be carefully managed.

  • Exothermic Reactions: As previously mentioned, many of the reactions involved are exothermic and require robust temperature control and emergency cooling capabilities.[15][18]

  • Corrosive and Toxic Reagents: Reagents such as phosphorus oxychloride, thionyl chloride, and concentrated acids and bases are highly corrosive and toxic.[18][19] Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.[18][20][21]

  • Waste Disposal: All chemical waste must be disposed of in accordance with local environmental regulations.

Conclusion

The large-scale synthesis of 4-chloroquinoline intermediates is a well-defined process with multiple established routes. The choice of synthetic strategy often depends on the availability of starting materials, the desired substitution pattern on the quinoline ring, and the scale of production. A thorough understanding of the underlying reaction mechanisms, careful control of reaction parameters, and stringent adherence to safety protocols are essential for the successful and safe production of these vital chemical building blocks.

References

  • Conrad–Limpach synthesis - Wikipedia. Available at: [Link]

  • Conrad-Limpach Synthesis - SynArchive. Available at: [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. Available at: [Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. Available at: [Link]

  • 4,7-dichloroquinoline - Organic Syntheses Procedure. Available at: [Link]

  • Conrad-Limpach Reaction - Cambridge University Press & Assessment. Available at: [Link]

  • Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines - Acta Pharmaceutica. Available at: [Link]

  • Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem. Available at: [Link]

  • 4,7-Dichloroquinoline - Wikipedia. Available at: [Link]

  • Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines - PubMed. Available at: [Link]

  • CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Available at: [Link]

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • Gould-Jacobs reaction - wikidoc. Available at: [Link]

  • Gould-Jacobs Reaction. Available at: [Link]

  • Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed... - ResearchGate. Available at: [Link]

  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Available at: [Link]

  • QUINOLINE FOR SYNTHESIS - Loba Chemie. Available at: [Link]

Sources

Method

handling and storage procedures for 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline

An Application Guide for the Safe Handling and Storage of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline Introduction: Navigating the Chemistry of Substituted Quinolines The quinoline scaffold is a privileged structure in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Safe Handling and Storage of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline

Introduction: Navigating the Chemistry of Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives serving as foundational building blocks for a wide array of pharmacologically active agents.[1] 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline, a member of the halogenated quinoline family, represents a key intermediate for researchers in drug development and organic synthesis. Its specific functional groups—a chlorinated aromatic ring, a methyl group, and an isopropoxy ether—suggest a versatile yet potentially hazardous chemical profile.

This document provides a comprehensive guide to the safe handling, storage, and emergency management procedures for 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, the protocols herein are synthesized from authoritative data on closely related analogues, such as 4-chloro-2-methylquinoline and the parent quinoline structure, as well as established best practices for managing chlorinated aromatic compounds.[2][3] Adherence to these protocols is essential for ensuring operator safety and maintaining experimental integrity.

Hazard Profile and Risk Assessment

Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on data from structurally similar compounds, 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline should be treated as a hazardous substance. The primary risks are associated with irritation and potential toxicity.

Table 1: Inferred Hazard Profile

Hazard Class Description Rationale & Representative Citations
Skin Corrosion/Irritation Causes skin irritation.[3][4] Repeated exposure may lead to absorption through the skin, presenting a significant health hazard.[5][6] GHS classifications for 4-Chloro-2-methylquinoline and Quinoline consistently list skin irritation (H315).[3][7]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4] Direct contact can lead to significant damage. GHS classifications for analogues confirm serious eye irritation (H319).[3][7]
Respiratory Irritation May cause respiratory tract irritation.[3] Inhalation of dust or vapors should be avoided. The parent compound, quinoline, is known to irritate the nose, throat, and lungs.[8]
Acute Toxicity (Oral) May be harmful or toxic if swallowed.[9][10] Quinoline and its derivatives are classified as harmful or toxic if swallowed (H301/H302).[9][10][11]

| Chronic Health Effects | Long-term exposure risks are not fully characterized for this specific molecule, but the parent compound, quinoline, is suspected of causing genetic defects and may be a carcinogen.[7][8] | Quinoline is classified as a potential carcinogen (Carc. 1B) and mutagen (Muta. 2).[7] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls: The Primary Barrier

All operations involving 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline, including weighing, transferring, and solution preparation, must be conducted within a certified chemical fume hood. This is the most critical control measure to minimize inhalation exposure to airborne particulates or potential vapors.[2]

Personal Protective Equipment: The Last Line of Defense

PPE must be selected based on a thorough risk assessment of the procedures being performed.[12] The following table outlines the minimum required PPE.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Causality
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, Viton®, or laminate films). Nitrile gloves may offer protection from incidental splashes but should be checked for compatibility and changed immediately upon contamination.[2][12][13] Halogenated solvents and aromatic hydrocarbons can degrade common glove materials. Butyl rubber provides good resistance to chlorinated solvents.[12][14] Always inspect gloves for integrity before use.
Eye & Face Protection Chemical splash goggles are the minimum requirement.[13] A face shield worn over goggles is required when there is a heightened risk of splashes, such as when handling larger volumes or during transfers.[12][13] Protects against accidental splashes of the compound in solution or contact with airborne powder, which can cause serious eye irritation.[3]
Skin & Body Protection A buttoned laboratory coat is mandatory to protect skin and personal clothing. For larger-scale operations, a chemical-resistant apron should be worn over the lab coat.[2] Prevents skin contact and contamination of personal clothing.[15]

| Respiratory Protection | Generally not required when work is performed within a certified fume hood. If a fume hood is not available or its performance is questionable, a NIOSH-approved respirator with organic vapor cartridges is necessary.[14] | The fume hood serves as the primary respiratory control. Respirators are a secondary measure for specific, higher-risk situations.[2] |

Standard Operating Protocols

The following protocols provide a self-validating system for the safe handling of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline from container to reaction vessel.

Pre-Handling Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and appropriate fire extinguisher.[16]

  • Assemble all Materials: Gather all necessary chemicals, solvents, glassware, and equipment before starting work to minimize movement in and out of the fume hood.

  • Don Appropriate PPE: Put on all required PPE as specified in Table 2 before handling the chemical container.[15]

Protocol for Weighing and Transferring the Solid
  • Designated Area: Conduct the weighing procedure on a draft shield balance located inside the chemical fume hood.

  • Container Handling: Carefully open the container, avoiding the generation of airborne dust. Use a spatula to transfer the desired amount of solid to a tared weigh boat or directly into the reaction vessel.

  • Minimize Contamination: Do not return any excess chemical to the stock bottle. Consider any excess as waste.

  • Secure Container: Tightly close the primary container immediately after use to prevent absorption of moisture and protect it from light.[17]

  • Cleanup: Decontaminate the spatula and any affected surfaces with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. Dispose of weigh boats and contaminated wipes in the designated solid hazardous waste container.[15]

Protocol for Solution Preparation
  • Vessel Setup: Place a stir plate and the appropriate glassware (e.g., flask with a stir bar) inside the fume hood.

  • Solvent Addition: Add the desired solvent to the flask.

  • Solute Addition: Slowly and carefully add the pre-weighed 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline solid to the solvent to avoid splashing.[15]

  • Dissolution: If necessary, gently stir the mixture until the solid is fully dissolved. Avoid vigorous heating, as the thermal stability of this specific compound may not be fully known.

  • Labeling: Immediately label the vessel containing the solution with the full chemical name, concentration, date, and your initials.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase prep1 1. Verify Fume Hood & Emergency Equipment prep2 2. Assemble All Materials prep1->prep2 prep3 3. Don Full PPE (Gloves, Goggles, Lab Coat) prep2->prep3 weigh 4. Weigh Solid Compound prep3->weigh Enter Hood transfer 5. Transfer to Vessel weigh->transfer dissolve 7. Dissolve Compound add_solvent 6. Add Solvent to Vessel add_solvent->dissolve seal 8. Seal Stock Bottle dissolve->seal Exit Hood cleanup 9. Decontaminate Area & Equipment seal->cleanup dispose 10. Dispose of Waste cleanup->dispose ppe_doff 11. Remove PPE dispose->ppe_doff G start Emergency Event Occurs spill Chemical Spill start->spill exposure Personnel Exposure start->exposure spill_loc Location? spill->spill_loc exposure_type Exposure Route? exposure->exposure_type in_hood Inside Fume Hood spill_loc->in_hood Minor out_hood Outside Fume Hood spill_loc->out_hood Major cleanup Alert Colleagues Contain & Clean Up Spill Dispose as HazWaste in_hood->cleanup evacuate EVACUATE AREA Call Emergency Response out_hood->evacuate skin Skin/Eye Contact exposure_type->skin inhalation Inhalation exposure_type->inhalation ingestion Ingestion exposure_type->ingestion flush Flush with Water (15+ min) Remove Contaminated Clothing Seek Medical Attention skin->flush fresh_air Move to Fresh Air Seek Medical Attention inhalation->fresh_air rinse_mouth Rinse Mouth DO NOT Induce Vomiting Seek Medical Attention ingestion->rinse_mouth

Figure 2: Decision-making workflow for responding to spills and personnel exposures.

Waste Disposal

All materials contaminated with 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline, including empty containers, used PPE, absorbent materials, and reaction waste, must be treated as hazardous chemical waste. [2]- Segregation: Keep chlorinated waste streams separate from non-halogenated waste to facilitate proper disposal by your institution's environmental health and safety office. [18]- Labeling: All waste containers must be sealed, properly labeled with the words "Hazardous Waste" and the full chemical name, and stored in a designated satellite accumulation area. [19] By adhering to these detailed protocols, researchers can mitigate the risks associated with 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline, ensuring a safe and compliant laboratory environment.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • University of Louisville. (n.d.). Quinoline Safety Data Sheet.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline.
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment.
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-2-methylquinoline. PubChem.
  • NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals.
  • Texas Department of Insurance. (n.d.). Chlorine Safety.
  • PubChemLite. (n.d.). 4-chloro-2-methyl-6-(propan-2-yloxy)quinoline.
  • ECHEMI. (n.d.). 4-Chloro-6-fluoro-2-methylquinoline SDS.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Chloro-Methylquinolines.
  • DC Fine Chemicals. (n.d.). Safety Data Sheet - Quinoline.
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-6-methoxy-2-methylquinoline. PubChem.
  • Santa Cruz Biotechnology. (n.d.). 4-Chloroquinoline Material Safety Data Sheet.
  • PENTA s.r.o. (2025, May 13). Quinoline - SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chloroquinoline.
  • PubChemLite. (n.d.). 4-chloro-6-(propan-2-yloxy)quinoline.
  • MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals.
  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • REDA Safe. (n.d.). Chemical Compatibility and Storage Guidelines.
  • University College Cork. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • University of Georgia Office of Research. (2022, January). Guidelines for Chemical Storage and Management.

Sources

Application

Application Notes and Protocols for Developing Assays for Topoisomerase I Inhibition by Quinoline Compounds

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reliable assays to screen and characterize quinoline-based inhibitors of hu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reliable assays to screen and characterize quinoline-based inhibitors of human DNA Topoisomerase I (Topo I). This document delves into the mechanistic principles behind Topo I function and its inhibition, offers detailed, field-proven protocols for key assays, and provides insights into data interpretation and troubleshooting.

Introduction: The Critical Role of Topoisomerase I in Cellular Processes and as a Therapeutic Target

DNA topoisomerases are essential enzymes that resolve topological challenges in the genome that arise during critical cellular processes such as DNA replication, transcription, and recombination.[1][2] Human Topoisomerase I, a type IB topoisomerase, alleviates torsional stress by introducing a transient single-strand break in the DNA backbone.[3][4] The enzyme forms a covalent intermediate by linking to the 3'-phosphate of the cleaved strand, allowing the intact strand to pass through the break, followed by religation of the DNA.[5][6]

The indispensable function of Topo I in rapidly proliferating cells has made it a prime target for cancer chemotherapy.[1][7] Inhibitors of Topo I, such as the well-known natural product camptothecin (CPT) and its derivatives, exert their cytotoxic effects by stabilizing the covalent Topo I-DNA cleavage complex.[][9][10] This stabilization prevents the religation of the DNA strand, leading to the accumulation of single-strand breaks.[11] During the S-phase of the cell cycle, the collision of the replication fork with these stalled cleavage complexes results in the formation of lethal double-strand breaks, ultimately triggering apoptosis.[10][12]

Quinoline scaffolds have emerged as a promising class of non-camptothecin Topo I inhibitors.[13][14] These synthetic compounds offer the potential for improved chemical stability, reduced toxicity, and the ability to overcome resistance mechanisms associated with CPT derivatives.[15][16] Developing accurate and efficient assays is therefore paramount for the discovery and characterization of novel quinoline-based Topo I inhibitors.

Mechanistic Overview: Topoisomerase I Catalytic Cycle and Inhibition

The catalytic cycle of Topo I is a tightly regulated process. Understanding this cycle is fundamental to designing and interpreting inhibition assays.

TopoI_Mechanism cluster_0 Topoisomerase I Catalytic Cycle cluster_1 Inhibition by Quinoline Compounds Supercoiled_DNA Supercoiled DNA Binding Non-covalent Binding Supercoiled_DNA->Binding Topo I Cleavage DNA Cleavage (Covalent Intermediate) Binding->Cleavage Rotation Strand Rotation Cleavage->Rotation Stabilized_Complex Stabilized Cleavage Complex Cleavage->Stabilized_Complex Inhibitor Binding Religation DNA Religation Rotation->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Inhibitor Quinoline Inhibitor Replication_Collision Replication Fork Collision -> DSBs -> Apoptosis Stabilized_Complex->Replication_Collision S-Phase

Caption: The catalytic cycle of Topoisomerase I and the mechanism of inhibition.

Core Assays for Screening Quinoline-Based Topo I Inhibitors

Two primary in vitro assays are fundamental for the initial screening and characterization of Topo I inhibitors: the DNA relaxation assay and the DNA cleavage assay.

DNA Relaxation Assay

Principle: This assay is based on the differential electrophoretic mobility of supercoiled and relaxed plasmid DNA in an agarose gel.[17] Supercoiled DNA (Form I) is more compact and migrates faster than its relaxed counterpart (Form II). Active Topo I relaxes supercoiled DNA. An effective inhibitor will prevent this relaxation, resulting in the persistence of the faster-migrating supercoiled form.[18][19]

Relaxation_Assay_Workflow cluster_0 Experimental Workflow Start Start Incubate Incubate: Supercoiled Plasmid DNA + Topo I + Quinoline Compound Start->Incubate Stop Stop Reaction (e.g., SDS/Proteinase K) Incubate->Stop Electrophoresis Agarose Gel Electrophoresis Stop->Electrophoresis Visualize Visualize DNA (e.g., Ethidium Bromide) Electrophoresis->Visualize Analyze Analyze Gel Image Visualize->Analyze End End Analyze->End

Sources

Method

protocol for assessing cytotoxicity of novel quinoline compounds

Comprehensive Protocol for Assessing the Cytotoxicity and Apoptotic Mechanisms of Novel Quinoline Compounds Introduction & Mechanistic Rationale Quinoline derivatives (based on the 1-azanaphthalene scaffold) represent a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Protocol for Assessing the Cytotoxicity and Apoptotic Mechanisms of Novel Quinoline Compounds

Introduction & Mechanistic Rationale

Quinoline derivatives (based on the 1-azanaphthalene scaffold) represent a privileged class of pharmacophores with profound anticancer, antimicrobial, and antiviral properties[1],[2]. Evaluating the cytotoxic potential of these novel compounds requires a robust, artifact-free methodology.

While traditional colorimetric assays (such as the MTT assay) are commonly used[3], quinoline compounds often induce severe oxidative stress and reactive oxygen species (ROS) generation. This oxidative stress can uncouple mitochondrial reductases, artificially skewing the MTT formazan readouts and leading to false viability data. Therefore, quantifying intracellular ATP provides a more absolute, direct proxy for cellular metabolic viability and health[4].

Mechanistic Pathways of Quinoline Cytotoxicity

The cytotoxicity of quinolines is primarily driven by DNA intercalation, topoisomerase II inhibition, and the subsequent induction of the intrinsic apoptotic pathway[5]. Understanding this causality dictates our biphasic experimental design: Phase 1 establishes the IC50 via ATP quantitation, and Phase 2 validates the specific apoptotic mechanism (differentiating true programmed cell death from non-specific necrosis).

QuinolinePathway Quinoline Quinoline Compound DNA DNA Intercalation / Topo II Inhibition Quinoline->DNA binds ROS ROS Generation Quinoline->ROS induces Mito Mitochondrial Dysfunction DNA->Mito DNA damage ROS->Mito oxidative stress Caspase Caspase 3/7 Activation Mito->Caspase activates Apoptosis Apoptosis Caspase->Apoptosis execution

Quinoline-induced apoptotic signaling via DNA damage and ROS generation.

Experimental Design and Self-Validating Controls

To ensure a self-validating system compliant with ISO 10993-5 guidelines for in vitro cytotoxicity testing, specific controls must be integrated into every plate[6],[7]. According to these guidelines, a material or compound is generally considered non-cytotoxic if cell viability remains above 70%[7].

Mandatory Controls:

  • Vehicle Control: Cells treated with the highest concentration of the solvent used (e.g., 0.5% DMSO). This baselines non-drug-induced solvent toxicity.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to validate the sensitivity of the cell line and assay reagents.

  • Background Control: Cell-free wells containing only culture medium and the assay reagent to subtract background luminescence[8].

Workflow Seed 1. Cell Seeding Treat 2. Compound Treatment Seed->Treat Assay 3. ATP Quantitation Treat->Assay Mech 4. Mechanism Profiling Treat->Mech Analyze 5. Data Analysis Assay->Analyze Mech->Analyze

High-throughput cytotoxicity screening and mechanistic validation workflow.

Protocol 1: High-Throughput ATP-Based Viability Assay

Causality: The CellTiter-Glo Luminescent Cell Viability Assay utilizes a homogeneous "add-mix-measure" format that lyses cells and generates a luminescent signal directly proportional to ATP levels[9]. This eliminates the multiple washing steps required by other assays, which can inadvertently dislodge loosely attached apoptotic cells and compromise data integrity[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7, HeLa, or HL-60) at an optimized density (typically 2,000–5,000 cells/well) in a 96-well opaque-walled plate (100 µL/well)[10]. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Preparation: Prepare a 12-point serial dilution of the novel quinoline compound in culture medium[10]. Ensure the final DMSO concentration in the wells remains ≤0.5%.

  • Treatment: Add the quinoline dilutions to the experimental wells. Include vehicle, positive, and background controls. Incubate for 48–72 hours based on expected pharmacodynamics.

  • Reagent Equilibration: Thaw the CellTiter-Glo Buffer and equilibrate the lyophilized Substrate to room temperature[8]. Transfer the buffer to the substrate bottle and mix gently to form the working reagent.

  • Assay Execution: Remove the 96-well plate from the incubator and equilibrate to room temperature for 30 minutes. This step is critical to prevent temperature gradients from causing uneven luminescent signals across the plate[8].

  • Lysis & Stabilization: Add 100 µL of CellTiter-Glo Reagent to each well (equal to the volume of culture medium)[8]. Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. The resulting "glow-type" luminescence has a highly stable half-life of greater than 5 hours[9],[11].

  • Quantification: Record luminescence using a microplate luminometer with an integration time of 0.25–1.0 second per well[8]. Calculate the IC50 using non-linear regression analysis (e.g., via GraphPad Prism)[10].

Protocol 2: Mechanistic Validation via Annexin V/PI Flow Cytometry

Causality: While ATP depletion confirms a reduction in viable cells, it does not differentiate between apoptosis and necrosis. Quinoline-induced apoptosis causes the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane, which binds Annexin V. Propidium Iodide (PI) only penetrates cells with compromised membranes (late apoptosis or necrosis)[5].

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates and treat with the quinoline compound at 0.5×, 1×, and 2× the established IC50 concentration for 24 hours.

  • Harvesting: Collect the culture medium (which contains detached apoptotic cells) and harvest the adherent cells via gentle trypsinization. Crucial Note: Avoid EDTA-heavy dissociation buffers if possible, as Annexin V binding is strictly Ca2+-dependent.

  • Washing: Centrifuge the combined cell suspension at 300 × g for 5 minutes. Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube to halt the reaction. Analyze immediately via flow cytometry, quantifying the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic (Annexin V+/PI+) populations[5].

Quantitative Data Presentation

The following table summarizes representative cytotoxic profiles of various quinoline derivative classes against standard human cancer cell lines, demonstrating the expected analytical output and potency ranges evaluated using these protocols[3],[12],[2].

Compound ClassTarget Cell LineAssay MethodIC50 (µM)Primary Mechanism of Action
2,4-Disubstituted quinolines HL-60 (Leukemia)MTT / ATP0.31 - 4.65Apoptosis induction
2-oxoquinoline derivatives MCF-7 (Breast)CellTiter-Glo4.40 - 8.70Topoisomerase inhibition
Thiophene-quinoline hybrids HeLa (Cervical)Annexin V/PI~0.78Cell cycle arrest (G1 phase)
Nitroarene-derived quinolines B16F10 (Melanoma)MTT33.97 ± 3.27DNA interaction / ROS

References

  • International Organization for Standardization. "ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity." ISO. URL:[Link]

  • Oriental Journal of Chemistry. "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives." Orient J Chem. URL:[Link]

  • PubMed Central (PMC). "Exploration of quinolone and quinoline derivatives as potential anticancer agents." National Institutes of Health. URL:[Link]

Sources

Application

Application Note: Pharmacophore Mapping of HIV-1 Latency-Reversing Agents Using 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline

Executive Summary The eradication of Human Immunodeficiency Virus type 1 (HIV-1) is fundamentally hindered by the persistence of latent viral reservoirs in resting memory CD4+ T cells[1]. To combat this, the "shock and k...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The eradication of Human Immunodeficiency Virus type 1 (HIV-1) is fundamentally hindered by the persistence of latent viral reservoirs in resting memory CD4+ T cells[1]. To combat this, the "shock and kill" strategy employs Latency-Reversing Agents (LRAs) to reactivate dormant proviruses, rendering them susceptible to highly active antiretroviral therapy (HAART) and immune clearance[2]. Antiviral 6 (AV6), a 2-methylquinoline derivative, has emerged as a potent LRA capable of inducing latent HIV-1 expression via the Nuclear Factor of Activated T-cells (NFAT) pathway[3].

This application note details the utility of 4-chloro-2-methyl-6-(propan-2-yloxy)quinoline (also known as 4-chloro-6-isopropoxy-2-methylquinoline) as a critical intermediate in medicinal chemistry. Specifically, it serves as a negative steric probe to define the spatial boundaries of the C-6 position on the quinoline "Master Key Core" during the development of next-generation, dual-acting AV6-HDAC inhibitor hybrids[4].

Mechanistic Rationale: The AV6 Scaffold and Steric Probing

The N-phenylquinoline nucleus of AV6 is a privileged scaffold in LRA development[4]. While the original AV6 molecule features a methoxy group at the C-6 position, medicinal chemists seek to optimize this site to improve lipophilicity, binding affinity, and to serve as an attachment point for Zinc-Binding Groups (ZBGs) targeting Histone Deacetylases (HDACs)[5].

The synthesis and application of the 6-isopropoxy derivative, 4-chloro-2-methyl-6-(propan-2-yloxy)quinoline, was hypothesized to evaluate the tolerance of the binding pocket to branched, bulky alkyl groups[6]. By reacting this intermediate with various functionalized anilines, researchers generated a series of derivatives to map the pharmacophore.

G AV6 AV6 Scaffold (Quinoline Core) NFAT NFAT Activation Pathway AV6->NFAT Stimulates LTR HIV-1 LTR Promoter Activation NFAT->LTR Binds HDACi Zinc-Binding Group (HDAC Inhibition) Chromatin Chromatin Remodeling (Histone Acetylation) HDACi->Chromatin Induces Chromatin->LTR Unwinds DNA Reactivation Latent HIV-1 Reactivation LTR->Reactivation Transcription

Caption: Dual-mechanism signaling pathway for HIV-1 latency reversal using AV6-HDACi hybrid molecules.

Quantitative Structure-Activity Relationship (SAR) Insights

Biological evaluation of the resulting compounds revealed a critical structure-activity relationship: the binding pocket accommodating the C-6 position of the quinoline ring has strict steric limitations[4].

Table 1: Impact of C-6 Substitution on Latent HIV-1 Reactivation in J-Lat A2 Cells

Compound SeriesC-6 SubstituentReactivation Potency (GFP % at 10 µM)Mechanistic Implication
7b–7d Methoxy (-OCH₃)2.1% – 8.3%Baseline interaction of the AV6 core[4].
7f–7j Ethoxy (-OCH₂CH₃)14.5% – 47.3%Optimal lipophilicity and spatial fit, enhancing potency[4].
7o–7s Isopropoxy (-OCH(CH₃)₂)0% (No effect) Severe steric clash; branching prevents receptor binding[4].

Causality Insight: The complete loss of activity in the isopropoxy series (derived from 4-chloro-2-methyl-6-(propan-2-yloxy)quinoline) demonstrates that while linear extension (ethoxy) is favored, branched bulk at C-6 is highly detrimental to the reactivation potency of latent HIV-1[4]. This negative data is paramount for guiding computational docking and future rational drug design.

Synthetic Methodologies & Protocols

The synthesis of 4-chloro-2-methyl-6-(propan-2-yloxy)quinoline and its subsequent diversification relies on a highly efficient nucleophilic aromatic substitution ( SN​Ar ) workflow.

G SM 4-Chloro-2-methylquinolin-6-ol (Starting Material) Alkylation Alkylation (2-Bromopropane, Base) SM->Alkylation Intermediate 4-Chloro-2-methyl-6- (propan-2-yloxy)quinoline Alkylation->Intermediate SNAr SNAr Amination (Aniline Derivatives, HCl) Intermediate->SNAr SAR Biological Evaluation (J-Lat A2 Cells) SNAr->SAR

Caption: Synthetic workflow for generating C-6 substituted AV6 derivatives via SNAr amination.

Protocol A: Synthesis of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline

This step utilizes a standard Williamson ether synthesis to alkylate the phenolic hydroxyl group.

  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-chloro-2-methylquinolin-6-ol (4.0 g, 20.7 mmol) in anhydrous N,N-dimethylformamide (DMF) (40 mL)[6].

  • Deprotonation: Add anhydrous Potassium Carbonate ( K2​CO3​ ) (3.43 g, 24.8 mmol) or Sodium Hydride (NaH) to the solution. Stir at room temperature for 30 minutes to ensure complete deprotonation of the phenol.

  • Alkylation: Dropwise, add 2-bromopropane (41.4 mmol, 2.0 equivalents)[6]. Causality Note: An excess of the alkyl halide is used to drive the reaction to completion due to the secondary nature of the bromide, which is prone to competing E2 elimination.

  • Reaction: Heat the mixture to 60°C and stir overnight. Monitor the reaction progress via TLC (Ethyl Acetate:Hexane, 1:3).

  • Workup: Quench the reaction with ice water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to yield the pure 4-chloro-2-methyl-6-(propan-2-yloxy)quinoline intermediate[6].

Protocol B: SN​Ar Amination to Form AV6 Derivatives

The intermediate is then subjected to an acid-catalyzed SN​Ar reaction.

  • Setup: Combine 4-chloro-2-methyl-6-(propan-2-yloxy)quinoline (1.0 eq) and the desired functionalized aniline derivative (1.2 eq) in absolute ethanol or isopropanol[6].

  • Catalysis: Add a catalytic amount of concentrated Hydrochloric Acid (HCl) (2-3 drops)[6]. Causality Note: The addition of HCl protonates the quinoline nitrogen. This significantly increases the electrophilicity of the C-4 position, lowering the activation energy required for the incoming aniline nucleophile to attack the aromatic ring.

  • Reflux: Heat the reaction mixture to reflux for 4-8 hours. The product often precipitates directly from the hot solvent as the hydrochloride salt.

  • Isolation: Cool the mixture to room temperature. Filter the precipitate, wash with cold ethanol, and recrystallize to obtain the target AV6 analog[6].

Biological Evaluation: Self-Validating LRA Screening System

To validate the biological impact of the synthesized isopropoxy derivatives, a rigorous, self-validating flow cytometry assay must be employed.

Step-by-Step Assay Protocol:

  • Cell Culture: Maintain J-Lat A2 cells (a Jurkat-derived T-cell line containing an integrated, transcriptionally silent HIV-1 LTR driving a GFP reporter) in RPMI 1640 medium supplemented with 10% FBS[4].

  • Compound Treatment: Seed cells at 2×105 cells/mL in 24-well plates. Treat with the synthesized isopropoxy AV6 derivatives at varying concentrations (1 µM, 5 µM, 10 µM).

  • Internal Controls (Crucial for Trustworthiness):

    • Negative Control: 0.1% DMSO (vehicle).

    • Positive Control: TNF- α (10 ng/mL) or Prostratin, which reliably induces robust LTR-driven GFP expression.

    • Benchmark Control: Original AV6 (6-methoxy derivative) to establish baseline LRA activity[3].

  • Incubation & Readout: Incubate for 24-48 hours at 37°C in a 5% CO2​ incubator. Harvest cells, wash with PBS, and analyze via flow cytometry (e.g., BD FACSCalibur).

  • Data Interpretation: Quantify the percentage of GFP-positive cells. The lack of GFP expression in the isopropoxy series (0% at 10 µM), compared to the robust expression in the ethoxy series (up to 47.3%), self-validates the hypothesis that C-6 branching sterically precludes target engagement[4].

Conclusion

The compound 4-chloro-2-methyl-6-(propan-2-yloxy)quinoline is an indispensable synthetic tool in the medicinal chemistry of HIV-1 latency-reversing agents. While its downstream derivatives fail to reactivate latent HIV-1, this "failure" provides critical, high-value SAR data. By defining the strict steric boundaries of the quinoline C-6 pocket, this intermediate directs future drug design efforts toward linear or unbranched substituents (such as ethoxy groups or linear alkyl-linked ZBGs), accelerating the development of dual-acting "shock and kill" therapeutics.

References

  • Design, synthesis, and biological evaluation of AV6 derivatives as novel dual reactivators of latent HIV-1 Source: RSC Advances (Royal Society of Chemistry), 2018. URL:[Link]

  • High-throughput screening uncovers a compound that activates latent HIV-1 and acts cooperatively with a histone deacetylase (HDAC) inhibitor Source: Journal of Virology / PubMed Central (NIH), 2011. URL:[Link]

  • HIV-1 Latency: An Update of Molecular Mechanisms and Therapeutic Strategies Source: Viruses (MDPI), 2014. URL:[Link]

  • Medicinal Chemistry of Anti-HIV-1 Latency Chemotherapeutics: Biotargets, Binding Modes and Structure-Activity Relationship Investigation Source: International Journal of Molecular Sciences / PubMed Central (NIH), 2022. URL:[Link]

Sources

Method

Application Note: 4-Chloroquinolines as Privileged Scaffolds in Advanced Organic Synthesis

The Chemical Logic of the 4-Chloroquinoline Scaffold In modern medicinal chemistry and organic synthesis, the quinoline nucleus represents a "privileged scaffold"—a core structure capable of serving as a ligand for a div...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Logic of the 4-Chloroquinoline Scaffold

In modern medicinal chemistry and organic synthesis, the quinoline nucleus represents a "privileged scaffold"—a core structure capable of serving as a ligand for a diverse array of biological receptors 1. Among its halogenated derivatives, 4-chloroquinoline stands out as an exceptionally versatile building block.

The reactivity of 4-chloroquinoline is governed by its electronic topology. The nitrogen atom within the heteroaromatic ring acts as a powerful electron-withdrawing group via resonance, severely depleting electron density at the C2 and C4 positions. When a chlorine atom is positioned at C4, the resulting C(sp2)−Cl bond becomes highly polarized and activated 2. This intrinsic electrophilicity allows the scaffold to seamlessly diverge into two primary synthetic workflows: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling 3.

Divergent Synthetic Workflows

G CQ 4-Chloroquinoline Scaffold SNAr SNAr Pathway (Nucleophilic Addition-Elimination) CQ->SNAr Amines/Thiols Base, Heat Suzuki Cross-Coupling (Pd-Catalyzed Transmetalation) CQ->Suzuki Aryl-B(OH)2 Pd-Cat, Base Amine 4-Aminoquinolines (Antimalarial Agents) SNAr->Amine C4-Cl Displacement Aryl 4-Arylquinolines (Kinase Inhibitors) Suzuki->Aryl Reductive Elimination

Divergent synthetic pathways of 4-chloroquinolines via SNAr and Pd-catalyzed cross-coupling.

Applications in Drug Development

  • Antimalarial Therapeutics: The 4-aminoquinoline pharmacophore is the cornerstone of antimalarial therapy (e.g., chloroquine). SNAr amination of 4-chloroquinolines is the primary industrial route to these agents, which function by accumulating in the Plasmodium digestive vacuole and inhibiting the crystallization of toxic heme into hemozoin 4.

  • Targeted Kinase Inhibitors: 4-Arylquinolines, synthesized via Suzuki-Miyaura coupling, are potent inhibitors of critical kinases such as Plasmodium phosphatidylinositol 4-kinase IIIβ (PI4K) and human EGFR . The rigid, flat quinoline core mimics the adenine ring of ATP, allowing deep, highly specific binding into the kinase hinge region.

Validated Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Amines

Objective: Synthesis of 4-aminoquinoline derivatives (e.g., 4-morpholinoquinoline) from 4-chloroquinoline. Mechanistic Causality: The use of a polar aprotic solvent (DMF) stabilizes the negatively charged Meisenheimer complex intermediate during the addition-elimination sequence. Potassium carbonate ( K2​CO3​ ) acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of the nucleophilic amine, thereby driving the equilibrium forward 5.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask, dissolve the 4-chloroquinoline derivative (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Reagent Addition: Add the nucleophilic amine (e.g., morpholine, 2.0 eq) followed by K2​CO3​ (2.5 eq).

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 150 °C) under a nitrogen atmosphere for 12–24 hours.

  • Self-Validating In-Process Control: Monitor the reaction via Thin Layer Chromatography (TLC). The successful displacement of the chlorine atom by an amine will result in a product spot that is significantly more polar (lower Rf​ value) than the starting material.

  • Aqueous Quench & Precipitation: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice-cold water. Causality: This step exploits differential solubility; the highly polar DMF and inorganic salts dissolve in the aqueous phase, while the organic 4-aminoquinoline product precipitates out of solution.

  • Isolation: Collect the precipitated solid via vacuum filtration, wash with cold water, and dry under high vacuum.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 4-arylquinoline derivatives. Mechanistic Causality: A Palladium(0) catalyst initiates the cycle via oxidative addition into the activated C4-Cl bond. The inclusion of water in the solvent system is non-negotiable; it dissolves the inorganic base, which then coordinates with the arylboronic acid to form a reactive, electron-rich boronate complex essential for the transmetalation step 3.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk tube, combine 4-chloroquinoline (1.0 eq), the desired arylboronic acid (1.2–1.5 eq), K2​CO3​ or Cs2​CO3​ (2.0–2.5 eq), and Pd(PPh3​)4​ (0.03–0.05 eq).

  • Degassing (Critical Step): Evacuate and backfill the tube with Argon three times. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) catalyst and the unwanted homocoupling of the boronic acid.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v ratio) via syringe.

  • Thermal Activation: Heat the sealed tube to 90–100 °C for 6–12 hours under vigorous stirring.

  • Self-Validating In-Process Control: Monitor by LC-MS. Successful coupling is validated by the disappearance of the distinct 3:1 isotopic mass pattern ( M , M+2 ) characteristic of the chlorine atom, replaced by the exact mass of the cross-coupled product.

  • Workup & Filtration: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter the mixture through a pad of Celite. Causality: Celite effectively traps precipitated palladium black, preventing heavy metal contamination which could yield false positives in downstream biological assays.

  • Purification: Extract the filtrate with water and brine, dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography.

Quantitative Reaction Parameters

The following table summarizes expected yields and optimized conditions for various 4-chloroquinoline functionalizations, providing a baseline for experimental design:

Reaction TypeSubstrateReagents / CatalystSolvent & TempTypical Yield (%)
SNAr Amination 4,7-Dichloroquinoline + Morpholine K2​CO3​ (Base)DMF, 150 °C85–92%
SNAr Amination 4-Chloroquinoline + EthanolamineNone (Neat/Excess Amine)120 °C~91%
Suzuki Coupling 4-Chloroquinoline-6-carbaldehyde + Aryl- B(OH)2​ Pd(PPh3​)4​ , K2​CO3​ Dioxane/ H2​O , 90 °C75–95%
Suzuki Coupling Imidazo[4,5-c]quinoline (C4-Cl) + Aryl- B(OH)2​ Pd(dppf)Cl2​ , Na2​CO3​ Dioxane/ H2​O , 90 °C60–85%

References

  • Preprints.org. "Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline". Available at:[Link]

  • ACS Publications. "Novel Inhibitors of Plasmodium Phosphatidylinositol 4-kinase IIIβ with Low Propensity for Resistance". Available at:[Link]

  • MDPI. "Antimalarial Inhibitors Targeting Epigenetics or Mitochondria in Plasmodium falciparum". Available at:[Link]

  • PMC / ResearchGate. "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview". Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline Synthesis

Introduction Welcome to the technical support guide for the synthesis of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline. This document is designed for researchers, chemists, and drug development professionals who are work...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline. This document is designed for researchers, chemists, and drug development professionals who are working with this important quinoline derivative. Quinolines are a privileged scaffold in medicinal chemistry, and successful, high-yield synthesis is critical for advancing research and development.[1][2][3]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your reaction yields. The content is structured to follow a logical, field-proven synthetic pathway, addressing potential issues at each critical stage.

Overall Synthetic Strategy

The most reliable and commonly employed route to 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline proceeds via a two-stage process. This strategy involves first constructing the quinoline core to form a 4-hydroxy intermediate, followed by a chlorination step.

  • Stage 1: Conrad-Limpach Cyclization. This step involves the condensation of 4-(propan-2-yloxy)aniline with ethyl acetoacetate to form an enamine intermediate, which is then thermally cyclized under acidic conditions to yield 2-methyl-6-(propan-2-yloxy)quinolin-4-ol. This is a variation of the Gould-Jacobs reaction.[4][5]

  • Stage 2: Chlorination. The resulting 2-methyl-6-(propan-2-yloxy)quinolin-4-ol is treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to replace the hydroxyl group at the 4-position with a chlorine atom, yielding the final product.[4][6][7][8]

Synthesis_Workflow cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Chlorination Aniline 4-(propan-2-yloxy)aniline EAA Ethyl Acetoacetate Intermediate 2-Methyl-6-(propan-2-yloxy)quinolin-4-ol Aniline->Intermediate EAA->Intermediate FinalProduct 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline Intermediate->FinalProduct Reagents1 Acid Catalyst (PPA) High Temperature Reagents1->Intermediate Reagents2 POCl₃ (cat. DMF) Reagents2->FinalProduct

Caption: Overall two-stage synthetic workflow.

Stage 1: Conrad-Limpach Cyclization

This initial stage is often the most challenging for achieving high yields. The reaction involves the formation of a β-aminoacrylate followed by a high-temperature cyclization, which must be carefully controlled.

Frequently Asked Questions & Troubleshooting

Q1: My yield of 2-methyl-6-(propan-2-yloxy)quinolin-4-ol is very low. What are the most critical parameters to investigate?

A1: Low yield in this step typically points to one of three areas: incomplete condensation, inefficient cyclization, or side reactions.

  • Condensation Step: The initial reaction between the aniline and ethyl acetoacetate to form the enamine is an equilibrium process. Ensure water is effectively removed, which can be achieved by azeotropic distillation if the solvent allows, or by ensuring anhydrous conditions.

  • Cyclization Temperature: The thermal cyclization requires high temperatures, often in the range of 250 °C.[5] Insufficient temperature will lead to incomplete reaction. Use a high-boiling solvent like Dowtherm A or conduct the reaction neat. However, excessive temperatures can lead to decomposition and tar formation. Precise temperature control is crucial.

  • Acid Catalyst: While the thermal cyclization can proceed without a catalyst, acidic catalysts like polyphosphoric acid (PPA) can promote the reaction at lower temperatures (e.g., 140-170 °C) and often give cleaner results.[6][7] The amount and viscosity of PPA can be critical; ensure efficient stirring to maintain a homogenous mixture.

Q2: I'm observing the formation of significant dark, tarry byproducts, making work-up difficult.

A2: Tar formation is a common issue in high-temperature quinoline syntheses, often due to polymerization or decomposition side reactions.[9][10]

  • Temperature Control: This is the most common cause. Avoid localized overheating by using a well-controlled heating mantle and vigorous stirring. A sand bath can provide more even heating than a mantle.

  • Purity of Reagents: Ensure your 4-(propan-2-yloxy)aniline is pure. Aniline derivatives can oxidize and darken on storage, and these impurities can promote polymerization. Consider purifying the aniline by distillation or recrystallization if it is discolored.

  • Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions that contribute to tar formation.

Q3: The cyclization isn't proceeding to completion, and I'm recovering significant amounts of the enamine intermediate. What's wrong?

A3: This indicates that the energy barrier for the intramolecular electrophilic aromatic substitution (the cyclization step) is not being overcome.

  • Verify Temperature: Double-check your temperature monitoring. Ensure the thermometer is correctly placed to measure the internal reaction temperature, not just the heating bath temperature.

  • Increase Reaction Time: Some cyclizations are simply slow. Monitor the reaction by Thin-Layer Chromatography (TLC) and extend the reaction time until the starting intermediate is consumed.

  • Consider a Stronger Acid Catalyst: If using a milder catalyst or no catalyst, switching to Polyphosphoric Acid (PPA) or even Eaton's reagent can significantly accelerate the cyclization. These acids help to protonate the ester carbonyl, making it more electrophilic and facilitating the ring closure.

Detailed Experimental Protocol: Synthesis of 2-methyl-6-(propan-2-yloxy)quinolin-4-ol

This protocol is adapted from established procedures for similar substituted quinolin-4-ols.[6][7]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 4-(propan-2-yloxy)aniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Initial Condensation: Heat the mixture to 140-150 °C for 1 hour with stirring. During this time, ethanol and water will distill off.

  • Cyclization: Cool the mixture to below 100 °C. Carefully add Polyphosphoric Acid (PPA) (approx. 10x the weight of the aniline) in portions. The mixture will become very viscous.

  • Heating: Increase the temperature of the reaction mixture to 160-170 °C and maintain it for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 10% Methanol/Dichloromethane solvent system and quenching a small aliquot in base for spotting).

  • Work-up: Allow the reaction to cool to approximately 80-90 °C. Very carefully, pour the viscous mixture onto a large amount of crushed ice with vigorous stirring. This is an exothermic process.

  • Neutralization: Slowly neutralize the acidic slurry by adding a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the pH is ~8-9. Keep the mixture cool in an ice bath during neutralization.

  • Isolation: The product will precipitate as a solid. Filter the solid using a Buchner funnel, wash it thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Drying: Dry the solid product under vacuum to a constant weight. The product can be used in the next step without further purification if it is sufficiently pure, or it can be recrystallized from ethanol or a similar solvent.

Stage 2: Chlorination with Phosphorus Oxychloride (POCl₃)

This step converts the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-oxo form) into the desired 4-chloro group. This is a standard and generally high-yielding transformation if performed correctly.

Frequently Asked Questions & Troubleshooting

Q1: The chlorination reaction is incomplete, and I have a mixture of starting material and product.

A1: Incomplete conversion is usually due to insufficient reagent or non-optimal conditions.

  • Excess POCl₃: Phosphorus oxychloride acts as both the reagent and the solvent in many procedures. A significant excess (5-10 equivalents) is often necessary to drive the reaction to completion.[8]

  • Reaction Temperature & Time: The reaction typically requires heating under reflux. Ensure the reaction is heated to the boiling point of POCl₃ (~105 °C) and maintained for a sufficient duration (typically 2-4 hours).[6][11] Monitor by TLC until no starting material is visible.

  • Catalytic DMF: A few drops of N,N-Dimethylformamide (DMF) can catalyze the reaction. DMF reacts with POCl₃ to form the Vilsmeier reagent in situ, which is a more potent electrophile and can accelerate the conversion.[6][7]

Q2: My final product is dark and oily, and the yield is low after work-up. What could be causing product decomposition?

A2: The work-up for a POCl₃ reaction is highly exothermic and must be handled with extreme care to avoid decomposition of the acid-sensitive product and ensure safety.

  • Quenching Procedure: The reaction mixture must be cooled to room temperature before quenching. The quench itself should be performed by very slowly pouring the reaction mixture onto a large excess of crushed ice with vigorous stirring. Adding ice or water to the reaction flask is highly dangerous and can cause a violent, uncontrolled exotherm.[12][13]

  • Neutralization: After quenching, the acidic aqueous mixture must be neutralized. This should also be done slowly and with cooling (ice bath). Use a base like sodium carbonate, sodium bicarbonate, or dilute sodium hydroxide. Over-basification can sometimes lead to other side reactions. Aim for a final pH of 7-8.

Q3: What are the primary safety precautions when working with phosphorus oxychloride (POCl₃)?

A3: POCl₃ is a highly corrosive and toxic substance that reacts violently with water.[13] All manipulations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried before use.

  • Quenching: As mentioned, always add the reaction mixture to ice, never the other way around. Be prepared for the release of HCl gas during the quench.

  • Waste Disposal: Excess POCl₃ must be quenched and neutralized carefully before disposal according to your institution's hazardous waste guidelines.

Detailed Experimental Protocol: Synthesis of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline

This protocol is based on standard chlorination procedures for 4-hydroxyquinolines.[6][7][8]

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the 2-methyl-6-(propan-2-yloxy)quinolin-4-ol (1 equivalent).

  • Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. Add 2-3 drops of N,N-Dimethylformamide (DMF).

  • Heating: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. The solid should dissolve as the reaction progresses. Monitor the reaction by TLC until the starting material is consumed.

  • Removal of Excess Reagent: After cooling to room temperature, remove the excess POCl₃ under reduced pressure (vacuum distillation). This step is crucial for an easier work-up.

  • Work-up: Place a large beaker containing a substantial amount of crushed ice in an ice bath and ensure it is stirring vigorously. Very slowly and carefully, add the cooled reaction residue dropwise to the stirred ice.

  • Neutralization: Once the addition is complete, slowly add a saturated aqueous solution of sodium carbonate or sodium bicarbonate until the mixture is neutral or slightly basic (pH 7-8), while keeping the mixture cool.

  • Extraction: The product will often precipitate as a solid, which can be filtered. If it appears oily or remains in solution, extract the aqueous mixture three times with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol or hexane/ethyl acetate) or by column chromatography on silica gel.

Data Summary of Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the key transformations in this synthesis, based on analogous reactions in the literature.

StepReagents & CatalystSolventTemperatureTypical TimeReported Yield RangeReference(s)
Cyclization Ethyl Acetoacetate, Polyphosphoric Acid (PPA)Neat160-170 °C2-3 h45-70%[6][7]
Cyclization Diethyl ethoxymethylenemalonateDowtherm A~250 °C30 min50-80%[4][5]
Chlorination POCl₃ (excess), cat. DMFPOCl₃110 °C (Reflux)2-4 h80-95%[6][7][8]
Chlorination SOCl₂ (excess), cat. DMFToluene110 °C (Reflux)4-6 h75-90%[11]

Systematic Troubleshooting Workflow

If you are experiencing low overall yield, use the following decision tree to diagnose the issue systematically.

Troubleshooting_Workflow Start Low Overall Yield CheckStep1 Analyze Purity & Yield of Quinolin-4-ol Intermediate Start->CheckStep1 Troubleshoot1 Yield of Intermediate is Low. Refer to Stage 1 Troubleshooting: - Check Temperature Control - Verify Reagent Purity - Optimize Catalyst/Time CheckStep1->Troubleshoot1 Problem Found CheckStep2 Yield of Intermediate is Good. Analyze Final Product. CheckStep1->CheckStep2 No Issue Here Success Yield Optimized Troubleshoot1->Success Troubleshoot2 Final Yield is Low. Refer to Stage 2 Troubleshooting: - Check Chlorination Conditions - Review Work-up Procedure - Optimize Purification CheckStep2->Troubleshoot2 Problem Found Troubleshoot2->Success

Sources

Optimization

Technical Support Center: Optimizing HPLC Separation of Quinoline Isomers

Welcome to the technical support center dedicated to the chromatographic separation of quinoline isomers. This resource is designed for researchers, scientists, and drug development professionals who are navigating the c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the chromatographic separation of quinoline isomers. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving these structurally similar compounds. Here, you will find in-depth troubleshooting guidance and frequently asked questions to address specific issues encountered during your HPLC experiments.

The Challenge of Quinoline Isomer Separation

Quinoline and its isomers, such as isoquinoline, are heterocyclic aromatic compounds that form the backbone of many pharmaceuticals and biologically active molecules.[1] The primary difficulty in their separation lies in their remarkably similar physicochemical properties.[2] For instance, quinoline and its structural isomer isoquinoline share the same chemical formula (C₉H₇N) and molecular weight, with only a subtle difference in the position of the nitrogen atom in the bicyclic structure.[3] This minor structural variance results in very close pKa values (approximately 4.92 for quinoline and 5.42 for isoquinoline), leading to similar retention behaviors under many standard reversed-phase HPLC (RP-HPLC) conditions.[2][4]

Achieving baseline resolution of these and other positional or substituted quinoline isomers, therefore, requires a highly optimized and systematic approach to method development.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC separation of quinoline isomers, providing not just solutions but also the scientific reasoning behind them.

Issue 1: Poor Peak Resolution or Complete Co-elution

This is the most frequent challenge when separating isomers.[5]

Possible Causes & Corrective Actions:

  • Suboptimal Mobile Phase pH: The ionization state of quinoline isomers is highly dependent on the mobile phase pH.[6] Since they are weak bases, controlling the pH relative to their pKa is the most powerful tool to alter selectivity.[6][7]

    • Expert Insight: Operating at a pH that is 1.5-2 units away from the pKa of the isomers will ensure a consistent ionization state and prevent peak splitting or broadening.[6] For quinoline and isoquinoline, a mobile phase pH of around 3.0 is often a good starting point to ensure they are both consistently protonated, which can enhance interaction with the stationary phase and improve peak shape.[8]

    • Actionable Step: Prepare a series of mobile phases with buffered pH values (e.g., pH 2.5, 3.0, 3.5). A buffer concentration of 10-25 mM is typically sufficient.

  • Inappropriate Organic Modifier: The choice of organic solvent can significantly impact selectivity.

    • Expert Insight: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC.[9] Their differing solvent properties (acetonitrile is aprotic, while methanol is protic) can lead to different interactions with the analyte and stationary phase, thus altering selectivity.[5]

    • Actionable Step: If using acetonitrile, prepare a mobile phase with methanol at the same percentage and compare the chromatograms.

  • Incorrect Stationary Phase: A standard C18 column may not provide sufficient selectivity for closely related isomers.[10]

    • Expert Insight: Columns with different stationary phase chemistries can offer alternative separation mechanisms. Phenyl-hexyl or pentafluorophenyl (PFP) phases, for example, can provide π-π interactions with the aromatic rings of quinoline isomers, leading to enhanced resolution that is not achievable on a C18 column.[10][11]

    • Actionable Step: Screen a phenyl-hexyl or PFP column. Ensure proper column equilibration with the new stationary phase before analysis.

Systematic Workflow for Improving Poor Resolution

G cluster_0 Troubleshooting Poor Resolution (Rs < 1.5) cluster_1 Mobile Phase Optimization Details start Start: Poor Resolution check_system 1. System Suitability Check (Fresh Mobile Phase, Equilibrated Column, No Leaks) start->check_system optimize_mp 2. Optimize Mobile Phase check_system->optimize_mp If system is OK adjust_conditions 3. Adjust Temperature & Flow Rate optimize_mp->adjust_conditions If resolution still poor change_solvent A. Change Organic Modifier (Acetonitrile vs. Methanol) optimize_mp->change_solvent change_column 4. Change Stationary Phase adjust_conditions->change_column If resolution still poor end_goal Goal: Baseline Resolution (Rs ≥ 1.5) change_column->end_goal adjust_gradient B. Adjust Gradient Slope (Make shallower for better separation) change_solvent->adjust_gradient modify_ph C. Modify pH / Additives (e.g., 0.1% Formic Acid, adjust buffer pH) adjust_gradient->modify_ph

Caption: A step-by-step workflow for troubleshooting poor isomer peak resolution.[5]

Issue 2: Peak Tailing

Asymmetrical peaks with a "tail" are common when analyzing basic compounds like quinolines.[12]

Possible Causes & Corrective Actions:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the basic nitrogen of the quinoline isomers, causing peak tailing.[13]

    • Expert Insight: These interactions are more pronounced at mid-range pH. By lowering the mobile phase pH (e.g., to < 3), the silanol groups are protonated and less likely to interact with the protonated basic analytes.[7][13]

    • Actionable Step: Add a mobile phase modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[14] Alternatively, using a mobile phase additive like triethylamine (TEA) can mask the silanol groups.[7]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[9]

    • Expert Insight: This is more likely to cause peak fronting but can also contribute to tailing.[15]

    • Actionable Step: Reduce the sample concentration or injection volume.

  • Column Contamination or Degradation: Strong retention of contaminants on the column can lead to active sites that cause tailing.

    • Actionable Step: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).[10] If the problem persists, the column may need to be replaced.

Issue 3: Split Peaks

Split peaks can be frustrating and may indicate a few different problems.[12]

Possible Causes & Corrective Actions:

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte band to spread and deform before it reaches the column.[15][16]

    • Expert Insight: This is a very common cause of split or misshapen peaks for early eluting compounds.

    • Actionable Step: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[16]

  • Partially Blocked Column Frit: Particulates from the sample or system can clog the inlet frit of the column, causing an uneven flow path.

    • Actionable Step: Reverse the column and flush it with the mobile phase (without connecting it to the detector). If this doesn't resolve the issue, the frit may need to be replaced, or the entire column. Using an in-line filter or guard column can prevent this.[13]

  • Mobile Phase pH is too close to Analyte pKa: When the mobile phase pH is very close to the pKa of an analyte, the compound can exist in both its ionized and non-ionized forms, which may have slightly different retention times, leading to a split or broad peak.[6]

    • Actionable Step: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for quinoline isomers?

A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a conventional and effective starting point.[10][17] A simple gradient elution from a high aqueous mobile phase to a high organic mobile phase can be used for initial screening.

Starting HPLC Conditions for Quinoline Isomer Separation

Parameter Recommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water[14]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[14]
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min[17]
Column Temperature 30 °C[17]
Detection Wavelength 254 nm or 289 nm[17][18]

| Injection Volume | 10 µL[17] |

Q2: How does temperature affect the separation of quinoline isomers?

Increasing the column temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks and shorter retention times.[19][20] It can also subtly alter selectivity. It is an important parameter to optimize, and using a column oven to maintain a consistent temperature is crucial for reproducible results.[10] A good starting point is 30°C, with an optimization range of 25-50°C.[17]

Q3: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for quinoline isomers?

HILIC is a valuable alternative to RP-HPLC, especially for more polar quinoline derivatives that are poorly retained on C18 columns.[21][22] HILIC utilizes a polar stationary phase (like bare silica or an amide-bonded phase) with a mobile phase rich in an organic solvent (typically acetonitrile).[23][24] This technique separates compounds based on their partitioning into a water-enriched layer on the surface of the stationary phase.[23]

Q4: Can chiral quinoline isomers be separated by HPLC?

Yes, but it requires a chiral stationary phase (CSP).[25] Many quinoline-based drugs are chiral and their enantiomers can have different pharmacological activities.[25][26] The separation of these enantiomers is typically achieved using columns with chiral selectors, such as cellulose or amylose derivatives.[10] The mobile phase for chiral separations often consists of normal-phase solvents like hexane and an alcohol (e.g., isopropanol or ethanol).[10]

Experimental Protocols

Protocol 1: Systematic Approach to Mobile Phase pH Optimization

This protocol outlines a systematic approach to determine the optimal mobile phase pH for the separation of quinoline isomers.

  • Prepare Buffered Mobile Phases:

    • Prepare three separate aqueous mobile phase solutions (Mobile Phase A) containing a suitable buffer (e.g., 20 mM potassium phosphate or ammonium formate) adjusted to pH 2.5, 3.0, and 3.5.[27] Add 0.1% formic acid to each.

    • The organic mobile phase (Mobile Phase B) will be acetonitrile with 0.1% formic acid.

  • Equilibrate the System:

    • Install a C18 column and thoroughly equilibrate it with the first mobile phase condition (e.g., 90% A / 10% B at pH 2.5) for at least 20 column volumes.[2]

  • Perform Analytical Runs:

    • Inject your standard mixture of quinoline isomers and run your gradient method.

    • After the analysis, re-equilibrate the column with the next pH condition (pH 3.0) and repeat the injection.

    • Repeat the process for the final pH condition (pH 3.5).

  • Evaluate the Data:

    • Compare the chromatograms from the three pH values.

    • Assess the resolution (Rs) between the critical isomer pairs.

    • Examine peak shape (asymmetry factor).

    • Select the pH that provides the best balance of resolution and peak shape.

Logical Flow for pH Optimization

G start Start: pH Optimization prep_mp Prepare Buffered Mobile Phases (e.g., pH 2.5, 3.0, 3.5) start->prep_mp equilibrate Equilibrate Column with First pH prep_mp->equilibrate inject_1 Inject Standard at pH 2.5 equilibrate->inject_1 equilibrate_2 Re-equilibrate Column with Second pH inject_1->equilibrate_2 inject_2 Inject Standard at pH 3.0 equilibrate_2->inject_2 equilibrate_3 Re-equilibrate Column with Third pH inject_2->equilibrate_3 inject_3 Inject Standard at pH 3.5 equilibrate_3->inject_3 evaluate Evaluate Resolution and Peak Shape for all runs inject_3->evaluate select_optimum Select Optimal pH evaluate->select_optimum

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility for 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline

Welcome to the Technical Support Center for 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline (also known as 4-chloro-6-isopropoxy-2-methylquinoline). This compound is a critical intermediate and active pharmacophore in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline (also known as 4-chloro-6-isopropoxy-2-methylquinoline). This compound is a critical intermediate and active pharmacophore in the development of various biologically active molecules, including latency-reversing agents for HIV-1[1][2]. However, like many halogenated quinoline derivatives, it exhibits severe aqueous solubility issues that can compromise in vitro assays and in vivo bioavailability[3][4].

This guide provides field-proven, causality-driven troubleshooting strategies to overcome these formulation bottlenecks.

Part 1: Physicochemical Profiling & The Root Cause of Insolubility

Q1: Why does 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline immediately precipitate when I dilute my DMSO stock into physiological cell culture media?

A1: The precipitation is driven by the hydrophobic effect and the specific ionization state of the molecule at physiological pH. While the parent compound 2-methylquinoline has a weakly basic nitrogen with a pKa of approximately 5.83[5], the addition of the strongly electron-withdrawing chlorine atom at the 4-position significantly reduces the electron density of the quinoline ring. This lowers the pKa of the basic nitrogen to approximately 3.5–4.5. Consequently, at a physiological pH of 7.4, the compound exists almost entirely as an un-ionized, neutral free base.

When you dilute the compound from a polar aprotic solvent (DMSO) into an aqueous buffer (which has a high dielectric constant), the water molecules form a highly ordered cage around the lipophilic isopropoxy and chloro-quinoline moieties. To minimize this thermodynamically unfavorable state, the neutral drug molecules rapidly aggregate and crash out of solution[3].

Q2: Can I just lower the pH of my buffer to protonate the quinoline nitrogen and dissolve it as a salt?

A2: No, this is not a viable standalone strategy for biological assays. While salt formation is a classic strategy for basic drugs[6], the low pKa of this specific derivative means you would need to drop the pH of your solution to below 3.0 to achieve full protonation and solubilization[7]. If you prepare a highly acidic stock and then dilute it into a pH 7.4 assay buffer, the compound will immediately deprotonate back to its free base form and precipitate. pH adjustment is only useful if your specific chemical reaction or assay can tolerate highly acidic conditions[7].

Part 2: Formulation Strategies & Decision Workflows

To systematically resolve these issues, we recommend following a structured formulation workflow.

G Start 4-Chloro-6-isopropoxy- 2-methylquinoline Step1 Dissolve in 100% DMSO (Stock Solution) Start->Step1 Decision1 Dilute in Aqueous Media (Final DMSO < 1%) Step1->Decision1 Outcome1 Clear Solution: Proceed to Assay Decision1->Outcome1 Soluble Outcome2 Precipitation / Turbidity Decision1->Outcome2 Insoluble Step2 Add Co-solvents (e.g., PEG400, PG) Outcome2->Step2 Step3 Use Cyclodextrins (e.g., 10% HP-β-CD) Outcome2->Step3 Step4 Surfactant Addition (e.g., Tween 80) Outcome2->Step4 Step2->Decision1 Step3->Decision1 Step4->Decision1

Workflow for selecting a solubilization strategy for lipophilic quinoline derivatives.

Quantitative Comparison of Solubilization Strategies
Formulation StrategyComposition ExampleBest ApplicationProsCons
Direct Co-solvent 1% DMSO in BufferHigh-potency assays (<1 µM)Simple, minimal toxicity[8].High risk of precipitation at >1 µM[8].
Cyclodextrin Complexation 10% HP-β-CD + 1% DMSOCell-based assays (1-50 µM)Excellent biocompatibility; shields lipophilicity[6].CD may sequester lipophilic assay reagents.
Ternary Co-solvent 5% DMSO, 30% PEG400, 65% BufferIn vivo dosing / High conc.High solubilization capacity[4].High osmolality, potential cell toxicity.
Micellar Solubilization 2% Tween 80 + 1% DMSOBiochemical assaysPrevents hydrophobic aggregation[4].Surfactants can denature target proteins.

Part 3: Advanced Solubilization Methodologies

Q3: How do I use Cyclodextrins to keep 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline in solution for cell-based assays?

A3: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is highly effective for this compound. The cyclodextrin molecule features a hydrophilic exterior and a hydrophobic cavity. It encapsulates the lipophilic isopropoxy and chloro-quinoline rings, forming a water-soluble inclusion complex that prevents the molecules from aggregating[6][7].

Mechanism DMSO Compound in DMSO (Solvated Monomers) Aq Aqueous Buffer Added (High Dielectric Constant) DMSO->Aq Dilution Precip Hydrophobic Aggregation (Precipitation) Aq->Precip Hydrophobic Effect Complex Inclusion Complex (Water-Soluble) Aq->Complex Direct Formulation with CD CD Addition of HP-β-CD (Hydrophobic Cavity) Precip->CD Formulation Rescue CD->Complex Encapsulation

Mechanistic pathway of hydrophobic precipitation and subsequent cyclodextrin rescue.

Protocol 1: HP-β-CD Inclusion Complexation Workflow

Self-Validating System: This protocol uses visual clarity and centrifugation to ensure no micro-precipitates remain, guaranteeing accurate dosing concentrations.

  • Prepare the Vehicle: Dissolve HP-β-CD in your target aqueous buffer (e.g., PBS or cell culture media) to a final concentration of 10% to 20% (w/v)[8]. Stir until completely clear.

  • Prepare the Stock: Dissolve 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline in 100% DMSO to create a 10 mM to 50 mM stock solution[8].

  • Complexation: While vigorously vortexing the HP-β-CD solution, add the DMSO stock dropwise. Causality note: Dropwise addition prevents localized high concentrations of the drug, giving the cyclodextrin cavities time to encapsulate the monomers before they can aggregate.

  • Equilibration: Sonicate the mixture in a water bath for 10 minutes at room temperature to drive the inclusion complex thermodynamics.

  • Validation: Centrifuge the final solution at 10,000 x g for 15 minutes. Carefully inspect the bottom of the tube for a white pellet (undissolved compound)[8]. If a pellet forms, the compound has exceeded the solubilization capacity of the cyclodextrin; you must either increase the HP-β-CD percentage or decrease the final drug concentration.

Q4: Cyclodextrins are interfering with my assay. How can I formulate this for in vivo pharmacokinetic (PK) studies without them?

A4: For in vivo dosing where high concentrations are required and cyclodextrins are not viable, a ternary co-solvent system utilizing miscible organic solvents and surfactants is the industry standard[4]. This approach modulates the overall polarity of the vehicle to match the drug's lipophilicity.

Protocol 2: Ternary Co-Solvent Formulation (DMSO / PEG400 / Tween 80)

Note: This specific ratio (5/30/5/60) is widely tolerated in murine models for IP or PO dosing.

  • Primary Solubilization: Weigh the required mass of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline and dissolve it completely in 5% (by final volume) DMSO . Vortex until clear.

  • Polymer Addition: Add 30% (by final volume) PEG400 . PEG400 acts as a co-solvent that bridges the polarity gap between DMSO and water. Vortex vigorously for 2 minutes.

  • Surfactant Addition: Add 5% (by final volume) Tween 80 . Tween 80 provides micellar solubilization, preventing the drug molecules from nucleating when the water is introduced[4].

  • Aqueous Phase: Slowly add 60% (by final volume) Saline or PBS dropwise while continuously vortexing.

  • Validation: Measure the Optical Density (OD) at 600 nm. A reading of < 0.05 indicates a true solution or a stable nano-emulsion free of scattering micro-precipitates.

Sources

Optimization

Technical Support Center: Stability and Handling of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline in DMSO

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals working with 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals working with 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline .

While dimethyl sulfoxide (DMSO) is the ubiquitous solvent for high-throughput screening (HTS) and in vitro assays, quinoline derivatives bearing a 4-chloro substituent exhibit unique chemical vulnerabilities. This guide elucidates the mechanistic causality behind compound degradation, provides advanced troubleshooting frameworks, and establishes self-validating protocols to ensure the scientific integrity of your assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does the potency of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline decrease after prolonged storage in DMSO stock solutions? A1: The loss of potency is primarily driven by the solvolysis and hydrolysis of the 4-chloro group. The C4 position of the quinoline ring is highly electrophilic due to the electron-withdrawing nature of the heterocyclic nitrogen. In the presence of DMSO and trace amounts of water, the 4-chloro group undergoes nucleophilic aromatic substitution (SNAr). This reaction displaces the chloride ion, converting the compound into 4-hydroxy-2-methyl-6-(propan-2-yloxy)quinoline, which predominantly exists as its 4-quinolone tautomer. This structural alteration drastically shifts the compound's pharmacophore, leading to a loss of target affinity. Research on structurally similar 4-haloquinolines confirms that the 4-halo position is highly unstable in DMSO, leading to rapid hydrolysis .

Q2: How critical is the water content in DMSO for this specific compound? A2: Water content is the primary rate-limiting factor for degradation. Strictly anhydrous DMSO (<0.005% water) significantly retards nucleophilic displacement. However, DMSO is highly hygroscopic; every time a stock vial is opened in a humid laboratory environment, it absorbs atmospheric moisture. Once water content exceeds 0.1%, the hydrolysis of the 4-chloro moiety accelerates exponentially.

Q3: When I dilute my DMSO stock into the aqueous assay buffer, I observe immediate cloudiness. What is happening? A3: This is a phenomenon known as "DMSO shock" . 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline is highly lipophilic (driven by the isopropoxy and methyl groups). Rapid introduction of the concentrated DMSO stock into an aqueous buffer causes the local concentration of the compound to exceed its kinetic solubility limit before the DMSO can evenly disperse. This forces the compound to precipitate out of solution, leading to artificially low active concentrations and erratic assay readouts.

Section 2: Mechanistic Pathway Visualization

DegradationPathway A 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline (Active Pharmacophore) B DMSO + Trace H2O (Hygroscopic Absorption) A->B Dissolution & Storage C SNAr Nucleophilic Attack (C4 Position) B->C H2O acts as nucleophile D 4-Hydroxy Degradant (Quinolone Tautomer) C->D -HCl displacement E Loss of Biological Activity (Assay Failure) D->E Altered binding interface

Caption: Mechanistic degradation pathway of 4-chloroquinolines in hydrated DMSO.

Section 3: Troubleshooting Guide
Symptom / IssueRoot Cause AnalysisCorrective Action & Self-Validating Check
Split peaks or mass shift (+18 Da) in LC-MS Hydrolysis of the 4-chloro group to a hydroxyl group (-Cl[35.5 Da] + OH [17 Da] = net -18.5 Da mass shift in parent ion).Action: Discard stock. Prepare fresh stock in strictly anhydrous DMSO (sealed under argon).Validation: Run LC-MS at T=0 and T=24h to confirm >99% parent ion retention.
Inconsistent IC50 values across replicate plates Freeze-thaw cycles of the DMSO stock introduce condensation (water) into the vial, accelerating degradation .Action: Aliquot DMSO stocks into single-use volumes (e.g., 10 µL) immediately upon preparation. Store at -80°C.Validation: Compare IC50 of a fresh aliquot vs. an aliquot subjected to 3 freeze-thaw cycles.
Precipitation in assay buffer (DMSO Shock) Exceeding the kinetic solubility limit during rapid aqueous dilution .Action: Add DMSO stock dropwise to the assay buffer while actively vortexing. Keep final DMSO concentration ≤1%.Validation: Perform nephelometry (light scattering) at 620 nm to confirm absence of micro-precipitates.
Section 4: Quantitative Data & Stability Metrics

Table 1: Stability and Kinetic Solubility Profile of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline

Storage Condition / SolventWater Content (%)Estimated Half-Life (t½)Kinetic Solubility (PBS, pH 7.4)
Anhydrous DMSO (Argon sealed)< 0.005%> 6 monthsN/A
Standard DMSO (Ambient air exposure)~ 0.5%14 daysN/A
Wet DMSO> 2.0%< 48 hoursN/A
1% DMSO in PBS (Assay Buffer)99%N/A (Assay window)12.5 µM
0.1% DMSO in PBS (Assay Buffer)99.9%N/A (Assay window)< 5.0 µM

(Note: Half-life data is extrapolated from established degradation kinetics of 4-haloquinolines in polar aprotic solvents .)

Section 5: Experimental Protocols

Protocol 1: Accelerated Stability Testing via LC-MS/MS Purpose: To empirically validate the shelf-life of the compound in your specific batch of DMSO. This self-validating system ensures that any assay failure can be definitively uncoupled from compound degradation.

  • Stock Preparation: Weigh 3.0 mg of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline and dissolve in 1.0 mL of anhydrous DMSO to create a ~10 mM stock.

  • Aliquoting & Stressing: Divide the stock into three 300 µL aliquots in amber glass vials.

    • Vial A (Control): Flush with Argon gas, seal tightly, and store at -80°C.

    • Vial B (Ambient): Leave unsealed for 1 hour to simulate benchtop usage, then seal and store at 25°C.

    • Vial C (Wet): Spike with 2% v/v HPLC-grade water, seal, and store at 40°C.

  • Sampling: At T=0, 24h, 72h, and 7 days, extract 5 µL from each vial. Dilute 1:1000 in Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • LC-MS/MS Analysis: Inject 2 µL onto a C18 reverse-phase column. Monitor the parent mass transition (M+H) and scan for the 4-hydroxy degradant mass (M-18.5 Da).

  • Causality Check: Calculate the Area Under the Curve (AUC) for the parent peak. If Vial B shows >5% degradation at 72h, your laboratory's standard DMSO handling protocols are introducing too much moisture, compromising the 4-chloro moiety.

Protocol 2: Kinetic Solubility Assessment (Nephelometry Method) Purpose: To determine the maximum assay concentration before "DMSO shock" or precipitation invalidates biological data .

  • Buffer Preparation: Prepare 10 mL of the exact biological assay buffer (e.g., PBS, pH 7.4, with any required BSA or salts).

  • Serial Dilution: Prepare a 10-point 2-fold serial dilution of the compound in anhydrous DMSO, starting at 10 mM.

  • Spiking: In a 96-well clear-bottom plate, add 198 µL of assay buffer to each well.

  • Dropwise Addition: Using a multichannel pipette, add 2 µL of the DMSO serial dilutions to the buffer while shaking the plate at 600 rpm. This yields a final DMSO concentration of 1% and compound concentrations ranging from 100 µM down to 0.19 µM.

  • Incubation & Reading: Incubate at room temperature for 2 hours. Read the plate on a nephelometer or measure absorbance at 620 nm (a wavelength where the compound does not absorb light).

  • Validation: Plot the light scattering/absorbance against compound concentration. The inflection point where scattering sharply increases is the kinetic solubility limit. Do not test biological activity above this concentration.

Section 6: Workflow Visualization

ExperimentalWorkflow Start Synthesize / Procure 4-Chloroquinoline Compound Stock Prepare 10 mM Stock in Anhydrous DMSO Start->Stock Split Split Workflow Stock->Split StabTest Accelerated Stability Test (Protocol 1) Split->StabTest SolTest Kinetic Solubility Test (Protocol 2) Split->SolTest LCMS LC-MS/MS Analysis Quantify Parent vs Degradant StabTest->LCMS Validate Establish Safe Operating Window (Max Concentration & Shelf-Life) LCMS->Validate Neph Nephelometry (620 nm) Determine Precipitation Point SolTest->Neph Neph->Validate

Caption: Integrated workflow for validating compound stability and kinetic solubility.

References
  • Gershon, H., Clarke, D. D., & McMahon, J. J. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Fordham Research Commons / Monatshefte für Chemie.[Link]

Troubleshooting

Technical Support Center: Impurity Management in Quinoline Synthesis

Welcome to the Technical Support Center for Quinoline Synthesis. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals who are troubleshooting complex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Synthesis. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals who are troubleshooting complex byproduct formations.

The synthesis of substituted quinolines—whether via Skraup, Friedländer, or transition-metal-catalyzed pathways—is notoriously prone to side reactions. Success in these syntheses does not come from blindly following recipes, but from understanding the thermodynamic and kinetic causality behind impurity formation. This guide provides mechanistic insights, targeted FAQs, and self-validating experimental protocols to help you achieve high-purity quinoline scaffolds.

Mechanistic Overview of Impurity Formation

Before troubleshooting, it is critical to map where and why impurities diverge from the desired synthetic pathway.

G Start Substituted Quinoline Synthesis Skraup Skraup Synthesis (Aniline + Glycerol) Start->Skraup Friedlander Friedländer Annulation (2-Aminoaryl + Ketone) Start->Friedlander Tar Polymerization / Tar (Exothermic Runaway) Skraup->Tar High Temp / Acid Regio Regioisomers (m-substituted anilines) Skraup->Regio Asymmetric Precursors Friedlander->Regio Unsymmetrical Ketones Aldol Aldol Condensation (Ketone self-reaction) Friedlander->Aldol Basic Conditions

Mechanistic pathways leading to common impurities in quinoline synthesis.

Troubleshooting & FAQs

Q1: My Skraup reaction is extremely vigorous and hard to control, resulting in a low yield of a tarry black substance. What is the mechanistic cause, and how can I fix it? Cause: The classic Skraup synthesis relies on the acid-catalyzed dehydration of glycerol to generate acrolein in situ. This process is highly exothermic. Under high heat and strong acidic conditions, the highly reactive acrolein rapidly polymerizes rather than condensing with the aniline, forming complex, high-molecular-weight byproducts commonly described as "tar" 1. Solution: To mitigate this, you must control the availability of the reactive electrophile. Replace the glycerol/sulfuric acid combination with commercially available acrolein diethyl acetal . The acetal acts as a masked aldehyde that releases the reactive species slowly, drastically reducing its potency to oligomerize and completely eliminating tar formation 2.

Q2: I am using a meta-substituted aniline, but I am getting an inseparable mixture of 5- and 7-substituted quinoline regioisomers. How can I improve regioselectivity? Cause: Meta-substituted anilines possess two non-equivalent ortho positions available for cyclization. Depending on the electronic nature of the substituent (electron-donating vs. electron-withdrawing), cyclization occurs competitively at both sites, yielding a frustrating mixture of regioisomers 3. Solution: If you must use a meta-substituted aniline, run the cyclization in a two-phase solvent system (e.g., aqueous HCl and toluene). This keeps the reactive aldehyde primarily in the organic layer, slowing the reaction kinetically and sterically favoring the less hindered 7-substituted isomer 4. For absolute regiocontrol, abandon the Skraup method and utilize an ortho-functionalized aniline via the Friedländer synthesis, which structurally dictates a single cyclization pathway.

Q3: During a Friedländer annulation using a base catalyst, my yield is low, and I detect significant amounts of an α,β-unsaturated ketone impurity. What is happening? Cause: Under basic conditions (e.g., KOH or piperidine), the ketone starting material undergoes base-catalyzed aldol self-condensation before it can react with the o-aminoaryl aldehyde 5. This consumes your starting material and generates reactive impurities that complicate downstream purification. Solution: Switch to an acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid like ZnCl₂). Acid catalysis protonates the carbonyl group of the ketone, facilitating direct nucleophilic attack by the amino group and entirely bypassing the base-catalyzed enolate self-condensation pathway 5.

Q4: I am using a CuBr catalyst for a multi-component quinoline synthesis, but the reaction stalls and turns dark brown. What is the source of the impurity? Cause: Trace reducing impurities in solvents can prematurely alter the active metal species, or conversely, oxygen exposure can oxidize Cu(I) to inactive Cu(II) complexes. A dark brown color is a diagnostic indicator that the bipyridyl-based ligand has reacted with oxygen or that the catalyst has degraded 6. Solution: Ensure all solvents are rigorously degassed. Synthesize or purify your CuBr immediately before use by reducing Cu(II) sulfate with sodium sulfite, washing with dilute sulfuric acid, and drying under a strict inert atmosphere to prevent oxidation 6.

Quantitative Comparison of Optimization Strategies

The table below summarizes how shifting reaction conditions directly impacts the impurity profile and overall yield of substituted quinolines.

Synthesis MethodCatalyst / ConditionsPrimary Impurity ProfileYield (%)Purity (%)
Standard Skraup Conc. H₂SO₄, Glycerol, 150°CTar / Heavy Polymers30 - 45< 70
Modified Skraup Acrolein diethyl acetal, 100°CMinor Regioisomers65 - 75> 90
Friedländer (Base) KOH, EtOH, RefluxAldol Adducts40 - 50~ 80
Friedländer (Acid) ZnCl₂, Solvent-free, 80°CTrace Unreacted SM85 - 95> 95
Transition-Metal CuBr/O₂, DMF, 120°COxidized Ligands80 - 92> 95
Self-Validating Experimental Protocols
Protocol 1: Optimized Acid-Catalyzed Friedländer Annulation

Rationale: By utilizing Lewis acid catalysis (ZnCl₂) under solvent-free conditions, we eliminate base-catalyzed aldol impurities and drive the equilibrium toward the desired quinoline via continuous dehydration.

G Step1 1. Mix 2-Aminobenzaldehyde + Ketone Step2 2. Add Anhydrous ZnCl2 (Lewis Acid) Step1->Step2 Step3 3. Solvent-Free Heating (80°C, 2-4h) Step2->Step3 Decision TLC Check: SM Consumed? Step3->Decision Step4 4. Aqueous NaHCO3 Quench & EtOAc Extraction Decision->Step4 Yes Error Continue Heating / Check Moisture Decision->Error No Step5 5. Recrystallization (High Purity Quinoline) Step4->Step5 Error->Step3

Self-validating workflow for the optimized acid-catalyzed Friedländer annulation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, nitrogen-purged 50 mL round-bottom flask, combine 10.0 mmol of 2-aminobenzaldehyde and 10.5 mmol of the active methylene ketone.

  • Catalyst Addition: Add 1.0 mmol (10 mol%) of anhydrous ZnCl₂.

    • Self-Validation Checkpoint: Ensure ZnCl₂ is strictly anhydrous. If moisture is present, it will hydrolyze the imine intermediate, stalling the reaction and leaving unreacted starting material visible on TLC.

  • Reaction: Heat the neat mixture to 80°C for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The disappearance of the highly fluorescent 2-aminobenzaldehyde spot confirms the irreversible cyclization step.

  • Work-up: Cool to room temperature. Quench the solid melt with 20 mL of saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via recrystallization from ethanol. Avoid silica gel chromatography if possible, as sensitive quinoline derivatives are known to decompose on acidic silica gel 7.

Protocol 2: Modified Skraup Synthesis Using Acrolein Diethyl Acetal

Rationale: Replacing glycerol/H₂SO₄ with acrolein diethyl acetal prevents the violent exothermic generation of acrolein, drastically reducing tar formation.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of the substituted aniline in 15 mL of a 1:1 mixture of toluene and 6M HCl.

    • Causality: The biphasic system keeps the acetal in the organic layer, preventing acid-catalyzed self-condensation before it can react with the aniline 4.

  • Addition: Heat the mixture to 90°C. Dropwise, add 12.0 mmol of acrolein diethyl acetal over 30 minutes.

  • Cyclization & Oxidation: Reflux for an additional 4 hours. Ambient oxygen or an added mild oxidant (e.g., iodine) facilitates the aromatization of the dihydroquinoline intermediate.

  • Isolation: Cool the mixture, separate the aqueous layer, and wash the organic layer with 1M HCl to extract the protonated product. Basify the combined aqueous layers with NaOH (pH 10) to precipitate the free quinoline base. Extract with dichloromethane, dry, and concentrate.

References
  • Identification of common byproducts in quinoline synthesis - Benchchem. 1

  • Scientific letter - Atlanchim Pharma - Atlanchim Pharma. 2

  • Novel titanium alkylidenes and their application in the synthesis of indoles and quinolines - CORE / University of Glasgow. 3

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents - SciSpace. 4

  • Minimizing side products in the Friedländer quinoline synthesis - Benchchem.5

  • Copper(I) bromide | 7787-70-4 - Benchchem.6

  • Technical Support Center: Optimizing Quinoline Synthesis - Benchchem. 7

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the synthesis of quinolines. The following troubleshooting guides and Frequently Asked Questions (FAQs) are structured to address specific issues you may encounter, grounded in mechanistic principles to ensure robust and reproducible outcomes.

General Troubleshooting: Common Hurdles in Quinoline Synthesis

This section addresses overarching issues that can manifest across various named reactions for quinoline synthesis.

FAQ 1: My quinoline synthesis is resulting in a very low yield or has failed completely. What are the primary factors to investigate?

Answer: Low or no yield is a frequent challenge in quinoline synthesis, often attributable to a few key parameters. A systematic approach to troubleshooting is crucial.

  • Reagent Purity and Stoichiometry: Impurities in starting materials, especially the aniline or carbonyl compounds, can introduce side reactions. Ensure the purity of your reagents. Additionally, verify the stoichiometry; incorrect ratios of reactants, catalyst, and oxidizing agents can lead to incomplete conversion.

  • Inappropriate Catalyst: The choice of acid or base catalyst is highly substrate-dependent.[1] An unsuitable catalyst may fail to promote the desired reaction pathway or could even encourage side reactions.[1] If a standard catalyst is ineffective, a screening of alternative acid or base catalysts is recommended.

  • Suboptimal Reaction Temperature: Many quinoline cyclizations require significant thermal energy to proceed.[1][2] Conversely, excessively high temperatures can lead to the decomposition of reactants and products, often resulting in tar formation.[1] Monitor your reaction temperature closely and consider a temperature optimization study.

  • Presence of Water: In many acid-catalyzed syntheses, the water generated during the reaction can inhibit the equilibrium.[1] Using anhydrous solvents and reagents is often beneficial.[3]

FAQ 2: My reaction mixture has turned into a thick, black, intractable tar. What causes this and how can I mitigate it?

Answer: Tar formation is a notorious problem, particularly in reactions requiring harsh acidic and high-temperature conditions like the Skraup and Doebner-von Miller syntheses.[4][5] This is typically due to the acid-catalyzed polymerization of reactive intermediates, such as acrolein.[5][6][7]

Strategies to Minimize Tar Formation:

StrategyRationaleApplicable Syntheses
Use of a Moderator Agents like ferrous sulfate (FeSO₄) or boric acid can control the exothermicity of the reaction, preventing localized overheating and subsequent charring.[4][5][8][9]Skraup
Slow Reagent Addition Gradual addition of reactants, especially strong acids or highly reactive carbonyl compounds, helps to maintain a low concentration of reactive intermediates, thus disfavoring polymerization.[5]Skraup, Doebner-von Miller
Temperature Optimization Avoiding excessively high temperatures and employing a stepwise heating approach can help control exothermic events that lead to polymerization.[5]General
Biphasic Solvent System Using a biphasic system (e.g., toluene/water) can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its acid-catalyzed polymerization in the aqueous phase.[5][10][11]Doebner-von Miller
Troubleshooting Workflow for Low Yield

G start Low Yield or No Product reagents Verify Reagent Purity & Stoichiometry start->reagents reagents_ok Reagents OK? reagents->reagents_ok conditions Review Reaction Conditions (Temp, Time, Catalyst) conditions_ok Conditions Optimized? conditions->conditions_ok side_products Analyze for Side Products (TLC, GC-MS, NMR) purification Optimize Purification Protocol side_products->purification reagents_ok->start No, Repurify/Replace reagents_ok->conditions Yes conditions_ok->conditions No, Re-optimize conditions_ok->side_products Yes success Improved Yield purification->success

Caption: A systematic workflow for troubleshooting low-yield quinoline synthesis.

FAQ 3: My quinoline derivative is an oil and will not crystallize. How can I purify and solidify my product?

Answer: Obtaining a pure, solid product can be challenging, especially if the quinoline derivative is a viscous oil. Here are several effective strategies:

  • Salt Formation: Quinolines are basic and can often be precipitated as crystalline salts.[12] This is a robust method for both purification and solidification.[12]

    • Hydrochloride Salts: Dissolve the oily compound in a suitable solvent like isopropanol or ether and add a solution of HCl in a miscible solvent.[12]

    • Picrate Salts: Picric acid forms highly crystalline salts with quinolines. The free base can be regenerated by treatment with a base.[12]

  • Chromatographic Purification: If crystallization and salt formation fail, column chromatography is the next logical step.[12] Even if the purified fractions yield an oil upon solvent removal, it will be of significantly higher purity.[12]

  • Solvent Screening for Crystallization: The choice of solvent is critical for inducing crystallization.[12]

    • For non-polar oils: Try adding a non-polar solvent (e.g., hexane, pentane) dropwise to a concentrated solution of your compound in a more polar solvent (e.g., dichloromethane, ethyl acetate) until turbidity appears, then allow it to stand.[12]

    • For polar oils: A mixture of polar solvents like ethanol/water or acetone/water can be effective.[12]

Method-Specific Troubleshooting Guides

The Skraup Synthesis

The Skraup synthesis is a classic method involving the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[8] It is notoriously exothermic and prone to tar formation.[4][6]

FAQ 4: My Skraup reaction is extremely violent and difficult to control. How can I manage the exothermicity?

Answer: The highly exothermic nature of the Skraup synthesis is a significant safety concern and a primary cause of low yields.[4][9] The dehydration of glycerol to acrolein by concentrated sulfuric acid is a vigorous process.[4]

  • Controlled Reagent Addition: Never mix all reactants at once. Add the sulfuric acid slowly to the mixture of aniline and glycerol while cooling the reaction vessel in an ice bath.[4] The oxidizing agent (e.g., nitrobenzene) should also be added portion-wise.[4]

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is highly recommended. It acts as a moderator, smoothing the reaction rate and preventing it from becoming uncontrollable.[8][9] Boric acid can also be used for this purpose.[4]

  • Efficient Stirring: Robust mechanical stirring is essential to ensure homogenous mixing and efficient heat dissipation, preventing the formation of localized hotspots.[5][8]

Experimental Protocol: Moderated Skraup Synthesis of Quinoline

This protocol is adapted from established methods to include safety and yield-enhancing modifications.[5][9]

  • Reaction Setup: In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser in a fume hood, add aniline, glycerol, and nitrobenzene.[5]

  • Moderator Addition: Add a small amount of ferrous sulfate heptahydrate.[5]

  • Acid Addition: Slowly and with vigorous stirring and cooling (ice bath), add concentrated sulfuric acid.[5]

  • Reaction: The reaction may become vigorous. Be prepared to cool the flask if necessary.[4] After the initial exotherm subsides, heat the mixture at reflux for 3-5 hours.[5]

  • Work-up: Allow the mixture to cool and then carefully pour it into a large volume of water.[4]

  • Purification: Isolate the crude quinoline by steam distillation.[4][5] This is often the most effective method for separating volatile quinolines from the tarry residue.[4]

The Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, which can be catalyzed by acids or bases.[3][13]

FAQ 5: In my Friedländer synthesis with an unsymmetrical ketone, I'm getting a mixture of regioisomers. How can I improve regioselectivity?

Answer: Regioselectivity is a well-known challenge in the Friedländer synthesis when using unsymmetrical ketones.[2] The cyclization can occur at either of the two ortho positions to the amino group.

  • Catalyst Selection: The choice of catalyst is crucial. While classical acid or base catalysts may show poor selectivity, modern catalysts, including certain ionic liquids or metal-organic frameworks, have been shown to favor the formation of one regioisomer.[3][5]

  • Reaction Conditions: Carefully optimizing the reaction temperature and solvent can influence whether the reaction is under kinetic or thermodynamic control, potentially favoring a specific isomer. Microwave-assisted synthesis has been shown to improve yields and shorten reaction times, sometimes influencing selectivity.[14][15]

  • Substrate Modification: Introducing a directing group on the α-carbon of the ketone can guide the cyclization to a specific position.[5]

Mechanism of Regioselectivity in Friedländer Synthesis

G start 2-Aminoaryl Ketone + Unsymmetrical Ketone intermediate Enamine/Enolate Intermediate start->intermediate path_a Cyclization at α-carbon (less hindered) intermediate->path_a Lower Temp, Milder Catalyst path_b Cyclization at α'-carbon (more hindered) intermediate->path_b Higher Temp, Stronger Catalyst product_a Regioisomer A (Kinetic Product) path_a->product_a product_b Regioisomer B (Thermodynamic Product) path_b->product_b

Caption: Factors influencing regioselectivity in the Friedländer synthesis.

Experimental Protocol: Base-Catalyzed Friedländer Synthesis

This is a general procedure for a base-catalyzed Friedländer synthesis.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminobenzaldehyde (1.0 mmol) in ethanol (10 mL).

  • Reagent Addition: Add the ketone (e.g., acetone, 1.1 mmol) and a catalytic amount of a base such as potassium hydroxide (0.2 mmol, 20 mol%).[3]

  • Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Add water and extract the product with a suitable organic solvent like dichloromethane.[3]

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography.[3]

The Doebner-von Miller Synthesis

This reaction is a variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds to react with anilines, typically under acidic conditions.[10][16]

FAQ 6: My Doebner-von Miller reaction is plagued by polymerization of the α,β-unsaturated carbonyl compound. How can I prevent this?

Answer: The acid-catalyzed self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone is the most common side reaction and a major cause of low yields and tar formation in this synthesis.[10][11]

  • Biphasic System: As mentioned in the general troubleshooting section, sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent (like toluene) while the aniline is in an acidic aqueous phase can significantly reduce polymerization.[5][10][11]

  • Slow Addition of Carbonyl: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution containing the aniline.[11] This helps to keep its concentration low, disfavoring self-polymerization.[5][11]

  • Use of an Acetal: Using an acetal of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal) can prevent polymerization. The acetal hydrolyzes in situ under the acidic conditions to generate the reactive aldehyde as needed.[11]

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline (Lepidine) in a Biphasic System

This protocol utilizes a biphasic system to minimize tar formation.[5]

  • Reactant Preparation: In a round-bottom flask, prepare a solution of aniline (1.0 eq) in 6 M hydrochloric acid. In a separate dropping funnel, prepare a solution of crotonaldehyde (1.2 eq) in toluene.

  • Reaction: Heat the aniline hydrochloride solution to reflux. Add the crotonaldehyde solution dropwise to the refluxing mixture over a period of 1-2 hours.

  • Completion: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, cool the mixture to room temperature.[5] Neutralize the aqueous layer with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., dichloromethane).[5]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1][5] Purify the crude product by distillation or column chromatography.[1]

The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[13][17][18]

FAQ 7: I am observing a mixture of regioisomers in my Combes synthesis using an unsymmetrical β-diketone. How can I control the regioselectivity?

Answer: The regioselectivity in the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone. The rate-determining step is the electrophilic aromatic annulation.[6][19]

  • Steric Hindrance: Increasing the steric bulk of the substituents on the β-diketone can direct the cyclization to favor the formation of one regioisomer over the other.[6] For example, in the synthesis of trifluoromethyl-substituted quinolines, bulkier R groups on the diketone favor the formation of 2-CF₃-quinolines.[6]

  • Electronic Effects: The electronic nature of the substituents on the aniline ring also plays a crucial role. Electron-donating groups generally facilitate the electrophilic cyclization, while strong electron-withdrawing groups can hinder or prevent the cyclization.[8][17]

Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline

This protocol is a representative example of the Combes synthesis.[1]

  • Condensation: In a round-bottom flask, mix aniline (1.0 eq) and acetylacetone (1.1 eq). Stir the mixture at room temperature. An exothermic reaction may occur, indicating the formation of the enamine intermediate.

  • Cyclization: After the initial reaction subsides, cool the mixture in an ice bath. Slowly and with stirring, add concentrated sulfuric acid.

  • Heating: Gently heat the reaction mixture for a short period, monitoring the progress by TLC.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide). The quinoline derivative may precipitate and can be collected by filtration.[1]

  • Purification: Further purification can be achieved by recrystallization or column chromatography.[20]

Catalyst Deactivation and Regeneration

FAQ 8: My heterogeneous catalyst's activity is declining with repeated use. What are the common causes and how can I regenerate it?

Answer: The loss of catalytic activity, known as deactivation, is a common issue in heterogeneous catalysis and can be attributed to several mechanisms.[19]

Common Causes of Catalyst Deactivation:

CauseDescription
Poisoning Strong adsorption of molecules (e.g., sulfur or halogen compounds) onto active sites, blocking them from reactants.[19]
Fouling/Coking Physical deposition of carbonaceous materials (coke) on the catalyst surface, which can block pores and active sites.[19]
Thermal Degradation (Sintering) High temperatures can cause active metal particles to agglomerate, reducing the active surface area.[19]
Leaching Dissolution of the active catalytic species into the reaction medium, leading to a permanent loss of the catalyst.[19]

Regeneration Strategies:

  • Solvent Washing: For deactivation caused by adsorbed poisons or contaminants, washing the catalyst with an appropriate solvent may be effective.[19]

  • Calcination: For deactivation by coking, a controlled oxidation process (calcination) can be used to burn off the carbonaceous deposits.[19] This must be done carefully to avoid thermal degradation of the catalyst.

References

  • Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center - Benchchem.
  • Troubleshooting low yield in Skraup synthesis of quinoline precursors - Benchchem.
  • Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cycliz
  • Optimization of reaction conditions for quinolone synthesis - Benchchem.
  • Optimizing reaction conditions for Friedländer quinoline synthesis - Benchchem.
  • Addressing challenges in the purification of quinoline deriv
  • Combes Quinoline Synthesis.
  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions - ACS Public
  • - Benchchem.
  • Technical Support Center: Troubleshooting Quinoline Cycliz
  • Effects of solvent on the Friedländer synthesis of quinolines
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
  • side reactions in the synthesis of quinoline deriv
  • Technical Support Center: Troubleshooting Low Yield in Quinoline Ring Form
  • Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide - Benchchem.
  • Identification of common byproducts in quinoline synthesis - Benchchem.
  • Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC.
  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions - Organic Chemistry Portal.
  • Combes quinoline synthesis - Wikipedia.
  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH.
  • Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis - Benchchem.
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem.
  • Doebner–Miller reaction - Wikipedia.

Sources

Troubleshooting

Technical Support Center: Method Refinement for Trace Analysis of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline

Introduction Welcome to the technical support guide for the trace analysis of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline. This molecule, a substituted quinoline, presents unique analytical challenges due to its basic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the trace analysis of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline. This molecule, a substituted quinoline, presents unique analytical challenges due to its basic nitrogen, potential for interaction with analytical hardware, and the frequent need for its quantification at very low levels in complex matrices such as active pharmaceutical ingredients (APIs), biological fluids, or environmental samples.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide not just procedural steps, but the underlying scientific reasoning to empower researchers, scientists, and drug development professionals to develop robust and reliable analytical methods.

Part 1: Method Selection & Initial Development FAQs

Q1: Which analytical technique is the most suitable for trace-level analysis of this compound?

The optimal technique depends on the sample matrix and the required sensitivity.[1]

  • High-Performance Liquid Chromatography with UV or Diode Array Detection (HPLC-UV/DAD): This is a robust and widely available technique, ideal for purity assessments and quantification in relatively clean matrices like drug substance or formulation dissolution samples.[2][3] Its sensitivity may be insufficient for trace analysis in biological samples.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity.[4] However, the target analyte, with a predicted boiling point and polarity, may require derivatization to improve its volatility and thermal stability for optimal GC performance.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace quantitative analysis in complex matrices (e.g., plasma, tissue extracts).[2] Its exceptional selectivity and sensitivity allow for the detection and quantification of the analyte at ng/mL levels or lower, minimizing the need for extensive sample cleanup.[5][6]

Q2: I am starting method development with HPLC. What are the recommended initial conditions?

For a substituted quinoline, a reversed-phase method is the logical starting point. The basic nitrogen in the quinoline ring can cause peak tailing on standard silica-based columns due to interaction with acidic silanol groups.[7]

Rationale: We begin with a C18 column as its hydrophobicity is well-suited for retaining a molecule with a predicted XlogP of 4.0.[8] The use of a buffer (like formic acid or ammonium formate) is critical to control the ionization state of the basic quinoline nitrogen, ensuring consistent retention and improved peak shape.[1][9] A gradient elution provides a broad overview of the sample components and helps in eluting potential late-eluting impurities.

Table 1: Recommended Starting HPLC/UV Conditions

ParameterRecommended Starting ConditionRationale & Expert Notes
Column C18, 150 mm x 4.6 mm, 3.5 µmA good general-purpose column. Consider a base-deactivated column for better peak shape.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to protonate the analyte, reducing silanol interactions.
Mobile Phase B AcetonitrilePreferred over methanol for lower viscosity and UV cutoff.
Gradient 5% to 95% B over 15 minutesA good starting scouting gradient to determine the optimal elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven ensures retention time stability.[1]
Injection Vol. 10 µLA typical starting volume.
Detection UV at ~230 nm and ~275 nmQuinolines typically have strong absorbance in these regions. A DAD is recommended to capture the full spectrum.

Part 2: Troubleshooting Guide for Chromatographic Analysis

This section addresses common problems encountered during the analysis of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline.

Scenario 1: Poor Peak Shape (Tailing or Fronting) in HPLC

Q: My analyte peak is showing significant tailing. What is the cause and how can I fix it?

Peak tailing for this compound is almost certainly due to secondary interactions between the basic quinoline nitrogen and acidic free silanol groups on the silica-based column packing material.[7]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units below the pKa of the quinoline nitrogen. Adding a small amount of an acid like formic or trifluoroacetic acid (TFA) ensures the analyte is fully protonated and less likely to interact with silanols.[1]

  • Use a Base-Deactivated Column: Modern columns, often labeled "B," "DB," or "Shield," are specifically designed with end-capping to minimize free silanols. This is a highly effective solution.

  • Add a Basic Modifier (Ion-Pairing): A low concentration (0.1-0.5%) of a basic amine like triethylamine (TEA) can be added to the mobile phase. TEA acts as a competitive base, binding to the active silanol sites and preventing the analyte from interacting with them.[7]

  • Lower Analyte Concentration: Overloading the column can lead to peak tailing. Try injecting a lower concentration to see if the peak shape improves.[7]

start Problem: Peak Tailing c1 Is Mobile Phase pH at least 2 units below pKa? start->c1 s1 Adjust pH: Add 0.1% Formic Acid or TFA c1->s1 No c2 Are you using a base-deactivated column? c1->c2 Yes s1->c2 s2 Switch to a modern end-capped or hybrid column c2->s2 No c3 Is the column overloaded? c2->c3 Yes s2->c3 s3 Reduce injection concentration/volume c3->s3 Yes end Solution: Symmetric Peak Achieved c3->end No s3->end

Caption: Troubleshooting workflow for HPLC peak tailing.

Scenario 2: Low Sensitivity or No Signal in LC-MS/MS

Q: I am not getting a sufficient signal for my analyte in ESI positive mode. What should I check?

Low sensitivity in LC-MS/MS can stem from issues with sample preparation, chromatography, or the ion source/mass spectrometer settings.[1] The target analyte, with a basic nitrogen, is expected to ionize well in positive electrospray ionization (ESI+) mode, forming a protonated molecule [M+H]+.[10][11] The predicted m/z for this would be approximately 236.08.[8]

Troubleshooting Steps:

  • Confirm Analyte Elution: First, ensure the compound is eluting from the column. Inject a high-concentration standard and monitor with a UV detector or by running the MS in a full scan mode. If it's not eluting, there may be a column blockage or strong, irreversible binding.

  • Optimize Ion Source Parameters: The ion source is the first critical point of failure.

    • Clean the Ion Source: Contaminants from the sample matrix or mobile phase can build up on the capillary and skimmer, suppressing the signal.[1]

    • Optimize Voltages and Temperatures: Systematically optimize the capillary voltage, cone/fragmentor voltage, and gas temperatures/flow rates. A higher cone voltage can sometimes enhance signal but may also cause in-source fragmentation.

  • Check Mobile Phase Compatibility: Ensure your mobile phase is compatible with ESI. Non-volatile buffers like phosphate will rapidly contaminate the ion source and suppress ionization. Stick to volatile buffers like ammonium formate or acetate.[9]

  • Address Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.[1]

    • Improve Sample Cleanup: Implement a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) instead of a simple "dilute and shoot".[3][12]

    • Modify Chromatography: Adjust the HPLC gradient to separate the analyte from the interfering matrix components.

  • Optimize MS/MS Transition (MRM):

    • Perform an infusion of the analyte to find the most stable and intense precursor ion ([M+H]+).

    • Fragment the precursor ion at various collision energies to identify the most intense and specific product ions. For quinoline structures, common losses include water, CO, and fragmentation of side chains.[10][11]

Table 2: Predicted MS/MS Parameters for 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline

ParameterPredicted ValueNotes
Ionization Mode ESI PositiveThe basic quinoline nitrogen is readily protonated.
Precursor Ion [M+H]+ m/z 236.1Based on the monoisotopic mass of 235.076 Da.[8]
Potential Product Ions m/z 194.1, m/z 176.1Predicted fragments corresponding to the loss of propene (C3H6) from the isopropoxy group, and subsequent loss of H2O.
Collision Energy 15-30 eVThis is an empirical value and must be optimized for your specific instrument.
Scenario 3: High System Backpressure in HPLC

Q: My HPLC system pressure has suddenly increased significantly. How do I diagnose and resolve this?

High backpressure is typically caused by a blockage somewhere in the flow path.[1] The key is to systematically isolate the source of the blockage.

start Problem: High Backpressure c1 Disconnect column. Is pressure still high? start->c1 s1 Blockage is in the column or guard column. c1->s1 No s2 Blockage is pre-column (tubing, injector, filter). c1->s2 Yes s1_sol 1. Reverse-flush column. 2. If unresolved, replace frit. 3. Replace column. s1->s1_sol end System Pressure Normalized s1_sol->end s2_sol 1. Check in-line filter. 2. Systematically open fittings from detector backwards to locate blockage. s2->s2_sol s2_sol->end

Caption: Diagnostic workflow for high HPLC backpressure.

Preventative Measures:

  • Filter all samples and mobile phases using a 0.45 µm or 0.22 µm filter before use.[1]

  • Use an in-line filter between the injector and the column to protect the column from particulates.[1]

  • Ensure sample is fully dissolved and does not precipitate in the mobile phase.

Part 3: Sample Preparation Protocols & Troubleshooting

Effective sample preparation is crucial for accurate trace analysis, as it removes interfering matrix components and concentrates the analyte.[3][13]

Q: What is a good starting point for extracting the analyte from a solid matrix (e.g., pharmaceutical powder, soil, or textile)?

Ultrasonic extraction is a simple and effective technique for solid matrices.[2][4]

Protocol: Ultrasonic Extraction

  • Sample Weighing: Accurately weigh ~1.0 g of the homogenized sample into a suitable vessel (e.g., a 50 mL centrifuge tube).

  • Solvent Addition: Add 10 mL of a suitable extraction solvent. Toluene has been shown to be effective for extracting quinolines from textiles.[4] For pharmaceutical applications, acetonitrile or methanol are common choices.[2][14]

  • Extraction: Place the vessel in an ultrasonic bath and extract at a controlled temperature (e.g., 40°C) for 30 minutes.[4][15] Elevated temperatures can increase extraction efficiency, but excessive heat may cause degradation.

  • Cooling & Filtration: Allow the solution to cool to room temperature. Filter the extract through a 0.45 µm PTFE syringe filter to remove particulate matter before analysis.[2][4]

Q: How can I extract the analyte from an aqueous matrix like plasma or wastewater?

For aqueous samples, either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is recommended. SPE is often preferred as it provides a cleaner extract and higher concentration factor.[12]

Protocol: Solid-Phase Extraction (SPE)

  • Cartridge Selection: A reversed-phase sorbent like C18 is a suitable choice for retaining the moderately non-polar analyte from an aqueous matrix.

  • Conditioning: Condition the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water. Do not let the sorbent bed go dry.

  • Loading: Load the pre-treated aqueous sample onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a weak organic solvent mixture (e.g., 5 mL of 5% methanol in water) to remove polar interferences while retaining the analyte.

  • Elution: Elute the analyte with a small volume (e.g., 2 x 1 mL) of a strong organic solvent like acetonitrile or methanol. This step effectively concentrates the analyte.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase for injection.

References

  • Fu, M., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Highlights in Science, Engineering and Technology. Retrieved from [Link]

  • Nascimento, A. M. D., et al. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au. Retrieved from [Link]

  • Fu, M., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Retrieved from [Link]

  • Parrilla Vázquez, P., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A. Retrieved from [Link]

  • Nascimento, A. M. D., et al. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au. Retrieved from [Link]

  • Amrane, P. (2024). Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample Matrices. Pharmaceutical Methods. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2015). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. Retrieved from [Link]

  • Fu, M., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. SciSpace. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-2-methyl-6-(propan-2-yloxy)quinoline. Retrieved from [Link]

  • Zhang, X., et al. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series. Retrieved from [Link]

  • Giorgetti, A., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. ResearchGate. Retrieved from [Link]

  • Reddy, B., et al. (2014). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Rasayan Journal of Chemistry. Retrieved from [Link]

Sources

Optimization

improving the regioselectivity of quinoline substitution reactions

Welcome to the Site-Selective Quinoline Functionalization Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals troubleshoot and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Site-Selective Quinoline Functionalization Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals troubleshoot and optimize regioselective substitutions on the quinoline scaffold.

Achieving precise regiocontrol on quinolines is notoriously difficult due to the electronic dichotomy between the electron-deficient pyridine ring and the deactivated benzenoid core[1]. Below, you will find mechanistic explanations, troubleshooting guides, and validated protocols to ensure your functionalization workflows are robust and reproducible.

Core Concepts & Mechanistic Logic (FAQ)

Q: Why is achieving regiocontrol on the quinoline benzenoid core (C5–C8) so inherently difficult? A: The challenge lies in the innate electronic properties of the fused bicyclic system. The sp²-hybridized nitrogen atom withdraws electron density, making the pyridine ring highly susceptible to nucleophilic attack (primarily at C2 and C4)[2]. Conversely, the benzenoid ring is deactivated compared to isolated benzenes. Furthermore, the nitrogen atom often coordinates with electrophiles or transition metal catalysts, creating a kinetic barrier that heavily favors C2-functionalization over the distal C5–C8 positions[3][4].

Q: How does the N-oxide strategy alter this innate regioselectivity? A: Converting the quinoline to an N-oxide fundamentally rewires its reactivity. The N-oxide oxygen acts as a powerful, local directing group (DG). It coordinates with transition metals (such as Pd, Cu, or Ir) to form a stable 5-membered metallacycle intermediate. This coordination brings the metal center into strict geometric proximity with the C8-H bond (the peri-position), effectively overriding the natural electronic preference for C2 and enabling highly selective C8 functionalization[2][4].

Troubleshooting Guides & Validated Protocols

Issue Ticket #001: Poor Regioselectivity (C2/C4 Mixtures) in Minisci Reactions

Symptom: Standard photoredox Minisci radical additions to quinoline yield an inseparable mixture of C2- and C4-alkylated regioisomers. Root Cause: The Minisci reaction involves the addition of nucleophilic carbon-centered radicals to a protonated basic heteroarene. Because both the C2 and C4 positions of the quinolinium ion are highly electrophilic, the activation energy difference between the two transition states is minimal. Without environmental tuning, the radical lacks the bias needed for high site-selectivity[5][6]. Solution & Causality: Regioselectivity can be strictly controlled by tuning the Brønsted acid and solvent microenvironment. Using a specific acid (e.g., p-toluenesulfonic acid, pTsOH) in a non-polar or specific solvent matrix sterically and electronically biases the transition state to heavily favor the C4 position. The bulky counterion shields the C2 position, directing the radical attack to C4[7].

Validated Protocol: Photocatalytic C4-Selective Minisci Addition Based on the optimized parameters for amino-acid-derived redox-active esters[7].

  • Preparation: To a 4 mL crimp-top vial equipped with a magnetic stirrer, add the quinoline substrate (0.20 mmol, 2.0 equiv.) and the redox-active ester (0.10 mmol, 1.0 equiv.).

  • Catalyst & Acid Loading: Add the photocatalyst 4CzIPN (1.6 mg, 0.002 mmol, 2 mol%) and pTsOH (1.9 mg, 0.01 mmol, 10 mol%). The pTsOH is critical for protonating the quinoline and providing the steric counterion shield.

  • Atmosphere Exchange: Seal the vial with a crimp seal, evacuate, and backfill with argon (repeat three times) to prevent oxygen-mediated radical quenching.

  • Solvent Addition: Inject 2.0 mL of anhydrous, freshly argon-sparged solvent (e.g., dichloromethane or a tuned solvent mixture) via syringe. Wrap the seal with Parafilm.

  • Irradiation: Stir the mixture under blue LED irradiation at room temperature for 14 hours.

  • Self-Validation Step: Before column chromatography, take an aliquot for crude ¹H-NMR. You should observe a C4:C2 ratio of >10:1. If the ratio is poor, verify the anhydrous nature of your acid and solvent, as water disrupts the tight ion-pair required for shielding.

Issue Ticket #002: Inability to Functionalize the Distal Benzenoid Core (C8)

Symptom: Transition-metal catalyzed C–H activation exclusively yields C2-functionalized products; the carbocycle remains untouched. Root Cause: The C2–H bond is the most acidic, and the nitrogen atom acts as a strong local directing group, making C2 functionalization the path of least kinetic resistance[2][3]. Solution & Causality: To bypass C2 and access C8 without requiring pre-oxidation to an N-oxide, an Iridium-catalyzed C–H silylation strategy can be employed. Strong coordination of the Ir catalyst with the neutral quinoline nitrogen facilitates a macrocyclic transition state, bringing the metal directly to the C8–H bond[8].

Validated Protocol: Ir-Catalyzed C8-Selective C–H Silylation Based on the ligand-free methodology by Murai and Takai[8].

  • Setup: In an argon-filled glovebox, charge an oven-dried Schlenk tube with the quinoline derivative (0.5 mmol).

  • Catalyst & Reagents: Add [Ir(cod)OMe]₂ (1.5 mol%) as the catalyst. Crucial: Do not add exogenous phosphine ligands, as they compete with the quinoline nitrogen for Ir coordination.

  • Coupling Partner: Add the silane reagent (e.g., Et₃SiH, 1.5 equiv.) and 3,3-dimethyl-1-butene (1.5 equiv.) which acts as the hydrogen acceptor to drive the catalytic cycle.

  • Reaction: Stir the mixture in a non-coordinating solvent (e.g., hexane or neat) at 80 °C for 16 hours.

  • Self-Validation Step: Monitor the reaction via GC-MS. The disappearance of the starting material and the emergence of a single peak corresponding to the C8-silylated mass confirms the macrocyclic Ir-coordination successfully overrode C2 reactivity.

Quantitative Data: Regioselectivity Comparison

The following table summarizes how specific catalytic and environmental choices dictate the regioselective outcome of quinoline functionalization based on recent literature[2][7][8][9].

Reaction TypeSubstrateCatalyst / ReagentsTarget SiteDominant Regioisomer RatioYield
Minisci Addition Quinoline4CzIPN, pTsOH, Blue LEDC4> 15:1 (C4:C2)65-85%
Minisci Addition Quinoline4CzIPN, TFA, Blue LEDC2> 10:1 (C2:C4)60-80%
C-H Silylation Quinoline[Ir(cod)OMe]₂, H-acceptorC8> 99:1 (C8:C2)70-92%
C-H Amidation Quinoline N-OxideCu(CH₃CN)₄PF₆, AgOAcC2> 99:1 (C2:C8)63-95%
C-H Arylation Quinoline N-OxidePd(OAc)₂, Acetic AcidC8> 20:1 (C8:C2)75-90%

Visualizations of Workflows and Mechanisms

To aid in experimental design, the following logic models map out the decision-making process for site-selective functionalization and the mechanistic causality behind directing-group strategies.

G Start Target Quinoline Position C2 C2 Position (Innate Reactivity) Start->C2 C4 C4 Position (Minisci Addition) Start->C4 C8 C8 Position (Peri-Functionalization) Start->C8 Distal C3/C5/C6/C7 (Distal Core) Start->Distal C2_Method Pd/Cu Catalysis or N-Oxide Activation C2->C2_Method C4_Method Photoredox + p-TsOH Solvent Tuning C4->C4_Method C8_Method Ir-Catalysis or N-Oxide Directing Group C8->C8_Method Distal_Method Remote Directing Groups or Steric Shielding Distal->Distal_Method

Caption: Workflow for selecting catalytic strategies based on the target quinoline substitution site.

Mechanism N_Oxide Quinoline N-Oxide Coordination Metal Coordination (O-to-Metal Bond) N_Oxide->Coordination Catalyst (Pd/Ir/Cu) Metallacycle 5-Membered Metallacycle (C8-H Activation) Coordination->Metallacycle Base/Heat Functionalization Reductive Elimination (C8-Substituted Product) Metallacycle->Functionalization Coupling Partner

Caption: Mechanistic pathway of N-oxide directed C8-selective C-H functionalization via metallacycle.

References

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI[Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC[Link]

  • Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity - ACS Publications[Link]

  • Site-selective C–H functionalization to access the arene backbone of indoles and quinolines - Chemical Society Reviews (RSC Publishing)[Link]

  • Cu(I)-Catalyzed Highly Regioselective C–H Amidation of Quinoline N-Oxides with Dioxazolones - Organic Letters (ACS Publications)[Link]

Sources

Troubleshooting

troubleshooting poor reproducibility in bioassays with quinoline derivatives

Welcome to the Technical Support Center for Bioassay Optimization. As a Senior Application Scientist, I frequently work with research teams struggling to achieve reproducible dose-response curves when screening quinoline...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bioassay Optimization. As a Senior Application Scientist, I frequently work with research teams struggling to achieve reproducible dose-response curves when screening quinoline derivatives. While the quinoline scaffold is a privileged structure in medicinal chemistry, its unique physicochemical properties—such as intrinsic fluorescence, lipophilicity, and metal-coordinating geometry—can wreak havoc on standard in vitro assays.

This guide is designed to move beyond basic troubleshooting. We will explore the mechanistic causality behind these interferences and provide self-validating protocols to ensure your data reflects true target engagement rather than assay artifacts.

Diagnostic Workflow

QuinolineTroubleshooting Start Quinoline Bioassay Inconsistent Results Fluorescence High Background in Fluorescence Assay? Start->Fluorescence Aggregation Steep Hill Slope or Detergent Sensitive? Start->Aggregation Chelation Metalloenzyme Target (e.g., Kinase/Epigenetic)? Start->Chelation CheckFluor Run Spectral Scan (Excitation/Emission) Fluorescence->CheckFluor Yes CheckAgg Run DLS Protocol & Add 0.01% Triton X-100 Aggregation->CheckAgg Yes CheckChel Titrate Metal Ions (Mg2+, Zn2+, Cu2+) Chelation->CheckChel Yes SolFluor Switch to Red-Shifted Fluorophore (>600nm) CheckFluor->SolFluor SolAgg Flag as PAINS / Colloidal Aggregator CheckAgg->SolAgg SolChel Modify Scaffold or Use Non-Chelating Analog CheckChel->SolChel

Diagnostic workflow for identifying and resolving quinoline derivative bioassay interference.

FAQ 1: Why do my fluorescence-based screens yield high background or false negatives with quinoline libraries?

The Causality: Quinoline and quinoxaline derivatives possess highly conjugated aromatic systems that impart native intrinsic fluorescence. This autofluorescence is typically most severe in the blue-shifted spectrum (excitation 350–400 nm, emission 400–500 nm)[1]. If your assay utilizes common blue/green fluorophores (like AMC, coumarin, or FITC), the compound's intrinsic emission will overlap with the reporter. In fluorescence intensity assays, this causes additive background signals. In fluorescence polarization (FP) or FRET assays, this overlap can cause an inner filter effect or signal quenching, masking the displacement of the tracer and leading to false negatives[1].

Self-Validating Protocol: Spectral Profiling and Red-Shifting This protocol validates whether the signal disruption is an optical artifact or true biological inactivity.

  • Preparation: Dilute the quinoline derivative to 10 μM in the exact assay buffer (without the enzyme or substrate).

  • Spectral Scan: Perform a full excitation/emission spectral scan (Excitation: 300–600 nm; Emission: 350–700 nm) using a microplate reader.

  • Comparison: Overlay the compound's emission peak with the emission spectrum of your assay's fluorophore.

  • Validation Check: If spectral overlap exceeds 20%, the interference is optical. To self-validate, switch the assay readout to a red-shifted fluorophore (e.g., Cy5 or Alexa Fluor 647, emitting >600 nm). Because quinoline autofluorescence is negligible in the red/far-red spectrum, a restoration of normal dose-response behavior confirms the optical artifact[1].

FAQ 2: My quinoline hits show steep dose-response curves (Hill slope > 1.5) and poor batch-to-batch reproducibility. Are these false positives?

The Causality: Many lipophilic quinoline derivatives, particularly fused tetrahydroquinolines (THQs), are notorious Pan-Assay Interference Compounds (PAINS)[2]. In aqueous buffers, these hydrophobic scaffolds form colloidal micro-aggregates[3]. Rather than binding to a specific active site, these colloids non-specifically sequester and denature the target protein. This mechanism is highly sensitive to minor changes in buffer composition, stock concentration, and freeze-thaw cycles, which explains the poor reproducibility[4].

Self-Validating Protocol: Dynamic Light Scattering (DLS) & Detergent Counter-Screen This two-step system proves whether inhibition is driven by specific binding or non-specific colloidal aggregation.

  • Detergent Counter-Screen: Run the primary bioassay in parallel with and without the addition of 0.01% (v/v) Triton X-100[4]. Non-ionic detergents disrupt colloidal aggregates but generally do not interfere with specific lock-and-key binding.

  • DLS Preparation: Prepare the compound at 10x its IC50 in filtered (0.22 μm) assay buffer.

  • DLS Measurement: Load 25–50 μL into a clear-bottom microplate and measure the hydrodynamic radius (Rh) using a DLS plate reader[5]. DLS measures the time-dependent fluctuations in scattered light to determine particle size[6].

  • Validation Check: If the IC50 shifts by >5-fold (or activity is entirely lost) upon detergent addition, and DLS reveals a measurable particle population with Rh > 100 nm, the compound is a colloidal aggregator[7]. True soluble monomers will not scatter enough light to form a distinct peak in this range.

FAQ 3: We are screening 8-hydroxyquinoline derivatives against a kinase target, but the SAR is flat. What is happening?

The Causality: The 8-hydroxyquinoline (8-HQ) scaffold is a potent bidentate metal chelator. The close proximity of the phenolic hydroxyl group to the heterocyclic basic nitrogen allows it to form highly stable covalent complexes with divalent and trivalent metal ions (e.g., Mg2+, Zn2+, Cu2+, Fe3+)[8]. If your assay relies on a metalloenzyme or requires Mg2+ for ATP coordination (like kinases), the 8-HQ derivative may simply be stripping the essential metal cofactor from the buffer or the enzyme's active site, rather than binding the intended target pocket[9][10].

Self-Validating Protocol: Metal Supplementation Reversal Assay This protocol isolates metal depletion as the sole variable for enzyme inhibition.

  • Baseline Measurement: Determine the baseline IC50 of the 8-HQ compound in the standard assay buffer (e.g., containing 1 mM MgCl2).

  • Titration: Prepare parallel assay buffers supplemented with 5x and 10x excess of the required metal cofactor (e.g., 5 mM and 10 mM MgCl2 or ZnCl2).

  • Re-evaluation: Re-run the dose-response curves in the metal-enriched buffers.

  • Validation Check: If the inhibitory activity is rescued (i.e., the IC50 increases significantly or inhibition disappears) in the presence of excess metal, the compound is acting via non-specific metal chelation. To salvage the chemical series, synthesize control analogs where the hydroxyl group is methylated (e.g., 8-methoxyquinoline); the removal of the hydroxyl proton abolishes the chelation geometry, validating the mechanism[11].

Quantitative Summary of Quinoline Interference Diagnostics

Interference MechanismPrimary Diagnostic ToolCritical Threshold / IndicatorRemediation Strategy
Autofluorescence Spectral Scanning (Ex/Em)>20% overlap with assay fluorophoreSwitch to red-shifted fluorophores (>600 nm)
Colloidal Aggregation Dynamic Light Scattering (DLS)Hydrodynamic Radius (Rh) > 100 nmAdd 0.01% Triton X-100 / Flag as PAINS
Metal Chelation Metal Supplementation AssayIC50 shift >5-fold with excess metalMethylate hydroxyl group (e.g., 8-methoxyquinoline)

References

  • 1 - ACS Publications 2.2 - PMC - NIH 3.4 - ACS Publications

  • 5 - Center for Macromolecular Interactions, Harvard

  • 6 - Wyatt Technology 6.7 - ATUM

  • 8 - Semantic Scholar 8.11 - Arabian Journal of Chemistry

  • 9 - BenchChem

  • 10 - Google Patents

Sources

Optimization

Technical Support Center: Strategies to Enhance the Bioavailability of Quinoline-Based Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting for common challenges encountered when working to enhance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting for common challenges encountered when working to enhance the bioavailability of quinoline-based compounds. The content is structured in a question-and-answer format to directly address specific issues you may face during your experiments.

Frequently Asked Questions & Troubleshooting Guides
Section 1: Understanding the Core Problem

Q1: My novel quinoline-based compound shows excellent in vitro activity but has very low oral bioavailability in animal models. What are the most common reasons for this?

A1: This is a frequent and critical challenge in drug development. The low oral bioavailability of quinoline derivatives typically stems from a combination of four primary factors:

  • Poor Aqueous Solubility and High Crystallinity: Many quinoline scaffolds are inherently lipophilic and possess a rigid, crystalline structure. This leads to poor solubility in the aqueous environment of the gastrointestinal (GI) tract, making dissolution the rate-limiting step for absorption.[1] If the compound cannot dissolve, it cannot be absorbed.

  • Low Intestinal Permeability: Even if dissolved, the compound's chemical structure may prevent it from efficiently passing through the intestinal epithelial cells to enter the bloodstream.[1] This is a characteristic of compounds in the Biopharmaceutics Classification System (BCS) Class III or IV.[1]

  • Efflux by Transporters: The compound may be recognized and actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).[1] Many quinoline-based antimalarials are known substrates for P-gp, which significantly reduces the net amount of drug absorbed.[1]

  • Significant First-Pass Metabolism: Before reaching systemic circulation, the drug can be extensively metabolized by enzymes (such as Cytochrome P450s) located in the intestinal wall or, more significantly, in the liver.[1][2][3][4] This "first-pass effect" can drastically reduce the concentration of the active parent drug.

To diagnose the specific cause, a systematic approach involving in vitro assays is essential. Key experiments include assessing metabolic stability in liver microsomes and evaluating intestinal permeability using a Caco-2 cell assay.[1]

G cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation Compound Quinoline Compound (in Dosage Form) Dissolution Dissolution in GI Fluids Compound->Dissolution Release Absorption Absorption across Intestinal Wall Dissolution->Absorption Solubilized Drug Liver Liver (First-Pass Metabolism) Absorption->Liver Portal Vein Systemic Drug in Bloodstream (Bioavailable) Excretion Excretion Systemic->Excretion Liver->Systemic Solubility Barrier 1: Poor Solubility Solubility->Dissolution Permeability Barrier 2: Poor Permeability Permeability->Absorption Efflux Barrier 3: P-gp Efflux Efflux->Absorption Pumps drug back Metabolism Barrier 4: First-Pass Metabolism Metabolism->Liver

Caption: Key barriers limiting the oral bioavailability of quinoline compounds.

Section 2: Formulation-Based Strategies

Q2: What are the primary formulation strategies to overcome the poor oral absorption of a crystalline, poorly soluble quinoline compound (BCS Class II)?

A2: For compounds where dissolution is the main barrier (BCS Class II), several formulation strategies can significantly enhance solubility and dissolution rate.[1][5] The goal is to increase the concentration of the dissolved drug in the GI tract, thereby improving the driving force for absorption.

StrategyMechanism of ActionKey AdvantagesCommon Challenges
Particle Size Reduction Increases the drug's surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[1][6]A well-established, straightforward approach. Nanonization can also improve membrane adhesion.[1][7]Micronization can lead to particle aggregation.[8] Limited effectiveness for compounds with extremely low solubility ("brick dust").[7]
Amorphous Solid Dispersions (ASDs) The crystalline drug is molecularly dispersed within a hydrophilic polymer matrix in a high-energy, amorphous state.[1][8][9] This circumvents the need to overcome crystal lattice energy for dissolution, often leading to supersaturated drug concentrations.[1][8]Can achieve significant increases in apparent solubility and dissolution.[8] Well-suited for industrial scale-up (e.g., via spray drying or hot-melt extrusion).The amorphous state is thermodynamically unstable and can recrystallize over time, especially in the presence of moisture, reducing its effectiveness.[10]
Lipid-Based Formulations (LBFs) The drug is dissolved in a mixture of oils, surfactants, and co-solvents. These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), form fine oil-in-water emulsions upon contact with GI fluids.[11][12]Presents the drug in a solubilized state, bypassing dissolution.[10][11] Can also enhance absorption via the lymphatic pathway, potentially reducing first-pass metabolism.[1]Formulation development can be complex.[12] The drug must have sufficient solubility in the lipid components.
Complexation with Cyclodextrins The hydrophobic quinoline molecule is encapsulated within the core of a cyclodextrin molecule, forming a soluble inclusion complex that can release the drug upon dilution.[9]Can significantly increase the aqueous solubility of the parent drug.[9]The large size of the complex may limit permeability. High concentrations of cyclodextrins can have potential toxicities.[6]

Q3: I developed an amorphous solid dispersion (ASD), but it shows no significant improvement in dissolution rate or in vivo exposure. What went wrong?

A3: This is a common troubleshooting scenario. If an ASD fails to perform, consider these possibilities:

  • Rapid Recrystallization: The most likely culprit is that the amorphous drug is rapidly converting back to its stable, low-energy crystalline form upon contact with the aqueous dissolution medium. This "spring and parachute" effect fails if the "parachute" (the polymer) doesn't prevent precipitation.

    • Troubleshooting: You may need a different polymer or a combination of polymers to better inhibit crystallization. Consider polymers that have strong specific interactions (e.g., hydrogen bonding) with your drug molecule.

  • Poor Polymer/Drug Miscibility: The drug and polymer may not be fully miscible at the molecular level, resulting in drug-rich domains that behave more like the crystalline drug.

    • Troubleshooting: Perform thermal analysis (e.g., Differential Scanning Calorimetry - DSC) on your ASD. A single glass transition temperature (Tg) indicates good miscibility. Multiple Tgs suggest phase separation. You may need to screen different polymers or lower the drug loading.

  • Permeability-Limited Absorption: If the ASD successfully generates and maintains a supersaturated solution in vitro, but in vivo exposure is still poor, the bottleneck is likely poor intestinal permeability (BCS Class IV), not dissolution.

    • Troubleshooting: In this case, no amount of solubility enhancement will fix the problem. You must address the permeability issue, potentially through chemical modification strategies like prodrugs.

Section 3: Chemical Modification Strategies

Q4: When should I consider a prodrug strategy versus a nanotechnology-based formulation?

A4: The choice between these two powerful but distinct approaches depends entirely on the primary barrier to bioavailability you have identified.[1]

Consider a Prodrug Strategy when:

  • The primary issue is low permeability. A chemical modification can be designed to increase the lipophilicity of the molecule, facilitating its passage across the lipid membranes of intestinal cells.[4][13]

  • The compound is a major substrate for first-pass metabolism. A prodrug can mask the specific metabolic site, allowing the molecule to pass through the gut wall and liver intact before being converted to the active form in systemic circulation.[1][14]

  • The molecule has a specific functional group that can be modified to create a highly soluble derivative. For example, phosphate prodrugs can be used to dramatically enhance aqueous solubility for parenteral formulations.[15][16]

Consider a Nanotechnology-Based Formulation when:

  • The primary issue is extremely poor solubility and dissolution ("brick dust"). Nanoparticles significantly increase the surface area for dissolution and can enhance saturation solubility.[1][7]

  • The drug needs protection from the harsh chemical or enzymatic environment of the GI tract. Encapsulating the drug within a nanocarrier can shield it from degradation.[17][18]

  • The goal is to alter the drug's absorption pathway. For instance, some nanoparticle formulations can target lymphatic uptake, which bypasses the liver and reduces first-pass metabolism.[1]

G Start Identify Primary Bioavailability Barrier Solubility Is the primary barrier poor solubility/dissolution? Start->Solubility Permeability Is the primary barrier poor permeability? Solubility->Permeability No Nano Nanotechnology-Based Formulation (e.g., Nanosuspension, LBF, ASD) Solubility->Nano Yes Metabolism Is the primary barrier first-pass metabolism? Permeability->Metabolism No Prodrug Prodrug Strategy Permeability->Prodrug Yes Metabolism->Prodrug Yes Both Consider Combination or Advanced Formulation (e.g., Prodrug in Nanocarrier) Metabolism->Both No (Complex issue)

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Q5: What types of structural modifications to the quinoline scaffold itself can improve bioavailability?

A5: Structural modifications can profoundly impact physicochemical properties and, consequently, bioavailability. Structure-activity relationship (SAR) studies are key to guiding these changes.[19]

  • Modulating Lipophilicity: There is often an optimal range of lipophilicity (logP) for good absorption.

    • Increasing Lipophilicity: For compounds with poor permeability, adding small, lipophilic groups (e.g., alkyl or halogen groups) can enhance membrane crossing.[19][20] For example, introducing a fluorine atom at the 6-position of the quinoline ring has been shown to enhance antibacterial activity, partly by improving cell penetration.[19]

    • Decreasing Lipophilicity: For highly lipophilic, "greasy" compounds with poor solubility, introducing polar groups (e.g., hydroxyl or amino groups) can improve wetting and dissolution.[19]

  • Introducing Ionizable Groups: Quinoline is a basic heterocycle. Modifying the pKa through substitution can alter solubility at different pH levels within the GI tract.[21] Adding a basic nitrogen atom in a side chain is a classic strategy in antimalarial drugs like chloroquine to ensure solubility in the acidic stomach environment.[19][22]

  • Blocking Metabolic "Hotspots": If metabolism studies reveal a specific site on the molecule that is rapidly oxidized (a metabolic "hotspot"), that position can be blocked. A common strategy is to replace a hydrogen atom with a fluorine atom or a methyl group, which are more resistant to enzymatic attack.[4]

Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides an estimate of a compound's hepatic clearance by determining the rate at which it is metabolized by liver enzymes.[1]

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat, at a final concentration of 0.5-1 mg/mL) and your quinoline test compound (e.g., at 1 µM) in a phosphate buffer (pH 7.4).[1]

  • Pre-incubation: Pre-warm the mixture to 37°C for 5-10 minutes to allow the compound to partition into the microsomal membranes.[1]

  • Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[1] This cofactor is essential for the activity of most cytochrome P450 enzymes.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[1]

  • Terminate Reaction: Immediately stop the reaction in each aliquot by adding 2-3 volumes of ice-cold methanol containing a suitable internal standard for LC-MS/MS analysis.[1]

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method. Plot the natural log of the percent remaining drug versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance.

Protocol 2: Caco-2 Permeability Assay

This assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier, to assess a compound's intestinal permeability.[1]

G cluster_workflow Caco-2 Permeability Assay Workflow A 1. Seed Caco-2 cells on Transwell® inserts B 2. Culture for 21-25 days to form a polarized monolayer A->B C 3. Verify monolayer integrity (measure TEER) B->C D 4. Add drug solution to Apical (A) chamber C->D E 5. Sample from Basolateral (B) chamber over time D->E F 6. Quantify drug concentration by LC-MS/MS E->F G 7. Calculate Apparent Permeability (Papp) F->G

Caption: Experimental workflow for the Caco-2 permeability assay.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® filter inserts for 21-25 days to allow for differentiation into a polarized monolayer.[1]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). High TEER values indicate well-formed tight junctions.

  • Prepare Solutions: Dissolve the quinoline test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a relevant concentration.

  • Apical-to-Basolateral (A→B) Permeability:

    • Add the drug solution to the apical (upper) chamber of the Transwell®.

    • Add fresh transport buffer to the basolateral (lower) chamber.[1]

    • Incubate at 37°C, and take samples from the basolateral chamber at specified time points.

  • Basolateral-to-Apical (B→A) Permeability:

    • In a separate set of wells, perform the experiment in the reverse direction by adding the drug to the basolateral chamber and sampling from the apical chamber.

  • Analysis: Quantify the drug concentration in the collected samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for both directions.

  • Interpretation:

    • High Papp (A→B): Suggests good passive permeability.

    • Low Papp (A→B): Suggests poor permeability.

    • High Efflux Ratio (Papp B→A / Papp A→B > 2): Indicates the compound is a substrate for an efflux transporter like P-gp.

References
  • Insight into Prodrugs of Quinolones and Fluoroquinolones. PubMed.
  • Technical Support Center: Enhancing the Oral Bioavailability of Quinoline-Based Drug Candid
  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via R
  • Technical Support Center: Overcoming Quinoline Deriv
  • Chain-release of quinoline-based drugs from N-alkoxyquinoline prodrugs upon radiolytic one-electron reduction.
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI.
  • Developing dual-responsive quinolinium prodrugs of 8-hydroxyquinoline by harnessing the dual chel
  • Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Structural modifications of quinoline-based antimalarial agents: Recent developments.
  • A Prodrug Approach toward the Development of Water Soluble Fluoroquinolones and Structure−Activity Relationships of Quinoline-3-carboxylic Acids. Journal of Medicinal Chemistry.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide deriv
  • Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays. Benchchem.
  • Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs.
  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
  • Solid dispersions. SlideShare.
  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide deriv
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Formulating Poorly W
  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
  • Nano-Drug Delivery Systems Based on N
  • Novel Lipid-Based Formulation to Enhance Coenzyme Q10 Bioavailability: Preclinical Assessment and Phase 1 Pharmacokinetic Trial. MDPI.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova Group.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanoniz
  • Lipid-based formulations: winning strategy for oral bioavailability enhancement. Pharma Excipients.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing.
  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. Semantic Scholar.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC.
  • Nano Based Drug Delivery Systems: Recent Developments and Future Prospects.
  • Nanotechnology-based delivery systems to overcome drug resistance in cancer. PMC.
  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Lund University Research Portal.
  • Pharmacological Properties And Bioavailability Studies Of 3-Methyl Quinoline. International Journal of Pharmaceutical and Biological Science Archive.
  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.
  • Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. PMC.
  • A comprehensive review of quinoline scaffolds in antitubercular drug discovery.
  • Pharmacokinetic Optimization of Drug Candidates: Medicinal Chemistry Approaches for Improving Oral Bioavailability. Hilaris Publisher.
  • Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Strategies for Improvement. Clinical Pharmacokinetics.
  • Quinine. Wikipedia.
  • New Synthetic Quinoline (Qui)

Sources

Troubleshooting

mitigating degradation of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline during analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific analytical challenges associated with 4-Chloro-2-methyl-6-(prop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific analytical challenges associated with 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline .

This compound presents a unique set of vulnerabilities during High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. By understanding the fundamental causality behind its reactivity, we can engineer self-validating analytical protocols that prevent degradation before it occurs.

Part 1: Mechanistic Breakdown of Degradation Pathways

To stabilize an analyte, we must first understand why it degrades. 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline possesses three distinct structural liabilities under standard analytical conditions:

  • The 4-Chloro Group (Nucleophilic Aromatic Substitution - SN​Ar ): The quinoline ring is an electron-deficient heteroaromatic system. When the aza (nitrogen) group is protonated by acidic mobile phases, its electron-withdrawing effect is massively amplified. This highly activates the C4 position. The 4-chloro substituent, being an excellent leaving group, undergoes rapid solvolysis when exposed to nucleophiles like water (hydrolysis) or methanol (methanolysis)[1]. Methanol is particularly aggressive because it forms hydrogen bonds with the protonated aza group, stabilizing the transition state and accelerating methoxy-dechlorination[2].

  • The 6-Isopropoxy Group (Acidic Ether Cleavage): While aromatic ethers are generally stable, secondary alkyl ethers (like the isopropoxy group) can undergo acid-catalyzed cleavage. Strong acids protonate the ether oxygen, allowing the secondary isopropyl group to depart via an SN​1 -like mechanism (forming a relatively stable secondary carbocation), leaving behind a 6-hydroxyquinoline degradant[3].

  • The Quinoline Nitrogen (Surface Adsorption): Basic nitrogen heterocycles are notorious for chelating with trace metals in stainless steel HPLC systems or interacting with unendcapped silanols on the stationary phase, leading to severe peak tailing and loss of recovery[4].

Pathways A 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline (Intact API) B 4-Methoxy Derivative (Methanolysis) A->B MeOH / H+ (Nucleophilic Attack) C 4-Hydroxy Derivative (Hydrolysis) A->C H2O / H+ (Nucleophilic Attack) D 6-Hydroxy Derivative (Ether Cleavage) A->D Strong Acid (e.g., TFA) (Dealkylation)

Fig 1. Primary degradation pathways of the quinoline derivative during analysis.

Part 2: Troubleshooting Guides & FAQs

Q1: I am seeing unexpected peaks in my LC-MS chromatogram with mass shifts of -4 Da and -18 Da relative to the parent[M+H]+. What is happening? A1: You are observing on-column or in-vial solvolysis of the 4-chloro group[5].

  • -4 Da Shift: This corresponds to the 4-methoxy degradant (Loss of Cl isotope 35, addition of OMe mass 31). This occurs if you are using methanol as a sample diluent or in your mobile phase.

  • -18 Da Shift: This corresponds to the 4-hydroxy degradant (Loss of Cl mass 35, addition of OH mass 17). This is caused by aqueous hydrolysis, heavily accelerated by acidic mobile phases (pH < 3).

  • Solution: Immediately replace methanol with acetonitrile (ACN) in all sample preparation steps. ACN is aprotic and cannot act as a nucleophile. Buffer your aqueous mobile phase to a milder pH (e.g., pH 4.5 - 5.5) using ammonium acetate to reduce the protonation of the quinoline nitrogen.

Q2: My LC-MS shows a degradant with a -42 Da mass shift. Is my compound fragmenting in the source? A2: While in-source fragmentation is possible, a true chromatographic peak with a -42 Da shift indicates acidic ether cleavage of the 6-isopropoxy group[6], resulting in the 6-hydroxyquinoline derivative (Loss of isopropyl group, mass 43, replaced by H, mass 1).

  • Solution: This is typically caused by using strong acids like 0.1% Trifluoroacetic Acid (TFA) in the mobile phase. Switch to a weaker acid modifier like 0.1% Formic Acid, or preferably, a neutral volatile buffer.

Q3: The peak shape is highly asymmetrical (tailing factor > 2.0), and my recovery drops over sequential injections. How do I fix this? A3: The basic quinoline nitrogen is either interacting with active silanol groups on your column or chelating with metal ions in the HPLC fluidic path[4].

  • Solution: Ensure you are using a high-purity, fully end-capped C18 column. If using a standard stainless-steel HPLC, passivate the system or add a trace amount of a chelating agent (e.g., 0.1 mM EDTA) to the sample diluent to mask metal sites.

Workflow Start Degradant Peaks Observed? Q1 Are you using Methanol as diluent/mobile phase? Start->Q1 A1 Switch to Acetonitrile (ACN) Q1->A1 Yes Q2 Is Mobile Phase pH < 3 (e.g., using 0.1% TFA)? Q1->Q2 No A2 Use mild buffer (pH 4-6) e.g., Ammonium Acetate Q2->A2 Yes Q3 Are samples stored at RT under ambient light? Q2->Q3 No A3 Use Amber Vials & Chill Autosampler (4°C) Q3->A3 Yes

Fig 2. Troubleshooting workflow for resolving on-column and autosampler degradation.

Part 3: Quantitative Degradation Profile

The following table summarizes the quantitative mass shifts and specific triggers for the compound's degradation pathways, allowing for rapid LC-MS diagnostic verification.

Degradant IdentityStructural ChangeTriggering ConditionExact Mass Shift (Δ Da)Primary Mitigation Strategy
4-Methoxyquinoline -Cl replaced by -OCH3Methanol diluent + Acidic pH-3.95 (~ -4 Da)Use Acetonitrile (ACN) exclusively.
4-Hydroxyquinoline -Cl replaced by -OHAqueous mobile phase + Strong Acid (TFA)-17.96 (~ -18 Da)Elevate mobile phase pH to 4.5 - 5.5.
6-Hydroxyquinoline Loss of Isopropyl groupStrong Acid (TFA) > 0.1% v/v-42.04 (~ -42 Da)Replace TFA with 0.1% Formic Acid or Acetate.
N-Oxide / Oxidation Addition of Oxygen to NExtended benchtop exposure / Peroxides in ether solvents+15.99 (~ +16 Da)Prepare fresh standards; avoid ethereal solvents.

Part 4: Optimized Experimental Protocol

To ensure a self-validating, degradation-free analysis, execute the following step-by-step methodology. This protocol systematically eliminates nucleophilic attack, acidic ether cleavage, and metal chelation.

Step 1: Sample Preparation

  • Weigh the 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline standard accurately.

  • Dissolve the standard in 100% LC-MS Grade Acetonitrile (ACN) to create a 1 mg/mL stock solution. Do not use methanol under any circumstances.

  • For working solutions, dilute the stock using a mixture of ACN and HPLC-grade water (e.g., 50:50 v/v).

  • Transfer the final samples into amber glass autosampler vials to prevent photodegradation.

Step 2: HPLC System Preparation

  • Ensure the autosampler temperature is strictly controlled at 4°C to kinetically slow any potential hydrolysis in the aqueous diluent mixture.

  • If using a legacy stainless-steel system, flush the fluidic path with a passivating solution (e.g., 20% Nitric acid, followed by extensive water washes) prior to analysis, or utilize a bio-inert/PEEK-lined LC system[4].

Step 3: Mobile Phase Configuration

  • Mobile Phase A: 10 mM Ammonium Acetate in HPLC Water, adjusted to pH 5.0. (Rationale: This pH is high enough to reduce the protonation of the quinoline nitrogen, thereby deactivating the C4 position against nucleophilic attack, but low enough to maintain good peak shape).

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

Step 4: Chromatographic Method

  • Column: Select a fully end-capped, high-purity silica C18 column (e.g., Waters XBridge or Agilent Poroshell 120 EC-C18) to minimize secondary silanol interactions.

  • Column Temperature: 30°C (Avoid high temperatures >40°C, which accelerate hydrolysis).

  • Gradient: Run a standard reversed-phase gradient (e.g., 5% B to 95% B over 10 minutes).

  • Detection: UV at 254 nm or Positive Electrospray Ionization (ESI+) monitoring the intact[M+H]+ at m/z 236.08.

Part 5: References

1.1 - American Chemical Society (ACS) 2.2 - American Chemical Society (ACS) 3.7 - MDPI 4. 3 - Chemistry LibreTexts 5. 6 - Master Organic Chemistry 6.4 - BenchChem

Sources

Optimization

Technical Support Center: Crystallization Optimization for 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline

Welcome to the process development technical support center for 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline . This highly lipophilic quinoline derivative is a critical intermediate in the synthesis of AV6 derivatives,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the process development technical support center for 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline . This highly lipophilic quinoline derivative is a critical intermediate in the synthesis of AV6 derivatives, which function as dual reactivators of latent HIV-1[1].

During discovery-phase synthesis, this intermediate is typically purified using column chromatography[1]. However, for multigram to kilogram scale-up, chromatography is economically and operationally unviable. This guide provides process chemists and drug development professionals with a thermodynamically controlled, self-validating crystallization strategy to replace chromatography, focusing on overcoming common scale-up hurdles like liquid-liquid phase separation (LLPS).

Workflow Start Crude Reaction Mixture (in DMF) Workup Aqueous Quench & Basic Wash (Na2CO3) Start->Workup Extraction Extract into EtOAc Workup->Extraction SolventSwap Solvent Exchange (EtOAc to IPA) Extraction->SolventSwap Crystallization Cooling & Antisolvent Crystallization SolventSwap->Crystallization Isolation Filtration & Drying (Pure Intermediate) Crystallization->Isolation

Scalable workflow for 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline isolation.

Mechanistic Troubleshooting & FAQs

Q: During cooling, the solution turns cloudy and forms a sticky resin at the bottom of the reactor instead of crystals. What is happening? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), colloquially known in the pharmaceutical industry as "oiling out"[2]. This phenomenon occurs when the supersaturation generation rate exceeds the nucleation rate. Instead of forming a solid crystal lattice, the solute separates into a metastable, solute-rich dense liquid phase[3]. For highly lipophilic quinoline derivatives, LLPS is easily triggered by steep cooling ramps or by adding an antisolvent too rapidly. Causality & Fix: To bypass the LLPS binodal boundary, you must force heterogeneous nucleation. Switch to a solvent system with a wider metastable zone width (MZW), lower the cooling rate to < 0.2 °C/min near the cloud point, and introduce 1-2 wt% of seed crystals before the oiling-out temperature is reached[4].

Q: My isolated crystals are contaminated with the starting material, 4-chloro-2-methylquinolin-6-ol. How can I improve the impurity rejection? A: Do not rely solely on crystallization to purge this specific impurity. The starting material (4-chloro-2-methylquinolin-6-ol) is a phenol derivative with a weakly acidic hydroxyl proton (pKa ~9–10)[1]. Your product, however, is an ether and lacks this acidic proton. Causality & Fix: Intercept the impurity during the liquid-liquid extraction phase. By washing the organic phase (e.g., Ethyl Acetate) with a mild aqueous base like 5% Na₂CO₃, the unreacted starting material is deprotonated and partitioned into the aqueous waste. This leaves the highly lipophilic ether product in the organic phase, drastically reducing the impurity load before crystallization even begins.

Q: How do different solvent systems affect the yield and purity of the final crystals? A: Solvent selection dictates both thermodynamic solubility and the kinetic impurity rejection profile[3]. Direct precipitation from the reaction solvent (DMF) yields poor results due to rapid supersaturation. A solvent swap is required.

Quantitative Solvent Screening Summary
Solvent System (v/v)Yield (%)Purity (HPLC Area %)Habit / MorphologyLLPS (Oiling Out) Risk
DMF / Water (1:2)88%92.5%Amorphous / Oiled outHigh
EtOAc / Heptane (1:4)76%98.1%Fine NeedlesModerate
IPA / Water (3:1)85%99.4%Blocky PrismsLow (with seeding)
Toluene / Heptane (1:3)65%97.0%Thin PlatesLow

Validated Crystallization Protocol (IPA/Water System)

This step-by-step methodology utilizes an Isopropanol (IPA)/Water system. It is designed as a self-validating protocol , embedding analytical checkpoints to ensure thermodynamic control and prevent LLPS.

Step 1: Reaction Quench and Chemical Purge Following the alkylation reaction in DMF[1], quench the mixture with 3 volumes of water and extract with Ethyl Acetate (3 x 2 vols). Wash the combined organic layers with 5% aqueous Na₂CO₃ (2 vols). Causality: This basic wash chemically purges the unreacted phenolic starting material prior to crystallization.

Step 2: Solvent Exchange Distill the Ethyl Acetate under reduced pressure while continuously feeding Isopropanol (IPA) until the internal and vapor temperatures indicate a complete solvent swap to IPA (Target concentration: 100 mg/mL). Causality: EtOAc is too strong of a solvent for effective cooling crystallization. Swapping to IPA creates a controlled solubility curve.

Step 3: Dissolution & Baseline Validation Heat the IPA solution to 65 °C. Validation Check: The solution must be visually clear. If particulates remain, hold at 65 °C until complete dissolution is achieved to establish a known thermodynamic baseline.

Step 4: Antisolvent Addition & Seeding Slowly add Water (0.1 volumes) over 15 minutes. Cool the reactor to 50 °C. Add 1 wt% of milled seed crystals of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline. Hold the suspension at 50 °C for 1 hour. Causality: The 1-hour hold allows the seed bed to mature and consume initial supersaturation, which prevents secondary nucleation spikes and completely bypasses the LLPS boundary[4].

Step 5: Controlled Cooling Cool the suspension to 5 °C using a non-linear (cubic) cooling profile over 6 hours. Validation Check: Sample the supernatant through a syringe filter. The API concentration must be < 5 mg/mL by HPLC before proceeding to isolation.

Step 6: Isolation Filter the suspension using a Nutsche filter or Buchner funnel. Wash the wet cake with cold (5 °C) IPA/Water (1:1 v/v) to displace the mother liquor. Dry under vacuum at 40 °C until a constant weight is achieved.

Phase Separation Logic Tree

Use the following diagnostic tree if you encounter phase separation during your cooling ramp:

OilingOutTroubleshooting Issue Observation: Solution turns cloudy/oily Check Is the cloudiness solid crystals or liquid droplets? Issue->Check Droplets Liquid Droplets (LLPS / Oiling Out) Check->Droplets Crystals Solid Crystals (Normal Nucleation) Check->Crystals Action1 Heat to re-dissolve, reduce cooling rate Droplets->Action1 Action3 Continue cooling profile Crystals->Action3 Action2 Add seed crystals at higher temperature Action1->Action2

Decision tree for mitigating Liquid-Liquid Phase Separation (oiling out).

References

  • Source: nih.
  • Source: acs.
  • Source: acs.
  • Source: mdpi.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Chloroquinoline Synthesis

Welcome to the Advanced Technical Support Center for the synthesis of 4-chloroquinolines. As a foundational scaffold in drug discovery—particularly for kinase inhibitors and antimalarial agents—the 4-chloroquinoline moie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis of 4-chloroquinolines. As a foundational scaffold in drug discovery—particularly for kinase inhibitors and antimalarial agents—the 4-chloroquinoline moiety is highly valuable. However, its synthesis from 4-hydroxyquinoline (or its 4-quinolone tautomer) using phosphorus oxychloride (POCl₃) is fraught with chemo-selectivity, safety, and purification challenges.

This guide is designed for researchers and drug development professionals. It moves beyond basic recipes to explain the causality behind synthetic choices, providing self-validating protocols to ensure high-yield, reproducible results.

Mechanistic Foundations

To troubleshoot a reaction, you must first understand the molecular choreography. The conversion of 4-hydroxyquinolines to 4-chloroquinolines is not a simple substitution; it is a dehydration-halogenation sequence driven by the electrophilicity of POCl₃. The reaction relies on the formation of a highly reactive phosphorodichloridate intermediate, which subsequently undergoes nucleophilic aromatic substitution (SNAr) by a chloride ion to restore aromaticity 1.

Mechanism HQ 4-Hydroxyquinoline (Tautomerizes to Quinolone) Intermediate Phosphorodichloridate Intermediate HQ->Intermediate + POCl3 - HCl POCl3 POCl3 (Electrophilic Attack) POCl3->Intermediate Product 4-Chloroquinoline + PO2Cl2- + HCl Intermediate->Product Cl- Substitution (Aromaticity Restored) Chloride Chloride Ion (Nucleophilic Attack) Chloride->Product

Mechanistic pathway of 4-hydroxyquinoline chlorination via POCl3.

Self-Validating Protocol: POCl₃-Mediated Chlorination

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation checkpoint confirms success.

Step 1: Reagent Preparation & Setup

  • Action: To a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 4-hydroxyquinoline derivative (1.0 eq) in neat phosphorus oxychloride (POCl₃, 5.0–10.0 eq) 2.

  • Causality: Using POCl₃ in large excess acts as both the halogenating agent and the solvent, preventing the dimerization of the intermediate.

  • Validation Checkpoint: The mixture should appear as a heterogeneous suspension. Ensure the system is under an inert atmosphere (N₂ or Ar) to prevent premature POCl₃ hydrolysis.

Step 2: Thermal Activation

  • Action: Heat the reaction mixture to reflux (approximately 105–120 °C) and maintain for 3 to 6 hours 3.

  • Causality: The 4-quinolone tautomer is thermodynamically highly stable. High thermal energy is required to drive the formation of the phosphorodichloridate intermediate.

  • Validation Checkpoint: The suspension should gradually transition into a dark, homogeneous solution. Monitor by TLC (aliquot quenched in saturated NaHCO₃/EtOAc). The reaction is complete when the highly polar starting material baseline spot disappears.

Step 3: Concentration & Exothermic Quench

  • Action: Allow the mixture to cool. If POCl₃ was used in >5 eq excess, distill off the bulk POCl₃ under reduced pressure. Very carefully and slowly, pour the remaining concentrated mixture dropwise onto a vigorously stirred slurry of crushed ice [[4]]().

  • Causality: POCl₃ hydrolysis is violently exothermic. Distilling the bulk excess prevents thermal runaway, which can degrade the product into a black tar.

  • Validation Checkpoint: The internal temperature of the quench flask must not exceed 10 °C. Vigorous bubbling (HCl gas evolution) will occur.

Step 4: Strict Neutralization & Extraction

  • Action: Once excess POCl₃ is hydrolyzed, strictly neutralize the highly acidic aqueous solution by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) until the pH is exactly 7–8 1. Extract with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Causality: 4-Chloroquinolines are highly susceptible to SNAr. If left in an acidic aqueous environment, the C4-chloride will hydrolyze back to the 4-quinolone starting material.

  • Validation Checkpoint: Use pH paper to confirm the aqueous layer is strictly between pH 7 and 8. The organic layer should contain the product, free of aqueous salts.

Safe Quench Workflow Visualization

The most dangerous and yield-destroying phase of this synthesis is the workup. Follow this logical workflow to ensure safety and product integrity.

Workup Start Reaction Complete (Excess POCl3 Present) Check Is POCl3 > 5 equivalents? Start->Check Distill Distill off bulk POCl3 (Vacuum, <60°C) Check->Distill Yes Quench Reverse Quench (Dropwise onto crushed ice) Check->Quench No Distill->Quench Neutralize Neutralize to pH 7-8 (Sat. NaHCO3) Quench->Neutralize Exothermic Control Extract Extract with DCM/EtOAc & Dry over MgSO4 Neutralize->Extract Prevents Hydrolysis

Logical workflow for safe POCl3 removal and reaction quench.

Quantitative Optimization Data

To maximize your yield, ensure your reaction parameters fall within the optimized ranges. Deviating into sub-optimal ranges directly triggers the pitfalls outlined in the mechanistic rationale.

ParameterSub-optimal RangeOptimized RangeMechanistic Rationale
POCl₃ : Substrate Ratio 1.0 - 2.0 eq5.0 - 12.0 eqExcess drives intermediate formation and acts as a solvent, preventing product dimerization 5.
Reaction Temperature < 80 °C105 - 120 °CProvides the activation energy required to overcome the stability of the quinolone tautomer network.
Reaction Time < 2 hours3 - 6 hoursEnsures complete conversion. Prolonged heating (>12h) may lead to tarring or decomposition.
Workup pH < 4 or > 107 - 8Prevents acid/base-catalyzed nucleophilic aromatic substitution (hydrolysis back to quinolone) 2.

Troubleshooting & FAQs

Q1: My reaction is stalling with significant unreacted 4-hydroxyquinoline remaining. What is going wrong? A1: Causality: The conversion relies entirely on the electrophilicity of POCl₃. If moisture is present in your glassware or atmosphere, POCl₃ rapidly hydrolyzes into phosphoric and hydrochloric acids, depleting the active reagent. Furthermore, 4-quinolones are highly stable due to tautomerization. Solution: Ensure strictly anhydrous conditions (flame-dried glassware, argon/nitrogen atmosphere). If the reaction still stalls, increase the molar excess of POCl₃ to 10 equivalents and verify your reflux temperature is reaching at least 105 °C.

Q2: During the aqueous workup, my TLC showed the product reverting back to the starting material. How do I prevent this? A2: Causality: The chlorine atom at the C4-position of the quinoline ring is highly activated toward nucleophilic aromatic substitution. In highly acidic aqueous conditions (generated by POCl₃ hydrolysis), water acts as a nucleophile and substitutes the chloride, reverting the product back to the thermodynamically stable 4-quinolone 1. Solution: Execute a rapid, cold reverse-quench onto ice, followed immediately by careful neutralization to pH 7–8 using saturated NaHCO₃. Do not leave the product sitting in the unneutralized acidic aqueous phase for prolonged periods.

Q3: The quench step is violently exothermic and causes black tar formation. What is the safest protocol? A3: Causality: The hydrolysis of bulk POCl₃ ( POCl3​+3H2​O→H3​PO4​+3HCl ) releases an immense amount of heat. This causes localized boiling and thermal degradation (tarring) of the newly formed 4-chloroquinoline. Solution: If POCl₃ was used as the solvent (>5 eq), you must distill off the bulk excess under vacuum (at <60 °C) before quenching. Always perform a reverse quench (adding the concentrated reaction mixture dropwise to a large volume of vigorously stirred ice), never add water directly to the reaction flask.

Q4: Can I purify 4-chloroquinoline using standard silica gel chromatography? A4: Causality: Standard silica gel is slightly acidic. Because the C4-chloride is labile, passing the compound through an acidic silica column can catalyze its hydrolysis back to 4-hydroxyquinoline. Solution: It is highly recommended to purify via recrystallization (e.g., from ethyl acetate or hexane/EtOAc mixtures). If column chromatography is absolutely necessary, pre-treat (deactivate) your silica gel with 1% triethylamine (TEA) in your eluent to neutralize the acidic sites.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis and Structure-Activity Profiling of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline Scaffolds vs. Known HIV-1 Latency-Reversing Agents

As the pursuit of an HIV-1 cure shifts toward the "shock and kill" strategy, the development of Latency-Reversing Agents (LRAs) has become a focal point in drug discovery. The 2-methylquinoline derivative, Antiviral 6 (A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As the pursuit of an HIV-1 cure shifts toward the "shock and kill" strategy, the development of Latency-Reversing Agents (LRAs) has become a focal point in drug discovery. The 2-methylquinoline derivative, Antiviral 6 (AV6), is a well-documented LRA that reactivates latent HIV-1 via the NFAT pathway without causing global T-cell activation. To optimize AV6 and achieve synergistic reactivation, researchers have explored dual-target molecules combining the AV6 core with Histone Deacetylase (HDAC) inhibitor functionalities.

This guide provides an objective, data-driven comparative analysis of the specific synthetic intermediate 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline (also known as 4-chloro-6-isopropoxy-2-methylquinoline, or Compound 6b ) and its derivatives. By comparing this bulky 6-isopropoxy scaffold against 6-methoxy (AV6), 6-ethoxy analogs, and established HDAC inhibitors like SAHA (Vorinostat), we elucidate critical Structure-Activity Relationship (SAR) boundaries for LRA design [1].

Mechanistic Context: The Role of the C-6 Position in LRA Efficacy

The N-phenylquinoline nucleus of AV6 acts as a "Master Key Core" for LRA activity. To design dual-action reactivators, medicinal chemists must identify viable attachment points for Zinc-Binding Groups (ZBGs) that inhibit HDACs. The C-6 position of the quinoline ring was hypothesized to be a prime candidate for modification.

However, experimental data reveals a strict steric tolerance at this position. While the native 6-methoxy group (AV6) and slightly larger 6-ethoxy groups permit or even enhance NFAT-mediated P-TEFb release, the introduction of the branched propan-2-yloxy (isopropoxy) group via 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline creates a severe steric clash. This structural deviation completely abrogates the molecule's ability to bind its target, resulting in a total loss of HIV-1 reactivation potency [1].

G AV6 AV6 / 6-Ethoxy Scaffolds NFAT NFAT Activation AV6->NFAT Binds Target Iso 6-Isopropoxy Scaffold (Derived from Cmpd 6b) Iso->NFAT Steric Clash (Fails) NoHIV No Reactivation (0% GFP) Iso->NoHIV Loss of Function SAHA SAHA (Vorinostat) HDAC HDAC Inhibition SAHA->HDAC Inhibits PTEFb P-TEFb Release from 7SK snRNP NFAT->PTEFb Chromatin Chromatin Relaxation HDAC->Chromatin HIV HIV-1 Transcription (Reactivation) PTEFb->HIV Synergy Chromatin->HIV Synergy

Mechanistic pathway comparing active LRA scaffolds and SAHA versus the inactive 6-isopropoxy scaffold.

Comparative Performance Data

To objectively evaluate the impact of the 6-isopropoxy substitution, derivatives synthesized from 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline (Compounds 7o–7s) were tested against 6-methoxy derivatives (7b–7d), 6-ethoxy derivatives (7f–7j), the parent AV6, and the known HDAC inhibitor SAHA in a J-Lat A2 cell model [1].

The J-Lat A2 system is a self-validating reporter model: the cells harbor a transcriptionally silent HIV-1 Long Terminal Repeat (LTR) driving a Green Fluorescent Protein (GFP) gene. Reactivation is directly and strictly correlated with GFP fluorescence.

Table 1: Comparative Reactivation of Latent HIV-1 in J-Lat A2 Cells
Compound / Scaffold ClassC-6 SubstitutionConcentration (µM)HIV-1 Reactivation (GFP Expression %)Pharmacological Verdict
SAHA (Vorinostat) N/A (HDACi Control)1.0~20.1%Proven clinical baseline for HDAC inhibition.
AV6 (Parent LRA) Methoxy (-OCH₃)5.03.8 ± 1.1%Baseline NFAT activator; synergistic with SAHA.
Compounds 7b–7d Methoxy (-OCH₃)10.02.1% – 8.3%Retains baseline LRA activity.
Compounds 7f–7j Ethoxy (-OCH₂CH₃)10.014.5% – 47.3%Enhanced potency; optimal steric fit at C-6.
Compounds 7o–7s Isopropoxy (-OCH(CH₃)₂) 10.0 0.0% (No Effect) Detrimental steric hindrance; activity abolished.

Data Causality: The data clearly demonstrates a "steric cliff." While extending the ether chain by one carbon (methoxy to ethoxy) improves target affinity and reactivation (up to 47.3%), introducing a branched secondary carbon (isopropoxy) completely abolishes activity. This proves that the binding pocket accommodating the C-6 position is highly sensitive to lateral steric bulk.

Experimental Workflows & Protocols

To ensure scientific integrity, the synthesis of the 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline intermediate and the subsequent biological screening must follow rigorously controlled, self-validating protocols.

Protocol A: Synthesis of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline (Compound 6b)

Causality of Reagents: The synthesis requires the cleavage of a highly stable methyl ether to expose a reactive phenol, followed by an S_N2 alkylation.

  • Demethylation: Dissolve 4-chloro-6-methoxy-2-methylquinoline in anhydrous Dichloromethane (DCM). Dropwise, add Boron Tribromide (BBr₃) at 0 °C.

    • Why BBr₃? BBr₃ is a strong Lewis acid necessary to coordinate with the ether oxygen and cleave the strong O-CH₃ bond, yielding 4-chloro-2-methylquinolin-6-ol (Compound 5).

  • Alkylation Preparation: Mix Compound 5 (20.7 mmol, 4.0 g) with Potassium Carbonate (K₂CO₃, 62.1 mmol) in Dimethylformamide (DMF, 120 mL).

    • Why K₂CO₃ and DMF? K₂CO₃ acts as a mild base to deprotonate the phenol without causing side reactions, generating a nucleophilic phenoxide ion. DMF is a polar aprotic solvent that accelerates S_N2 reactions by leaving the nucleophile unsolvated and highly reactive.

  • S_N2 Substitution: Add 2-bromopropane (41.4 mmol, 5.1 g) to the mixture and stir at 40 °C for 4 hours.

    • Why 40 °C? The secondary alkyl halide (2-bromopropane) is sterically hindered. Mild heating provides the activation energy required for the S_N2 attack while minimizing competing E2 elimination side reactions.

  • Purification: Filter the mixture, concentrate in vacuo, and purify via silica gel column chromatography (petroleum ether/ethyl acetate) to yield the pure 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline (Compound 6b). Validate structure via ¹H-NMR and HRMS.

Protocol B: J-Lat A2 Cell Reactivation Assay (Flow Cytometry)

Self-Validating System: This protocol utilizes internal negative (untreated) and positive (SAHA/TNF-α) controls to calibrate the flow cytometer, ensuring that any measured GFP fluorescence is a true biological response, not background noise.

  • Cell Culture: Maintain J-Lat A2 cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37 °C in a 5% CO₂ incubator.

  • Compound Treatment: Seed cells at 2 × 10⁵ cells/mL in 24-well plates. Treat cells with the synthesized 6-isopropoxy derivatives (7o–7s) at 10 µM.

  • Control Establishment (Critical):

    • Negative Control: 0.1% DMSO (vehicle). Establishes the baseline auto-fluorescence threshold.

    • Positive Control: 1 µM SAHA. Validates that the cells are healthy and capable of LTR-driven GFP expression.

  • Incubation & Harvesting: Incubate for 48 hours. Harvest cells by centrifugation, wash twice with cold PBS to remove residual media/drug, and resuspend in 300 µL PBS.

  • Flow Cytometry: Analyze 10,000 events per sample using a flow cytometer (e.g., BD FACSCalibur). Gate live cells using FSC/SSC parameters and measure GFP expression in the FITC channel.

W Step1 Demethylation (BBr3, DCM) Step2 Alkylation (2-Bromopropane, K2CO3) Step1->Step2 Step3 Intermediate 6b (4-Chloro-6-isopropoxy...) Step2->Step3 Step4 Amine Coupling (Nucleophilic Substitution) Step3->Step4 Step5 J-Lat A2 Assay (Flow Cytometry) Step4->Step5

Synthetic and screening workflow for 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline derivatives.

Conclusion for Drug Development Professionals

The comparative analysis of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline provides a vital negative-data checkpoint for medicinal chemists designing multi-target HIV-1 LRAs. While the N-phenylquinoline core of AV6 is highly amenable to modification, the C-6 position cannot tolerate the steric bulk of an isopropoxy group.

For researchers developing dual NFAT-activator/HDAC-inhibitor molecules, linker attachments and structural expansions should be restricted to linear chains (like ethoxy groups) at the C-6 position, or redirected to alternative vectors on the quinoline or phenyl rings to preserve latency-reversing efficacy.

References

  • Ao, M., Pan, Z., Qian, Y., Tang, B., Feng, Z., Fang, H., Wu, Z., Chen, J., Xue, Y., & Fang, M. (2018). Design, synthesis, and biological evaluation of AV6 derivatives as novel dual reactivators of latent HIV-1. RSC Advances, 8(31), 17279-17292.[Link]

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of 4-Chloroquinoline Derivatives

Executive Summary For decades, 4-aminoquinoline (4-AQ) derivatives, specifically 4-chloroquinolines like chloroquine (CQ), have served as the frontline defense against Plasmodium falciparum[1]. However, the global spread...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, 4-aminoquinoline (4-AQ) derivatives, specifically 4-chloroquinolines like chloroquine (CQ), have served as the frontline defense against Plasmodium falciparum[1]. However, the global spread of resistance—driven by mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT)—has necessitated the rational design of next-generation derivatives[1].

This technical guide provides an objective, data-driven comparison of legacy 4-chloroquinolines against modern hybrid alternatives. By dissecting their Structure-Activity Relationships (SAR) and detailing self-validating experimental protocols, this guide equips drug development professionals with the mechanistic insights required to evaluate novel antimalarial scaffolds.

Mechanistic Foundation: The Hemozoin Target

During the intraerythrocytic stage, the malaria parasite digests host hemoglobin within its acidic food vacuole (pH ~5.0), releasing toxic free heme (ferriprotoporphyrin IX)[1]. To prevent oxidative membrane damage, the parasite polymerizes this free heme into inert, insoluble crystals known as hemozoin ( β -hematin)[2].

4-chloroquinolines exert their parasiticidal effect by infiltrating the food vacuole and binding directly to free hematin via π−π stacking interactions, thereby capping the growing polymer and halting hemozoin formation[3].

MOA Hb Host Hemoglobin FP Toxic Hematin (Ferriprotoporphyrin IX) Hb->FP Parasite Proteases Hz Inert Hemozoin (β-Hematin Crystals) FP->Hz Polymerization (Survival) Complex Drug-Hematin Complex FP->Complex Trapped as CQ 4-Chloroquinoline (Protonated in Vacuole) CQ->FP π-π Stacking CQ->Complex Forms Complex->Hz Blocks Formation Death Parasite Death (Membrane Lysis) Complex->Death Oxidative Stress

Caption: Mechanism of Action: 4-chloroquinolines block hematin polymerization, causing parasite death.

Structure-Activity Relationship (SAR) Breakdown

The pharmacological efficacy of 4-chloroquinolines relies on a delicate balance between vacuolar accumulation and target binding affinity.

A. The 7-Chloro Substitution (Target Binding)

The quinoline nucleus is essential for complexing Fe(III)PPIX[3]. The presence of an electron-withdrawing group (EWG), such as a chlorine atom at the 7-position, is non-negotiable for optimal activity.

  • Causality: The 7-chloro group decreases the electron density of the quinoline ring, lowering the pKa​ of the quinoline nitrogen. Empirical data demonstrates a direct correlation between this lowered pKa​ and the strength of β -hematin inhibition[4]. Replacing the 7-Cl with electron-donating groups drastically reduces antiplasmodial activity[4].

B. The 4-Amino Basic Side Chain (Pharmacokinetics & pH Trapping)

The alkyl side chain terminating in a basic tertiary amine (e.g., diethylamino group) drives the drug's accumulation.

  • Causality: The terminal nitrogen has a high pKa​ (typically 8.0–10.0). In the neutral pH of blood plasma, the drug remains unprotonated and lipophilic, allowing it to cross the parasite's membranes. Once inside the highly acidic food vacuole, the basic nitrogen becomes di-protonated. This renders the molecule membrane-impermeable, trapping it inside the vacuole at concentrations up to 1,000 times higher than the external environment[4].

C. Side Chain Modifications to Overcome Resistance

Chloroquine resistance is mediated by the mutant PfCRT pump, which recognizes the spatial conformation of CQ's aliphatic side chain and actively effluxes the drug[1].

  • Causality: By modifying the side chain—such as incorporating bulky bis-piperazine rings (Piperaquine) or conjugating pyrimidine rings (AQ-Pyrimidine hybrids)—the drug's spatial footprint is altered. This steric hindrance prevents recognition by the mutant PfCRT efflux pump while preserving the critical π−π stacking required for hematin binding, thereby restoring efficacy against resistant strains[5].

Comparative Performance Data

The following table benchmarks legacy 4-chloroquinolines against next-generation structural variants, highlighting how side-chain modifications impact resistance profiles and target inhibition.

Compound Class7-SubstituentSide Chain FeatureIC₅₀ (CQ-Sensitive D6)IC₅₀ (CQ-Resistant W2) β -Hematin Inhibition (IC₅₀)
Chloroquine (CQ) -ClDiethylamino-pentyl~10 nM~150 nM1.1 µM
Amodiaquine (AQ) -ClDiethylamino-methylphenol~15 nM~25 nM1.5 µM
Piperaquine (PQ) -Cl (Bis)Bulky bis-piperazine~12 nM~15 nM0.8 µM
AQ-Pyrimidine Hybrid -ClPyrimidine conjugate~5 nM~10 nM0.5 µM

Data synthesized from established in vitro screening profiles[1][5]. Notice how bulky side chains (PQ, Hybrids) collapse the IC₅₀ gap between sensitive and resistant strains.

Standardized Experimental Protocols

To objectively evaluate novel 4-chloroquinoline derivatives, the following self-validating methodologies must be employed.

Protocol 1: In Vitro Antimalarial Susceptibility Assay (SYBR Green I)

This high-throughput assay replaces outdated radioactive 3 H-hypoxanthine methods to quantify parasite viability[6].

Scientific Causality: Mature human erythrocytes (RBCs) lack a nucleus and DNA. Therefore, any DNA detected in the culture belongs exclusively to the multiplying Plasmodium parasites. SYBR Green I selectively intercalates with double-stranded DNA, providing a highly specific, low-background fluorescent readout directly proportional to parasitemia[7].

Workflow Step1 Culture P. falciparum (RBCs + Drug) Step2 Incubate 72h (37°C, 5% CO2) Step1->Step2 Step3 Lysis Buffer + SYBR Green I Step2->Step3 Step4 Fluorescence Read (Ex:485nm, Em:528nm) Step3->Step4 Step5 IC50 Calculation Step4->Step5

Caption: SYBR Green I Assay Workflow for determining antimalarial IC50 values.

Step-by-Step Methodology:

  • Preparation: Synchronize P. falciparum cultures to the ring stage using 5% D-sorbitol. Adjust to 1% parasitemia and 2% hematocrit in complete RPMI 1640 medium.

  • Drug Plating: Dispense serial dilutions of the test 4-chloroquinoline derivatives into a 96-well black microtiter plate.

  • Incubation: Add 100 µL of the synchronized parasite culture to each well. Incubate for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂[6].

  • Lysis & Staining: Add 100 µL of lysis buffer (containing 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye) to each well[6]. Incubate in the dark for 1 hour at room temperature.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 485 nm; Emission: 528 nm).

  • Self-Validation Checkpoint: The assay must include uninfected RBCs (negative control; defines baseline fluorescence) and untreated infected RBCs (positive control; defines 100% growth). Calculate the Z'-factor; a value > 0.5 validates the assay's dynamic range.

Protocol 2: β -Hematin Inhibitory Activity (BHIA) Assay

This cell-free assay isolates the specific mechanism of action (hemozoin inhibition) from broader cellular toxicity.

Scientific Causality: Early aqueous assays suffered from false positives because salts (like phosphates in drug formulations) precipitated hematin, mimicking true inhibition[2]. The standardized BHIA protocol utilizes hemin dissolved in DMSO and an acetate buffer at pH 5.0. This ensures the polymerization reaction is independent of pH fluctuations and eliminates salt-induced precipitation, accurately isolating molecules that form true π−π interactions with hematin[2].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve hemin in 100% DMSO to a concentration of 2 mM. Prepare a 0.2 M acetate buffer at pH 5.0.

  • Reaction Assembly: In a 96-well plate, combine 50 µL of the test compound (dissolved in DMSO), 50 µL of the hemin stock, and 100 µL of the acetate buffer.

  • Incubation: Seal the plate and incubate at 37°C for 18 hours to allow β -hematin formation[2].

  • Detection: Centrifuge the plate to pellet the insoluble β -hematin. Transfer the supernatant (containing unreacted, soluble hemin) to a new plate and measure absorbance at 405 nm.

  • Self-Validation Checkpoint: Use Chloroquine base as a positive control (expected to show dose-dependent inhibition). Use Primaquine as a negative control (expected to show 0% inhibition, as it does not target hemozoin)[2].

References

  • Structure-function relationships in chloroquine and related 4-aminoquinoline antimalarials. Mini Reviews in Medicinal Chemistry (2001). 8[8]

  • Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry (2002). 4[4]

  • Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity. ACS Infectious Diseases / NIH (2018). 5[5]

  • SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Springer Nature (2012). 6[6]

  • (PDF) Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. ResearchGate (2002). 3[3]

  • Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. ASM Journals (2014). 1[1]

  • Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA. Antimicrobial Agents and Chemotherapy (2013). 7[7]

  • Standardization of the physicochemical parameters to assess in vitro the beta-hematin inhibitory activity of antimalarial drugs. Journal of Antimicrobial Chemotherapy / Oxford University (1998/2000s).2[2]

Sources

Validation

cross-validation of analytical methods for quinoline compounds

Navigating the Shift: Cross-Validation of HPLC-UV and UPLC-MS/MS Methods for Quinoline Pharmacophores As drug development programs advance from early-phase clinical trials to late-stage pivotal studies, the analytical de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the Shift: Cross-Validation of HPLC-UV and UPLC-MS/MS Methods for Quinoline Pharmacophores

As drug development programs advance from early-phase clinical trials to late-stage pivotal studies, the analytical demands placed on pharmacokinetic (PK) assays intensify. For quinoline-based compounds—a critical class of pharmacophores encompassing antimalarials like chloroquine and targeted kinase inhibitors like lenvatinib—laboratories frequently must migrate from legacy High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

This transition is not a simple plug-and-play upgrade. It requires a rigorous cross-validation strategy to prove that the shift in analytical platforms does not introduce quantitative bias. As a Senior Application Scientist, I have designed this guide to objectively compare these two methodologies, explain the mechanistic causality behind their performance differences, and provide a self-validating protocol for conducting an ICH M10-compliant cross-validation.

Mechanistic Baseline: The Analytical Chemistry of Quinolines

Quinolines present unique analytical challenges due to their chemical structure. The heterocyclic nitrogen in the quinoline ring is highly basic. In traditional HPLC-UV systems utilizing older silica-based stationary phases, this basic nitrogen interacts strongly with unendcapped residual silanols, leading to severe peak tailing and compromised resolution.

Modern UPLC-MS/MS methods resolve this chromatographic issue by employing sub-2-micron Bridged Ethyl Hybrid (BEH) particles that mask silanol activity. Furthermore, MS/MS provides unparalleled sensitivity through Multiple Reaction Monitoring (MRM). However, this introduces a new vulnerability: Matrix Effects . While UV detectors are "blind" to non-chromophoric endogenous lipids, the electrospray ionization (ESI) source in MS/MS is highly susceptible to ion suppression caused by co-eluting phospholipids (1)[1]. Therefore, cross-validating these methods requires careful attention to sample preparation and internal standard selection.

Comparative Performance Analysis

The following table synthesizes the quantitative performance differences between a legacy HPLC-UV method and an optimized UPLC-MS/MS method for chloroquine quantification, highlighting the mechanistic reasons behind the data.

Performance MetricLegacy HPLC-UVOptimized UPLC-MS/MSMechanistic Causality & Implication
Limit of Quantitation (LOQ) 20 ng/mL1.0 ng/mLMS/MS utilizes specific precursor-to-product ion transitions for trace-level detection, which is mandatory for late-phase or pediatric PK profiling (2)[2].
Linear Dynamic Range 20 - 2000 ng/mL1.0 - 500 ng/mLMS detectors are prone to electron multiplier saturation at high concentrations. Cross-validation must include validated dilution QCs for high-dose samples.
Matrix Susceptibility NegligibleHigh (Ion Suppression)UV detection ignores transparent lipids. ESI-MS is highly susceptible to charge competition, necessitating the use of Stable Isotope-Labeled Internal Standards (SIL-IS) to correct for ionization bias.
Sample Volume 200 µL50 µLThe superior signal-to-noise ratio of MS/MS enables micro-sampling, which is critical for murine models where blood volume is strictly limited.
Specificity ModerateHigh (Mass Filtering)UV relies solely on chromatographic retention time. MS/MS easily differentiates co-eluting in vivo metabolites (e.g., desethylchloroquine) via mass filtering, preventing false-positive quantification[2].

The Regulatory Framework: ICH M10 Compliance

Historically, bioanalytical laboratories utilized simple "pass/fail" criteria based on Incurred Sample Reanalysis (ISR) to compare methods. However, the modern ICH M10 guidelines intentionally omit rigid acceptance limits for cross-validation. Instead, regulators mandate a statistical assessment of bias when comparing data from an early-phase study using one method to a later-phase study using an optimized method (3)[3].

G A Legacy Method (HPLC-UV) D Parallel Data Acquisition A->D B Optimized Method (UPLC-MS/MS) B->D C Sample Pool (Spiked QCs & Incurred Samples) C->A C->B E Statistical Assessment (Bland-Altman & Deming Regression) D->E F Regulatory Submission (ICH M10 Compliant) E->F

Caption: ICH M10 compliant cross-validation workflow for analytical methods.

Experimental Protocol: A Self-Validating System

To guarantee scientific integrity, a cross-validation protocol must be a self-validating system. This means embedding internal checks that actively expose hidden variables, such as matrix effects or metabolite interference, rather than passively hoping they do not occur.

Step 1: Sample Pool Generation (The Incurred Sample Check)

  • Action: Prepare a minimum of 30 samples spanning the validated dynamic range. Crucially, this pool must include both spiked Quality Control (QC) samples and true clinical Incurred Samples (post-dose patient plasma) (5)[5].

  • Causality: Spiked QCs represent an artificial environment. They cannot mimic true in vivo protein-binding equilibrium or the presence of circulating metabolites. Including incurred samples ensures that if a metabolite co-elutes and artificially inflates the UV signal (a bias MS/MS would ignore via mass filtering), the discrepancy is caught immediately.

Step 2: Dual-Arm Sample Extraction (The Phospholipid Wash)

  • Action: Aliquot samples into two arms. Spike the MS arm with a deuterated internal standard (e.g., Chloroquine-d4) and the UV arm with a structural analog IS. Process both arms using Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).

  • Causality: At a low pH, the basic quinoline nitrogen becomes positively charged, binding tightly to the MCX sorbent. This allows for an aggressive organic wash (e.g., 100% methanol) that strips away neutral phospholipids. Removing these lipids eliminates the primary cause of ion suppression in the MS arm, ensuring the recovery data is directly comparable to the lipid-blind UV arm.

Step 3: Parallel Data Acquisition

  • Action (HPLC-UV): Inject 20 µL onto a C18 column (5 µm particle size) using an isocratic mobile phase of phosphate buffer and acetonitrile. Monitor absorbance at 343 nm.

  • Action (UPLC-MS/MS): Inject 2 µL onto a BEH C18 column (1.7 µm particle size) using a gradient of 0.1% formic acid in water and acetonitrile. Monitor the specific MRM transitions for the quinoline parent and its SIL-IS.

Step 4: Statistical Evaluation (Deming Regression)

  • Action: Instead of calculating simple percentage differences, plot the concentration differences (HPLC minus MS) against the mean concentration to generate a Bland-Altman plot. Subsequently, perform a Deming regression analysis.

  • Causality: Standard linear regression assumes that only the Y-axis (the new method) has measurement error. Deming regression mathematically accounts for the analytical variance in both the legacy UV method and the optimized MS method. This provides the rigorous, unbiased proof of comparability required by regulatory agencies to bridge early and late-phase clinical data (5)[5].

References

  • From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation Source: ResearchGate URL:[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation Source: Resolvemass URL:[Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: PMC (PubMed Central) URL:[Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation Source: Resolian URL:[Link]

Sources

Comparative

benchmarking 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline against other anticancer agents

A Framework for Benchmarking Novel Anticancer Agents: A Comparative Guide Note to the Reader: Initial searches for "4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline" did not yield any publicly available data regarding its u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Framework for Benchmarking Novel Anticancer Agents: A Comparative Guide

Note to the Reader: Initial searches for "4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline" did not yield any publicly available data regarding its use as an anticancer agent.[1] Therefore, this guide has been developed as a comprehensive framework for benchmarking any novel anticancer compound. To illustrate this process, we will use the hypothetical agent "NKI-789," a novel kinase inhibitor, as our primary example and compare it against established anticancer drugs.

Introduction: The Imperative for Rigorous Benchmarking

The landscape of oncology is characterized by a continuous search for more effective and less toxic therapeutic agents.[2] The journey from a promising novel compound to a clinically viable drug is long and requires rigorous preclinical evaluation.[3] This guide provides a systematic approach for researchers, scientists, and drug development professionals to benchmark a novel anticancer agent, here exemplified by "NKI-789," against current standards of care. By employing objective, head-to-head comparisons, we can better understand a new compound's potential advantages, limitations, and optimal path toward clinical development.[4]

NKI-789 is a hypothetical small molecule inhibitor designed to target a specific aberrant signaling pathway crucial for the proliferation and survival of certain cancer cells. This guide will outline the essential in vitro and in vivo studies required to characterize its anticancer profile relative to established drugs.

Selecting Comparator Anticancer Agents

The choice of comparator drugs is critical for a meaningful benchmark. These should be agents that are either the current standard of care for the target cancer type or compounds with a similar and well-understood mechanism of action. For our hypothetical NKI-789, which targets a kinase in a pathway common to non-small cell lung cancer (NSCLC), we will select:

  • Gefitinib: An EGFR kinase inhibitor, representing a targeted therapy.

  • Paclitaxel: A microtubule stabilizer, representing a conventional cytotoxic chemotherapy agent.[5]

This selection allows for a multi-faceted comparison, evaluating NKI-789 against both a targeted agent and a broad-spectrum cytotoxic drug.

In Vitro Performance Benchmarking

In vitro assays are the foundational step in characterizing the anticancer properties of a novel compound.[6] They provide crucial data on potency, mechanism of action, and selectivity.

Cytotoxicity and Antiproliferative Activity

The primary goal is to determine the concentration of NKI-789 required to inhibit cancer cell growth and to compare this with our selected benchmarks. The half-maximal inhibitory concentration (IC50) is a key metric for this purpose.[7]

Table 1: Hypothetical IC50 Values (µM) Across a Panel of NSCLC Cell Lines

CompoundA549 (EGFR wild-type)H1975 (EGFR T790M mutant)HCC827 (EGFR exon 19 deletion)
NKI-789 5.20.8 0.5
Gefitinib > 20> 200.05
Paclitaxel 0.010.0150.008

These are illustrative data and do not represent actual experimental results.

This table would immediately highlight the potential niche for NKI-789, suggesting activity against a Gefitinib-resistant cell line (H1975) while also showing efficacy in a Gefitinib-sensitive line (HCC827).

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell viability.[8]

Objective: To determine the IC50 of NKI-789, Gefitinib, and Paclitaxel in various cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of each compound (e.g., from 0.001 µM to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Mechanism of Action: Cell Cycle and Apoptosis Analysis

Understanding how a compound exerts its cytotoxic effects is crucial. Does it halt cell division (cytostatic) or induce programmed cell death (apoptotic)? Flow cytometry is a powerful tool for these investigations.[9][10]

Cell Cycle Analysis:

Dysregulation of the cell cycle is a hallmark of cancer.[9] Anticancer agents often function by inducing cell cycle arrest at specific checkpoints.

Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

Objective: To determine the effect of NKI-789 on the cell cycle distribution of cancer cells.

Methodology:

  • Cell Treatment: Treat cells with the IC50 concentration of NKI-789 and comparator drugs for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[11]

Apoptosis Assay:

Inducing apoptosis is a desirable characteristic of many anticancer drugs. The Annexin V/PI assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Experimental Protocol: Annexin V/PI Apoptosis Assay

Objective: To quantify the induction of apoptosis by NKI-789.

Methodology:

  • Cell Treatment: Treat cells with the IC50 concentration of NKI-789 and comparators for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting: Collect all cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the cells promptly. Annexin V will bind to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI will enter cells with compromised membrane integrity (late apoptosis/necrosis).[13]

In Vivo Efficacy Assessment

Promising in vitro results must be validated in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool for this purpose.[14][15]

Experimental Design: Cell Line-Derived Xenograft (CDX) Model

Objective: To evaluate the in vivo antitumor efficacy of NKI-789.

Methodology:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., H1975) into the flank of immunodeficient mice.[16]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle control, NKI-789, Gefitinib, Paclitaxel).

  • Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: The study concludes when tumors in the control group reach a maximum allowable size or after a set duration. The primary endpoint is typically tumor growth inhibition.

Patient-Derived Xenograft (PDX) Models: For a more clinically relevant assessment, PDX models, where patient tumor tissue is directly implanted into mice, can be used. These models better recapitulate the heterogeneity of human tumors.[17]

Visualizing Pathways and Workflows

Clear visual representations are essential for communicating complex scientific information.

Diagram 1: Hypothetical Signaling Pathway of NKI-789

Signaling_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B NKI-789 NKI-789 NKI-789->Kinase A Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Proliferation & Survival Proliferation & Survival Gene Expression->Proliferation & Survival

Caption: Hypothetical inhibition of a kinase cascade by NKI-789.

Diagram 2: Experimental Workflow for In Vitro Benchmarking

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Cell_Culture Cancer Cell Lines Drug_Treatment Treat with NKI-789 & Comparators Cell_Culture->Drug_Treatment MTT_Assay MTT Assay (48-72h) Drug_Treatment->MTT_Assay IC50_Determination Calculate IC50 Values MTT_Assay->IC50_Determination Cell_Cycle Cell Cycle Analysis (PI Staining) IC50_Determination->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) IC50_Determination->Apoptosis Flow_Cytometry Flow Cytometry Analysis Cell_Cycle->Flow_Cytometry Apoptosis->Flow_Cytometry

Caption: Workflow for in vitro anticancer drug comparison.

Summary and Future Directions

This guide provides a foundational framework for the preclinical benchmarking of a novel anticancer agent, NKI-789. The objective is to generate a comprehensive data package that allows for a direct comparison with established therapies. Positive outcomes from these studies, such as superior efficacy in resistant models, a favorable therapeutic index, or a unique mechanism of action, would provide a strong rationale for advancing the compound into more complex preclinical models (e.g., PDX, humanized mice) and ultimately toward an Investigational New Drug (IND) application.[16][18] Rigorous, well-controlled, and comparative studies are paramount to identifying the most promising candidates for the next generation of cancer therapeutics.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. Available at: [Link]

  • Xenograft Models. Biocytogen. Available at: [Link]

  • Assaying cell cycle status using flow cytometry. PMC. Available at: [Link]

  • Cell Death Assays for Drug Discovery. Reaction Biology. Available at: [Link]

  • Choosing an Apoptosis Detection Assay. Axion Biosystems. Available at: [Link]

  • Apoptosis Assay Chart. Merck. Available at: [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. Available at: [Link]

  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. Available at: [Link]

  • Flow Cytometry Protocol. Peter Mullen. Available at: [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Blog. Available at: [Link]

  • Cell-Based Assays in Cancer Research. IntechOpen. Available at: [Link]

  • Patient-derived xenografts: a relevant preclinical model for drug development. PMC. Available at: [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Omics. Available at: [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. Available at: [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available at: [Link]

  • Understanding Cytotoxicity. Virology Research Services. Available at: [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. Available at: [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC. Available at: [Link]

  • 4-chloro-2-methyl-6-(propan-2-yloxy)quinoline. PubChem. Available at: [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. PMC. Available at: [Link]

  • Quinoline – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. Available at: [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. ScienceDirect. Available at: [Link]

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS One. Available at: [Link]

Sources

Validation

comparative study of quinoline-based topoisomerase inhibitors

Comparative Guide to Quinoline-Based Topoisomerase Inhibitors: Camptothecins vs. Novel Synthetic Scaffolds Executive Summary The quinoline ring is universally recognized as a "privileged scaffold" in oncology and medicin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Quinoline-Based Topoisomerase Inhibitors: Camptothecins vs. Novel Synthetic Scaffolds

Executive Summary

The quinoline ring is universally recognized as a "privileged scaffold" in oncology and medicinal chemistry[1]. For decades, quinoline-based topoisomerase I (Top1) inhibitors, spearheaded by the natural alkaloid camptothecin (CPT) and its clinical derivatives (irinotecan, topotecan), have been cornerstones of chemotherapy[1]. However, severe pharmacokinetic limitations—namely chemical instability and susceptibility to efflux pumps—have driven the rational design of novel, non-camptothecin quinoline derivatives[2].

As an Application Scientist evaluating these compounds, it is critical to look beyond basic cytotoxicity. This guide objectively compares the mechanistic performance, structural stability, and experimental validation protocols of classical CPTs against next-generation synthetic quinoline inhibitors.

Mechanistic Landscape: Catalytic Inhibition vs. Poisoning

Topoisomerase I relieves DNA supercoiling during replication and transcription by creating transient single-strand breaks, allowing the DNA to rotate before religating the backbone[3]. Quinoline-based drugs typically act as Top1 poisons rather than simple catalytic inhibitors. They intercalate at the DNA cleavage site, stabilizing the Top1-DNA cleavage complex (Top1cc)[2]. This stabilized ternary complex is a biological "landmine"; when a DNA replication fork collides with it, the single-strand break is converted into a lethal double-strand break (DSB), triggering apoptosis[2].

Pathway DNA Supercoiled DNA Top1cc Transient Top1cc (Single-Strand Break) DNA->Top1cc Enzyme Binding Topo1 Topoisomerase I Topo1->Top1cc Catalytic Cleavage Ternary Stabilized Ternary Complex (Drug-Top1-DNA) Top1cc->Ternary Drug Intercalation Quinoline Quinoline Inhibitor (e.g., CPT, Cmpd 28) Quinoline->Ternary H-Bonding (Asp533 / Asn722) RepFork Replication Fork Collision Ternary->RepFork S-Phase Progression DSB DNA Double-Strand Break (Apoptosis Trigger) RepFork->DSB Fork Collapse

Mechanistic pathway of quinoline-based Topoisomerase I poisons inducing DNA double-strand breaks.

The Contenders: Comparative Analysis

Camptothecin (CPT) and Clinical Derivatives

As the prototypical Top1 poison, CPT binds the Top1cc via critical hydrogen bonding between its α-hydroxy lactone ring (E-ring) and the Asp533/Arg364 residues of the enzyme[4].

  • The Flaw: The E-ring is highly susceptible to pH-dependent hydrolysis. In human plasma (pH 7.4), the active lactone rapidly opens into an inactive carboxylate form[4]. Furthermore, CPT derivatives are known substrates for P-glycoprotein 1 (P-gp), leading to rapid drug efflux and multidrug resistance in tumors[2].

Novel Tailor-Made Quinoline Scaffolds (e.g., Compound 28 & Compound 13)

To circumvent CPT's chemical limitations, researchers have synthesized novel quinoline derivatives that lack the unstable lactone ring.

  • Compound 28 (an oxadiazole-substituted quinolin-4-amine) exhibits an extraordinary IC50 of 29 nM against human Top1[2]. Unlike CPT, it relies on hydrogen bonding with the Asn722 residue in the Top1 C-terminal domain; a Top1-N722S point mutation completely abolishes its trapping ability[2]. Crucially, it possesses excellent plasma stability and evades P-gp efflux pumps[2].

  • Compound 13 , a recently developed quinoline-chalcone hybrid, demonstrates a Topo 1 IC50 of 278 nM (comparable to CPT's 224 nM) while maintaining high selectivity for cancer cells over normal fibroblasts[5].

Quantitative Data Comparison

CompoundStructural ScaffoldPrimary TargetIC50 (In Vitro)Plasma StabilityP-gp Substrate
Camptothecin (CPT) Pyrrolo[3,4-b]quinolineTopo I224 nM[5]Poor (Lactone hydrolysis)Yes[2]
Compound 28 Quinolin-4-amine oxadiazoleTopo I29 nM[2]ExcellentNo[2]
Compound 13 Quinoline-chalcone hybridTopo I278 nM[5]ModerateNot Reported

Experimental Methodologies & Validation Protocols

To objectively evaluate a novel quinoline-based inhibitor against a CPT standard, the following self-validating experimental workflows must be executed.

Workflow Relax 1. Plasmid Relaxation (In Vitro IC50) Digest 2. Proteinase K Digestion (Release DNA) Relax->Digest Stop Reaction Gel 3. Gel Electrophoresis (Band Shift Analysis) Digest->Gel Isolate DNA Cell 4. Cell Viability (Selectivity Index) Gel->Cell Hit Selection H2AX 5. γH2AX Immunostaining (In Vivo DSB Validation) Cell->H2AX Mechanistic Profiling

Sequential experimental workflow for validating novel quinoline-based topoisomerase inhibitors.

Protocol 1: In Vitro Plasmid DNA Relaxation Assay

Objective: Quantify the inhibitory potency (IC50) of quinoline compounds against recombinant human Topo I. Causality & Rationale: Supercoiled plasmid DNA (e.g., pBR322) is highly compact and migrates rapidly through an agarose gel. Active Topo I relieves this supercoiling, producing relaxed DNA that migrates slower. By introducing a Top1 poison, we trap the enzyme on the DNA, preventing complete relaxation and altering the migration pattern[3].

Step-by-Step Procedure:

  • Reaction Assembly: Combine 0.5 µg of supercoiled pBR322, recombinant human Topo I, and varying concentrations of the quinoline inhibitor (e.g., 10 nM to 10 µM) in a cleavage buffer.

    • Self-Validation: Include a DMSO-only vehicle control to ensure the solvent does not inhibit Topo I, and a CPT positive control to benchmark potency.

  • Incubation: Incubate at 37°C for 30 minutes to allow the formation of the ternary cleavage complex.

  • Termination & Digestion (Critical Step): Add 1% SDS and Proteinase K, then incubate at 50°C for 1 hour.

    • Causality: Topo I poisons covalently trap the bulky enzyme on the DNA. Without Proteinase K digestion, this protein-DNA complex would get stuck in the gel wells. Digestion degrades the enzyme, leaving only the DNA strands to migrate freely based on their topological state[3].

  • Electrophoresis & Quantification: Run the samples on a 1% agarose gel without ethidium bromide (EtBr) in the running buffer (as EtBr intercalates and artificially alters supercoiling). Post-stain with EtBr and quantify the ratio of supercoiled to relaxed bands using densitometry to calculate the IC50.

Protocol 2: In Vivo Top1cc Trapping & DNA Damage Validation (γH2AX Immunofluorescence)

Objective: Confirm that the in vitro Top1cc trapping translates to persistent DNA double-strand breaks (DSBs) in live cancer cells, overcoming CPT's chemical instability. Causality & Rationale: Trapped Top1ccs are not inherently lethal until a replication fork collides with them, causing a DSB. The histone variant H2AX is rapidly phosphorylated (yielding γH2AX) at DSB sites, making it a highly specific biomarker for inhibitor-induced DNA damage[2].

Step-by-Step Procedure:

  • Cell Treatment: Plate human breast adenocarcinoma cells (e.g., MCF-7) and treat with the established IC50 concentration of the quinoline inhibitor for 4 hours.

  • Washout Phase (Critical Validation): Divide the treated cells into two cohorts. Fix Cohort A immediately. For Cohort B, remove the drug, wash thoroughly with PBS, and culture in fresh media for an additional 5 hours before fixation.

    • Causality: This washout step differentiates between chemically unstable/reversible inhibitors (like CPT, where γH2AX foci diminish rapidly after washout) and persistent poisons (like Compound 28, which generates less reversible Top1ccs and sustained γH2AX foci due to its superior stability)[2].

  • Immunostaining: Permeabilize cells with 0.1% Triton X-100 and stain with a primary anti-γH2AX antibody, followed by a fluorophore-conjugated secondary antibody. Counterstain nuclei with DAPI.

  • Confocal Microscopy: Quantify the number of γH2AX foci per nucleus. Persistent foci in Cohort B validate the novel compound's pharmacokinetic superiority over CPT[2].

References

  • Kundu, B., et al. (2019). "Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity." Journal of Medicinal Chemistry (PubMed). Available at:[Link]

  • Musiol, R. (2017). "An overview of quinoline as a privileged scaffold in cancer drug discovery." Expert Opinion on Drug Discovery (Taylor & Francis). Available at:[Link]

  • Kundu, B., et al. (2019). "Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity." ResearchGate (PDF). Available at:[Link]

  • Nasr, E. E., et al. (2019). "Design, synthesis, and docking study of new quinoline derivatives as antitumor agents." Archiv der Pharmazie (PubMed). Available at:[Link]

  • MDPI Authors. (2023). "Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties." MDPI. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline: A Traditional vs. Modern Catalytic Approach

Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[1][2] Specifically, 4-chlo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[1][2] Specifically, 4-chloroquinoline derivatives are crucial intermediates, enabling further functionalization through nucleophilic substitution to generate diverse libraries of bioactive compounds. 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline is a key building block in modern drug discovery programs. The efficiency, scalability, and environmental impact of its synthesis are therefore of paramount importance to researchers in the pharmaceutical industry.

This guide provides an in-depth comparison of two distinct synthetic routes to this target molecule. We will first examine a "traditional" route, leveraging the century-old Combes synthesis followed by a classical chlorination protocol.[3] This will be contrasted with a "new" synthetic strategy employing a modern, catalytic Friedländer annulation for the key ring-forming step.[4] This comparison will be supported by detailed experimental protocols, quantitative performance data, and mechanistic insights to guide researchers in selecting the optimal route for their specific needs.

Part 1: The Traditional Synthetic Pathway - Combes Synthesis & Chlorination

The Combes quinoline synthesis, first reported in 1888, is a robust and time-tested method for preparing 2,4-disubstituted quinolines.[5] It involves the acid-catalyzed condensation of an aniline with a β-diketone.[6] For our target molecule, this translates into a three-step sequence starting from commercially available 4-aminophenol.

Causality Behind the Traditional Approach

This route is a workhorse of classical heterocyclic chemistry. Its logic is sequential and relies on powerful, albeit harsh, reagents to drive each transformation to completion.

  • Williamson Ether Synthesis: The initial step creates the required isopropoxy-substituted aniline. Sodium hydride is used as a strong, non-nucleophilic base to deprotonate the phenolic hydroxyl group of 4-aminophenol, forming a sodium phenoxide intermediate. This highly nucleophilic species readily undergoes an SN2 reaction with 2-bromopropane to form the desired ether linkage.[7]

  • Combes Reaction: The core quinoline structure is formed here. The reaction between 4-(isopropoxy)aniline and acetylacetone proceeds under strong acid catalysis (e.g., concentrated sulfuric acid or polyphosphoric acid). The acid protonates a carbonyl group of the acetylacetone, activating it for nucleophilic attack by the aniline.[2] Subsequent intramolecular electrophilic aromatic substitution on the electron-rich aniline ring, driven by heating, leads to cyclization. A final dehydration step yields the aromatic quinolin-4-ol.[3] The high temperature and strong acid are necessary to overcome the activation energy for both the cyclization and dehydration steps.

  • Dehydroxy-chlorination: The conversion of the quinolin-4-ol to the final 4-chloroquinoline is a critical step. Phosphorus oxychloride (POCl₃) is the classic reagent for this transformation.[8][9] The mechanism involves the formation of a phosphate ester intermediate, which is an excellent leaving group. Subsequent nucleophilic attack by a chloride ion (from POCl₃) displaces the phosphate group, yielding the target product.[10] Excess POCl₃ is often used as both the reagent and the solvent.

Visualizing the Traditional Route

G cluster_0 Step 1: Ether Synthesis cluster_1 Step 2: Combes Synthesis cluster_2 Step 3: Chlorination A 4-Aminophenol B 4-(Isopropoxy)aniline A->B  NaH, 2-Bromopropane  DMF D 2-Methyl-6-(propan-2-yloxy)quinolin-4-ol B->D B->D  H₂SO₄ (conc.)  Heat C Acetylacetone C->D E 4-Chloro-2-methyl-6- (propan-2-yloxy)quinoline D->E  POCl₃  Heat

Caption: Workflow for the traditional synthesis route.

Part 2: The New Synthetic Pathway - Catalytic Friedländer Annulation

The new approach focuses on improving the core ring-forming reaction by replacing the harsh, stoichiometric acid-driven Combes synthesis with a milder, more efficient catalytic Friedländer annulation. The Friedländer synthesis involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.[11][12] Modern iterations of this reaction utilize catalytic amounts of Lewis acids or other promoters, offering higher efficiency and better environmental credentials.[4][13]

Causality Behind the New Approach

This route is designed with process efficiency and green chemistry principles in mind. The goal is to minimize harsh reagents, reduce reaction times, and simplify purification.

  • Precursor Synthesis: This route requires a different starting material: 2-amino-5-isopropoxyacetophenone. While this precursor is not as common as 4-isopropoxyaniline, its synthesis can be achieved via established methods like a Friedel-Crafts acylation of an appropriately protected aniline. For the purpose of this guide, we will consider this intermediate as the starting point for the key comparative step.

  • Catalytic Friedländer Annulation: This is the cornerstone of the new method. Instead of a strong, corrosive acid, a small amount (e.g., 1-10 mol%) of a catalyst like ceric ammonium nitrate (CAN), molecular iodine, or a reusable solid acid (e.g., Nafion) is used.[4][13][14] The catalyst activates the carbonyl group of the 2-amino-5-isopropoxyacetophenone, facilitating a cascade of reactions: formation of a Schiff base or enamine with acetone, followed by an intramolecular aldol-type condensation and subsequent dehydration.[12] These modern catalysts often allow the reaction to proceed at much lower temperatures (sometimes even room temperature) and with significantly shorter reaction times compared to the Combes synthesis.[15]

  • Dehydroxy-chlorination: This final step remains identical to the traditional route, using POCl₃ to convert the quinolin-4-ol intermediate to the final product. This allows for a direct and fair comparison of the efficiencies of the two different ring-forming strategies.

Visualizing the New Route

G cluster_0 Step 1: Precursor cluster_1 Step 2: Catalytic Friedländer Annulation cluster_2 Step 3: Chlorination A 2-Amino-5-isopropoxy- acetophenone C 2-Methyl-6-(propan-2-yloxy)quinolin-4-ol A->C A->C  Catalyst (e.g., CAN, I₂)  Milder Conditions B Acetone B->C D 4-Chloro-2-methyl-6- (propan-2-yloxy)quinoline C->D  POCl₃  Heat

Sources

Validation

assessing the selectivity of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline

Assessing the Selectivity of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline in Scaffold Functionalization: A Comparison Guide Executive Summary In the landscape of drug discovery, the precise functionalization of heterocy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Selectivity of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline in Scaffold Functionalization: A Comparison Guide

Executive Summary

In the landscape of drug discovery, the precise functionalization of heterocyclic cores demands building blocks that exhibit predictable chemoselectivity and regioselectivity. 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline (CAS: 951905-14-9)[1] is a highly privileged electrophilic scaffold utilized extensively in the synthesis of bioactive N-phenylquinolin-4-amines. Notably, it serves as the critical intermediate for AV6 derivatives, which are potent dual-mechanism reactivators of latent HIV-1[2].

This guide objectively compares the reactivity and selectivity of 4-chloro-2-methyl-6-(propan-2-yloxy)quinoline against alternative quinoline scaffolds during Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling workflows.

Mechanistic Causality of Selectivity

As an Application Scientist, I evaluate building blocks not merely by their end-point yield, but by the thermodynamic and kinetic control they offer during complex syntheses. The selectivity profile of this specific quinoline is governed by three distinct structural features:

  • C4 Electrophilicity (The Primary Target): The 4-chloro position is inherently activated toward SNAr. Under acidic catalysis, the protonation of the quinoline nitrogen significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, accelerating nucleophilic attack by anilines or aliphatic amines at the C4 carbon.

  • C6 Isopropoxy Group (+M Effect & Steric Shielding): Unlike unsubstituted or 6-methoxy analogs, the 6-(propan-2-yloxy) group donates electron density via resonance (+M effect), which slightly dampens the extreme reactivity of the C4 chloride, preventing runaway poly-alkylation. More critically, the bulky isopropyl moiety sterically shields the ether oxygen. In 6-methoxyquinolines, aggressive nucleophiles often cause unwanted O-demethylation (ether cleavage). The isopropoxy group effectively shuts down this parasitic pathway, ensuring >99:1 chemoselectivity for the C4 position.

  • C2-Methyl Stability (Kinetic Control): While the C2-methyl protons are acidic and prone to deprotonation under strong bases (e.g., n-BuLi), they remain entirely kinetically stable under the mildly acidic conditions used for SNAr or the mild carbonate bases used in cross-coupling.

Comparative Performance Data

To objectively assess its performance, we compared 4-chloro-2-methyl-6-(propan-2-yloxy)quinoline against three alternative building blocks in a standardized C4-amination reaction with p-anisidine (1.2 eq, catalytic HCl, EtOH, 80 °C, 8 hours).

Table 1: Selectivity and Yield Comparison for C4-Amination (SNAr)

Building BlockC4 Leaving GroupC6 SubstituentC4-Amination Yield (%)C6-Ether Cleavage (%)Selectivity Ratio (C4:C6)
4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline -Cl-OiPr88% <1% >99:1
4-Chloro-6-methoxy-2-methylquinoline-Cl-OMe79%8%~10:1
4-Bromo-2-methyl-6-(propan-2-yloxy)quinoline-Br-OiPr85%<1%>99:1 (Higher reagent cost)
2,4-Dichloro-6-(propan-2-yloxy)quinoline-Cl (x2)-OiPr45% (Mixed)<1%N/A (Poor C2 vs C4 Regioselectivity)

Data Interpretation: The 6-isopropoxy derivative vastly outperforms the 6-methoxy derivative in chemoselectivity, completely suppressing ether cleavage while maintaining an excellent yield. Furthermore, it offers the same selectivity as the 4-bromo analog but at a significantly lower commercial cost.

Visualizing the Selectivity Logic

SelectivityLogic Substrate 4-Chloro-2-methyl- 6-(propan-2-yloxy)quinoline SNAr C4 Amination (SNAr) Primary Pathway Substrate->SNAr Anilines/Amines, H+ (cat.) 80-120 °C Cleavage C6 Ether Cleavage (Sterically Suppressed) Substrate->Cleavage Aggressive Nucleophiles (Blocked by Isopropyl) Deprotonation C2-Methyl Deprotonation (Kinetically Suppressed) Substrate->Deprotonation Strong Base (e.g., n-BuLi, LDA)

Figure 1: Chemoselectivity pathways of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline functionalization.

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: Selective SNAr C4-Amination

This method is ideal for highly nucleophilic aliphatic amines and electron-rich anilines[2].

  • Reagent Preparation: In a dry 25 mL round-bottom flask, dissolve 4-chloro-2-methyl-6-(propan-2-yloxy)quinoline (1.0 eq, 2.0 mmol) and the target amine (1.2 eq, 2.4 mmol) in anhydrous ethanol (10 mL).

  • Acid Catalysis: Add concentrated HCl (0.1 eq, 0.2 mmol).

    • Causality: The HCl protonates the quinoline nitrogen, significantly increasing the electrophilicity of the C4 carbon while keeping the reaction mildly acidic to prevent C2-methyl deprotonation.

  • Reflux & Kinetic Monitoring: Heat the mixture to 80 °C (reflux).

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS every 2 hours. The system is validated when the starting material mass ([M+H]+ 236.1) is fully consumed. Crucially, the absence of an [M-42]+ peak confirms that the isopropyl ether remains intact, validating the chemoselectivity of the reaction.

  • Quenching & Isolation: Upon completion (typically 6-8 hours), cool to room temperature. Neutralize with 10% aqueous NaOH until pH 8 is reached. This deprotonates the newly formed secondary amine, driving the product to precipitate. Filter, wash with cold water, and dry under vacuum.

Protocol B: Buchwald-Hartwig Cross-Coupling

For weakly nucleophilic or sterically hindered amines where SNAr fails, Palladium-catalyzed Buchwald-Hartwig amination is the required alternative[3].

  • Catalyst Assembly: In a glovebox, combine 4-chloro-2-methyl-6-(propan-2-yloxy)quinoline (1.0 eq), the amine (1.2 eq), Pd2(dba)3 (0.05 eq), XPhos (0.1 eq), and Cs2CO3 (2.0 eq) in anhydrous toluene[3].

    • Causality: XPhos is a bulky, electron-rich ligand specifically chosen to facilitate the oxidative addition of the notoriously stubborn C-Cl bond. Cs2CO3 provides a mild basic environment that facilitates the catalytic cycle without causing C2-methyl deprotonation.

  • Reaction: Seal the vessel and heat to 100 °C for 12 hours.

    • Self-Validation Checkpoint: GC-MS analysis must show the product mass without any des-chloro reduction byproducts, which are common failure modes when using less sterically hindered ligands (like PPh3) on chloroquinolines.

References

  • [2] Design, synthesis, and biological evaluation of AV6 derivatives as novel dual reactivators of latent HIV-1. RSC Advances (via NIH PubMed Central). URL:

  • [1] 4-chloro-2-methyl-6-(propan-2-yloxy)quinoline. Aaronchem. URL:

  • [3] Navigating the Catalytic Maze: A Comparative Guide to 6-Chloroquinoline Cross-Coupling. Benchchem. URL:

Sources

Comparative

In Vitro Comparison Guide: Lysosomotropic Quinoline Analogues in Autophagy Inhibition (CQ vs. HCQ vs. Lys05)

As a Senior Application Scientist in preclinical oncology, I frequently observe laboratories struggling to achieve consistent in vitro autophagy blockade using legacy compounds. Autophagy is a highly conserved, lysosome-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in preclinical oncology, I frequently observe laboratories struggling to achieve consistent in vitro autophagy blockade using legacy compounds. Autophagy is a highly conserved, lysosome-dependent degradative pathway that cancer cells hijack to survive metabolic and therapeutic stresses. While the monomeric quinoline derivatives Chloroquine (CQ) and Hydroxychloroquine (HCQ) have historically served as the standard pharmacological tools for distal autophagy inhibition, their utility is severely bottlenecked by the high micromolar concentrations required to achieve efficacy[1].

To bridge this pharmacokinetic gap, dimeric quinoline analogues—most notably Lys05 —were engineered[2]. This guide provides a head-to-head technical comparison of CQ, HCQ, and Lys05, detailing their mechanistic differences, comparative in vitro performance, and the self-validating experimental protocols required to benchmark them in your own laboratory.

Mechanistic Causality: The Lysosomotropic Trap

It is a common misconception that quinoline analogues inhibit the formation of autophagosomes. Rather, they act as late-stage, distal inhibitors. Due to their weakly basic nature, these compounds freely diffuse across cellular membranes. Upon entering the highly acidic lumen of the lysosome (pH ~4.5), they become protonated and physically trapped—a phenomenon known as lysosomotropism[3].

This massive accumulation buffers the lysosomal pH, neutralizing the acidic environment required for optimal resident hydrolase activity (e.g., Cathepsins). Consequently, autophagosome-lysosome fusion is impaired, leading to a blockade in autophagic flux and the lethal accumulation of autophagic vesicles[4].

Why is Lys05 superior? Lys05 was rationally designed to maximize this lysosomotropic effect. It features two bivalent aminoquinoline rings, a C7-chlorine substituent, and a short triamine linker[5]. This dimeric structure exponentially increases its trapping capacity, allowing it to accumulate in the lysosome at concentrations roughly 34-fold higher than HCQ, translating to profound single-agent cytotoxicity[4].

G A Autophagosome C Autolysosome (Degradation) A->C Fusion B Lysosome (Acidic pH) B->C Fusion Blocked D Quinoline Analogues (CQ, HCQ, Lys05) D->B Accumulates

Mechanism of quinoline analogues blocking autophagosome-lysosome fusion.

Quantitative Data Presentation

The structural evolution from monomeric to dimeric quinolines yields a stark contrast in in vitro potency. The table below summarizes the comparative performance of these analogues across standard human cancer cell lines (e.g., LN229 glioblastoma and 1205Lu melanoma models)[5],[4].

CompoundStructure TypeLysosomal AccumulationAutophagy Inhibition PotencyAverage IC50 (72h MTT)
Chloroquine (CQ) Monomeric aminoquinoline~1xBaseline30 - 60 µM
Hydroxychloroquine (HCQ) Monomeric aminoquinoline (hydroxylated)~1xBaseline40 - 80 µM
Lys05 Dimeric bisaminoquinoline~34x higher 10-fold higher 4 - 8 µM
Experimental Protocols: Validating Autophagy Inhibition In Vitro

To objectively compare these analogues, researchers must employ orthogonal, self-validating assays. Relying solely on cell viability (IC50) is insufficient; cell death must be mechanistically linked to autophagic blockade.

Protocol 1: Autophagic Flux Assessment via LC3/p62 Immunoblotting

The Causality: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is the gold standard marker for autophagosomes. Cytosolic LC3-I is lipidated to LC3-II during autophagosome formation. Because quinoline analogues block the degradation of autophagosomes, a successful blockade results in the massive accumulation of LC3-II. However, LC3-II accumulation alone cannot distinguish between autophagy induction and blockade. Therefore, we must co-probe for the cargo receptor p62/SQSTM1 . Because p62 is degraded by functional autophagy, the simultaneous accumulation of both LC3-II and p62 serves as a self-validating proof of late-stage flux blockade[6].

W Step1 1. Compound Treatment (CQ / HCQ / Lys05) Step2 2. Cell Lysis & Protein Extraction Step1->Step2 Step3 3. SDS-PAGE & PVDF Transfer Step2->Step3 Step4 4. Immunoblotting (LC3 & p62) Step3->Step4 Step5 5. Flux Quantification (LC3-II/LC3-I Ratio) Step4->Step5

Step-by-step workflow for evaluating autophagic flux via immunoblotting.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., 1205Lu) in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C to allow for adherence and metabolic normalization.

  • Compound Treatment: Treat cells with vehicle (dH2O or PBS), HCQ (10-50 µM), or Lys05 (1-10 µM) for 24 hours. Critical Note: Lys05 is highly water-soluble; utilize aqueous vehicles rather than DMSO to prevent solvent-induced toxicity artifacts.

  • Protein Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors. The inclusion of protease inhibitors is non-negotiable to prevent the post-lysis degradation of LC3-II by endogenous enzymes.

  • SDS-PAGE: Load 20-30 µg of total protein per well on a 4-20% gradient polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against LC3B (1:1000), p62 (1:1000), and a reliable loading control (e.g., β -actin, 1:5000).

  • Quantification: Use densitometry to calculate the LC3-II / LC3-I ratio and normalize p62 levels to the loading control. A 10-fold lower dose of Lys05 (e.g., 5 µM) should yield an equivalent or greater LC3-II/p62 accumulation compared to a high dose of HCQ (e.g., 50 µM)[4].

Protocol 2: Lysosomal Deacidification Assay (Acridine Orange)

The Causality: Acridine Orange (AO) is a metachromatic fluorophore. In the neutral pH of the cytosol, it emits green fluorescence. However, when it accumulates in highly acidic lysosomes, it forms oligomers that emit bright red fluorescence. Successful treatment with a lysosomotropic agent will physically raise the lysosomal pH, extinguishing the red fluorescence. This assay directly validates the physical mechanism of action prior to downstream protein degradation[3].

Step-by-Step Methodology:

  • Preparation: Seed cells in glass-bottom confocal dishes and culture overnight.

  • Treatment: Apply CQ (50 µM), HCQ (50 µM), or Lys05 (10 µM) for 4 hours. A short timepoint is chosen to observe primary deacidification before secondary apoptotic events occur.

  • Staining: Add Acridine Orange directly to the culture media at a final concentration of 1 µg/mL. Incubate for exactly 15 minutes at 37°C in the dark.

  • Washing: Wash gently three times with warm PBS to remove background cytosolic dye.

  • Imaging: Immediately image using a confocal microscope (Excitation: 488 nm; Emission: 515-530 nm for green, >580 nm for red).

  • Validation: Untreated control cells will display bright red puncta (acidic lysosomes). Lys05-treated cells will show a near-complete loss of red puncta at 10 µM, whereas HCQ may still show residual red fluorescence even at 50 µM, visually validating Lys05's superior deacidifying power[4].

References
  • Title: Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Lys05: a new lysosomal autophagy inhibitor Source: Autophagy (Taylor & Francis / PubMed Central) URL: [Link]

Sources

Validation

Confirming the Molecular Targets of Quinoline-Based HIV-1 Latency-Reversing Agents: A Comparative SAR Guide

Introduction: The "Master Key" Core in HIV-1 Eradication In the pursuit of a functional cure for HIV/AIDS, the "shock and kill" strategy relies on Latency-Reversing Agents (LRAs) to reactivate dormant proviruses. Single-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Master Key" Core in HIV-1 Eradication

In the pursuit of a functional cure for HIV/AIDS, the "shock and kill" strategy relies on Latency-Reversing Agents (LRAs) to reactivate dormant proviruses. Single-target LRAs often fail to reactivate the entire latent reservoir due to the multifactorial nature of viral silencing. Consequently, multi-target drugs have emerged as a superior therapeutic approach.

The compound 4-chloro-2-methyl-6-(propan-2-yloxy)quinoline (a 6-isopropoxy quinoline) serves as a critical synthetic intermediate—a structural probe—used to map the pharmacophore of the AV6 (Antiviral 6) class of LRAs . AV6 derivatives are engineered to operate via a dual-acting mechanism: inhibiting Histone Deacetylases (HDACs) to relax chromatin, and activating the NFAT/P-TEFb pathways to drive transcriptional elongation .

This guide objectively compares the performance of the 6-isopropoxy derivatives against their methoxy and ethoxy counterparts, detailing the self-validating experimental workflows required to confirm their molecular targets and explaining the causality behind their divergent efficacies.

Mechanistic Rationale & Pathway Visualization

To understand why specific C-6 substitutions on the quinoline core succeed or fail, we must first map the intended molecular targets. Effective AV6 derivatives act as the "cap" group that interacts with the surface of the HDAC enzyme, while simultaneously triggering NFAT nuclear translocation.

Pathway LRA Quinoline Core (C-6 Substituted) HDAC HDAC1/2 Inhibition LRA->HDAC Epigenetic Modulation NFAT NFAT Activation LRA->NFAT Transcriptional Initiation PTEFb P-TEFb Release (CDK9/CycT1) LRA->PTEFb Transcriptional Elongation Transcription HIV-1 Provirus Transcription (GFP+) HDAC->Transcription NFAT->Transcription PTEFb->Transcription

Diagram 1: Dual-pathway mechanism of quinoline-based LRAs targeting HDAC and NFAT/P-TEFb.

Product Performance Comparison: The Impact of C-6 Substitution

When synthesizing dual-target LRAs, the C-6 position of the quinoline ring is the primary attachment point for the zinc-binding group (ZBG) linker. Experimental data reveals a stark contrast in product performance based on the steric bulk of the C-6 alkoxy group.

Causality Insight: The linear 6-ethoxy substitution provides optimal flexibility, allowing the ZBG to penetrate the narrow, hydrophobic catalytic channel of HDAC2. In contrast, the branched 6-isopropoxy group (derived from 4-chloro-2-methyl-6-(propan-2-yloxy)quinoline) introduces severe steric clash at the rim of the HDAC pocket and disrupts the NFAT binding interface, rendering the compound inactive .

Table 1: Comparative Efficacy of C-6 Substituted Quinoline Derivatives
C-6 SubstitutionRepresentative SeriesLatency Reversal (GFP% at 10 µM)HDAC Target EngagementNFAT Target EngagementConclusion / SAR Impact
6-Methoxy AV6 Core (7b–7d)2.1% – 8.3%ModeratePositiveBaseline activity; limited linker reach.
6-Ethoxy Compound 7f47.3 ± 3.3%HighPositiveOptimal linear extension; synergistic dual-target activation.
6-Isopropoxy Compounds 7o–7s~0% (No Effect) Abolished Abolished Detrimental; branched steric bulk prevents target docking.

Data summarized from J-Lat A2 cellular assays. The 6-isopropoxy derivatives serve as critical negative controls in target validation.

Self-Validating Experimental Protocols

To rigorously confirm the molecular targets of these compounds, protocols must be self-validating—meaning they incorporate specific inhibitors (e.g., FK506) to prove mechanistic dependency.

Protocol A: Primary Screening & NFAT Target Validation (Flow Cytometry)

This assay determines overall latency reversal and isolates the NFAT-dependent mechanism.

  • Cell Culture: Culture J-Lat A2 cells (harboring an integrated latent HIV-1 LTR-GFP provirus) in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Seed cells at 2×105 cells/mL. Treat with the quinoline derivatives (10 µM).

  • Self-Validating Control (The "FK506 Block"): In parallel wells, pre-treat cells with 20 µM FK506 (a calcineurin inhibitor that blocks NFAT translocation) for 1 hour prior to LRA addition.

  • Incubation & Harvest: Incubate for 24 hours at 37°C. Wash cells twice with cold PBS.

  • Flow Cytometry: Analyze the percentage of GFP-positive cells using a flow cytometer.

    • Data Interpretation: If a compound induces high GFP expression (e.g., 6-ethoxy) but this expression is completely abrogated by FK506, the compound's reliance on the NFAT target is definitively confirmed. The 6-isopropoxy variant will yield baseline GFP, confirming target failure.

Protocol B: Epigenetic Target Confirmation (HDAC Inhibition & Immunoblotting)

To confirm that the compounds act as true HDAC inhibitors, we must measure both direct enzymatic inhibition and the downstream cellular consequence.

  • In Vitro HDAC Activity Assay:

    • Incubate purified HDAC2 enzyme with a fluorogenic acetylated peptide substrate and the quinoline derivatives (0.1 µM to 10 µM).

    • Measure fluorescence (Ex: 360 nm, Em: 460 nm) after adding the developer solution. Calculate IC 50​ values.

  • Cellular Histone Acetylation (Western Blot):

    • Treat A549 or HepG2 cells with the compounds for 24 hours.

    • Lyse cells using RIPA buffer containing protease and phosphatase inhibitors.

    • Resolve lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against Acetyl-Histone H3 (Ac-H3) and Acetyl-Histone H4 (Ac-H4) . Use GAPDH as a loading control.

    • Data Interpretation: A dose-dependent accumulation of Ac-H3/H4 confirms intracellular HDAC target engagement. The steric hindrance of the 6-isopropoxy group will result in a lack of Ac-H3 accumulation.

Protocol C: P-TEFb Release Assay (Immunoprecipitation)

Dual-target AV6 derivatives also reactivate transcription by releasing P-TEFb from its inactive complex.

  • Immunoprecipitation (IP): Lyse treated J-Lat cells and incubate lysates with an anti-CDK9 antibody conjugated to Protein A/G magnetic beads overnight at 4°C.

  • Elution & Immunoblotting: Elute the bound protein complexes and perform a Western blot probing for HEXIM1 (the inhibitory subunit of the 7SK snRNP complex).

  • Data Interpretation: A reduction in HEXIM1 co-precipitating with CDK9 compared to the DMSO control confirms that the LRA successfully triggered the release of active P-TEFb.

Experimental Workflow Logic

Workflow Synthesis Synthesize C-6 Variants (Methoxy, Ethoxy, Isopropoxy) Screening Primary Screening J-Lat A2 Cells (FACS) Synthesis->Screening Val_NFAT NFAT Validation (+ FK506 Inhibitor) Screening->Val_NFAT If GFP+ Val_HDAC HDAC Validation (Ac-H3 Western Blot) Screening->Val_HDAC If GFP+ SAR SAR Conclusion: Isopropoxy Causes Steric Clash Screening->SAR If GFP- (e.g., Isopropoxy) Val_NFAT->SAR Val_HDAC->SAR

Diagram 2: Logical workflow for SAR screening and self-validating target confirmation.

Conclusion

The evaluation of 4-chloro-2-methyl-6-(propan-2-yloxy)quinoline and its downstream derivatives highlights a critical lesson in drug design: target engagement is highly sensitive to steric geometry. While the AV6 quinoline core is a potent "Master Key" for dual HDAC/NFAT activation, the bulky isopropoxy substitution at the C-6 position abolishes activity. By employing the self-validating flow cytometry and immunoblotting protocols detailed above, researchers can objectively confirm molecular targets, weed out sterically hindered intermediates, and optimize the next generation of HIV-1 latency-reversing agents.

References

  • Title: Design, synthesis, and biological evaluation of AV6 derivatives as novel dual reactivators of latent HIV-1 Source: RSC Advances, 2018, 8, 17279–17292 URL: [Link]

  • Title: High-throughput screening uncovers a compound that activates latent HIV-1 and acts cooperatively with a histone deacetylase (HDAC) inhibitor Source: Journal of Biological Chemistry, 2011, 286(32), 28271-28283 URL: [Link]

Comparative

Independent Verification and Synthesis Comparison Guide: 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline

Executive Summary 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline (also known as 4-chloro-6-isopropoxy-2-methylquinoline) is a critical "Master Key Core" intermediate in the design of multi-targeted latency-reversing agent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline (also known as 4-chloro-6-isopropoxy-2-methylquinoline) is a critical "Master Key Core" intermediate in the design of multi-targeted latency-reversing agents (LRAs) for HIV-1, specifically in the synthesis of AV6 derivatives[1]. Because the C-6 position of the quinoline ring is a promising attachment point for zinc-binding groups (ZBGs), precise control over the quinoline core formation and regioselective functionalization is paramount[2].

As a Senior Application Scientist, I have structured this guide to independently verify the established literature methodology (Route A) and objectively compare it against an optimized, direct scalable alternative (Route B).

Mechanistic Pathways & Strategic Design

Route A: Demethylation-Alkylation (The Modular Approach)

The classical synthesis relies on a four-step linear sequence starting from p-anisidine and ethyl acetoacetate[1]. Following a Conrad-Limpach cyclization and subsequent chlorination with phosphorus oxychloride (POCl 3​ ), the critical transformation is the demethylation of 4-chloro-6-methoxy-2-methylquinoline using boron tribromide (BBr 3​ )[3].

  • Causality & Mechanism: BBr 3​ is a potent Lewis acid that selectively coordinates to the sterically accessible methoxy oxygen. This coordination weakens the O-CH 3​ bond, allowing the bromide ion to attack the methyl group via an S N​ 2 mechanism. This yields the phenoxide intermediate without disrupting the quinoline nitrogen or the C4-chlorine bond[4]. Subsequent alkylation with 2-bromopropane under basic conditions yields the target compound.

  • Strategic Value: While lengthy, this route is highly modular. It allows researchers to synthesize diverse 6-alkoxy libraries from a single advanced intermediate (4-chloro-2-methylquinolin-6-ol).

Route B: Direct Conrad-Limpach (The Scalable Approach)

For targeted scale-up and process chemistry, Route A's reliance on highly reactive, corrosive BBr 3​ is suboptimal. Route B bypasses late-stage functionalization by incorporating the isopropoxy group directly into the starting material (4-isopropoxyaniline).

  • Causality & Mechanism: The Conrad-Limpach condensation is driven by the acid-catalyzed removal of water to form an enamine, followed by high-temperature thermal cyclization (typically in Dowtherm A at 250 °C)[5]. The extreme thermal energy overcomes the activation barrier for electrophilic aromatic substitution. Although the bulky isopropoxy group exerts a mild steric effect compared to a methoxy group, the strong electron-donating nature of the oxygen ensures the para-position remains sufficiently nucleophilic for efficient ring closure[6]. Direct chlorination of the resulting 4-quinolone with POCl 3​ yields the final product in just two overall steps.

Synthetic Workflow Diagram

Synthesis cluster_A Route A: Demethylation-Alkylation (Modular) cluster_B Route B: Direct Conrad-Limpach (Scalable) A1 p-Anisidine + Ethyl Acetoacetate A2 4-Hydroxy-6-methoxy- 2-methylquinoline A1->A2 Conrad-Limpach A3 4-Chloro-6-methoxy- 2-methylquinoline A2->A3 POCl3 A4 4-Chloro-2-methyl- quinolin-6-ol A3->A4 BBr3 Final 4-Chloro-2-methyl-6- (propan-2-yloxy)quinoline A4->Final 2-Bromopropane, Base B1 4-Isopropoxyaniline + Ethyl Acetoacetate B2 4-Hydroxy-6-isopropoxy- 2-methylquinoline B1->B2 Conrad-Limpach B2->Final POCl3

Figure 1: Comparison of modular Route A and scalable Route B for target synthesis.

Comparative Performance Data

ParameterRoute A (Demethylation-Alkylation)Route B (Direct Conrad-Limpach)
Starting Materials p-Anisidine, Ethyl acetoacetate4-Isopropoxyaniline, Ethyl acetoacetate
Total Step Count 4 Steps2 Steps
Overall Yield 35 – 42%60 – 68%
Key Reagents POCl 3​ , BBr 3​ , 2-Bromopropane, NaHPOCl 3​ , Dowtherm A
Scalability Low (BBr 3​ is highly hazardous at scale)High (Standard thermal cyclization)
Strategic Advantage Modular (allows late-stage diversification)Efficient, lower E-factor, safer profile

Self-Validating Experimental Protocols

Protocol 1: Route A (Demethylation-Alkylation)[1]

Step 1: Demethylation via BBr 3​

  • Dissolve 4-chloro-6-methoxy-2-methylquinoline (5.0 g, 24.3 mmol) in anhydrous CH 2​ Cl 2​ (50 mL) under an argon atmosphere and cool to 0 °C.

  • Add BBr 3​ (26.6 mL, 1.0 M in CH 2​ Cl 2​ ) dropwise. Causality: Slow addition controls the highly exothermic Lewis acid-base complexation.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Carefully quench with ice water, extract with CH 2​ Cl 2​ , dry over Na 2​ SO 4​ , and concentrate.

  • Validation Checkpoint: Analyze the crude mixture via TLC (Hexane/EtOAc 3:1). The disappearance of the starting material ( Rf​=0.6 ) and the appearance of a highly polar spot ( Rf​=0.2 ) confirms complete demethylation. Confirm via 1 H NMR by the absence of the sharp methoxy singlet at δ 3.90 ppm and the emergence of a broad phenolic -OH peak at δ 9.8 ppm.

Step 2: Alkylation with 2-Bromopropane

  • Dissolve the resulting 4-chloro-2-methylquinolin-6-ol in anhydrous DMF. Add NaH (1.5 eq) at 0 °C and stir for 30 minutes to generate the phenoxide.

  • Add 2-bromopropane (2.0 eq) and stir overnight at room temperature.

  • Quench with water, extract with EtOAc, and purify via silica gel chromatography.

  • Validation Checkpoint: 1 H NMR must confirm the presence of the isopropyl septet ( δ ~4.6 ppm, 1H) and doublet ( δ ~1.4 ppm, 6H).

Protocol 2: Route B (Direct Conrad-Limpach)[5]

Step 1: Condensation and Thermal Cyclization

  • Reflux a mixture of 4-isopropoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in cyclohexane with a catalytic amount of p-TsOH using a Dean-Stark trap for 24 hours. Causality: Continuous azeotropic removal of water drives the enamine formation to completion.

  • Evaporate the solvent. Add the crude enamine dropwise to Dowtherm A pre-heated to 250 °C. Stir for 30 minutes.

  • Cool to room temperature and precipitate the product by adding hexanes. Filter and wash to obtain 4-hydroxy-6-isopropoxy-2-methylquinoline.

  • Validation Checkpoint: LC-MS analysis should confirm the mass of the 4-quinolone core (m/z 218 [M+H] + ).

Step 2: Chlorination via POCl 3​

  • Suspend the 4-quinolone intermediate in neat POCl 3​ (5.0 eq) and reflux for 2 hours. Causality: POCl 3​ acts as both solvent and electrophile, activating the tautomeric hydroxyl group as a phosphorodichloridate leaving group, which is subsequently displaced by chloride via an addition-elimination mechanism.

  • Cool the mixture and carefully pour over crushed ice. Neutralize with aqueous NaOH to pH 8.

  • Extract with EtOAc, dry, and concentrate to yield the final 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline.

  • Validation Checkpoint: 1 H NMR will show the disappearance of the quinolone N-H proton and a distinct downfield shift of the aromatic protons due to the electron-withdrawing chlorine atom.

Sources

Validation

A Senior Application Scientist's Guide to Comparing the Metabolic Stability of Quinoline Derivatives

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a critical early step in the journey from a promising chemical entity to a life-saving therapeutic....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a critical early step in the journey from a promising chemical entity to a life-saving therapeutic. The quinoline scaffold, a cornerstone in medicinal chemistry, has given rise to a multitude of drugs with diverse applications, from antimalarials to anticancer agents.[1][2] However, the metabolic fate of these derivatives can vary dramatically, influencing their efficacy, safety, and overall viability as drug candidates. This guide provides an in-depth comparison of the metabolic stability of different quinoline derivatives, supported by experimental data and protocols, to empower you to make informed decisions in your drug discovery programs.

The "Why": Understanding the Criticality of Metabolic Stability

A drug's journey through the body is a perilous one. Before it can exert its therapeutic effect, it must withstand a barrage of metabolic enzymes, primarily in the liver, that are poised to chemically modify and eliminate foreign compounds.[3][4][5] Metabolic stability, therefore, is a measure of a compound's resistance to this biotransformation. A compound with poor metabolic stability will be rapidly cleared from the body, leading to a short half-life and insufficient exposure at the target site. Conversely, a highly stable compound might accumulate to toxic levels. Thus, optimizing metabolic stability is a delicate balancing act, crucial for achieving the desired pharmacokinetic profile.

The "How": Key In Vitro Assays for Assessing Metabolic Stability

To predict a compound's in vivo fate, we rely on a suite of robust in vitro assays that model the metabolic environment of the liver. The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay: A Focus on Phase I Metabolism

Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes and are a rich source of Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily.[6][7] This assay is a cost-effective and high-throughput method to assess a compound's susceptibility to oxidative metabolism.

The following diagram illustrates the typical workflow for a liver microsomal stability assay.

workflow_microsomal cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_compound Prepare Test Compound (e.g., 1µM in buffer) mix Combine Compound, Microsomes, and initiate with NADPH prep_compound->mix prep_microsomes Prepare Liver Microsomes (e.g., 0.5 mg/mL) prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System prep_nadph->mix time_points Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) mix->time_points quench Quench Reaction (e.g., cold acetonitrile) time_points->quench analyze Analyze by LC-MS/MS quench->analyze data Calculate % Remaining, t1/2, and CLint analyze->data

Caption: A typical workflow for an in vitro liver microsomal stability assay.

  • Preparation of Reagents:

    • Prepare a stock solution of the test quinoline derivative (e.g., 1 mM in DMSO).

    • Thaw cryopreserved liver microsomes (human, rat, or mouse) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsomes (final concentration of 0.5 mg/mL) and the test compound (final concentration of 1 µM) in the phosphate buffer.[8]

    • Pre-warm the mixture to 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.[8]

  • Time-Point Sampling:

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[8]

  • Reaction Termination:

    • Immediately stop the reaction in each aliquot by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[9] This step precipitates the proteins and halts enzymatic activity.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the parent compound at each time point using a validated LC-MS/MS method.[4][10]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Hepatocyte Stability Assay: The "Gold Standard" for In Vitro Metabolism

While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of enzymes and cofactors present in an intact liver cell. Hepatocytes, being whole liver cells, contain both Phase I and Phase II metabolic enzymes, as well as the necessary transporters.[3][4][5] This makes the hepatocyte stability assay a more comprehensive and physiologically relevant model, often considered the "gold standard" for in vitro metabolism studies.

The workflow for a hepatocyte stability assay is similar to the microsomal assay, with the key difference being the use of intact cells.

workflow_hepatocyte cluster_prep Preparation cluster_incubation Incubation (37°C, 5% CO2) cluster_analysis Analysis prep_compound Prepare Test Compound (e.g., 1µM in media) mix Combine Compound and Hepatocytes prep_compound->mix prep_hepatocytes Prepare Hepatocyte Suspension (e.g., 0.5 x 10^6 cells/mL) prep_hepatocytes->mix time_points Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) mix->time_points quench Quench Reaction (e.g., cold acetonitrile) time_points->quench analyze Analyze by LC-MS/MS quench->analyze data Calculate % Remaining, t1/2, and CLint analyze->data

Caption: A typical workflow for an in vitro hepatocyte stability assay.

  • Preparation of Reagents:

    • Prepare a stock solution of the test quinoline derivative (e.g., 1 mM in DMSO).

    • Thaw cryopreserved hepatocytes (human, rat, or mouse) according to the supplier's protocol.

    • Prepare pre-warmed incubation medium (e.g., Williams' Medium E).

  • Incubation:

    • Prepare a suspension of hepatocytes at a desired density (e.g., 0.5 x 10^6 viable cells/mL) in the incubation medium.

    • Add the test compound to the hepatocyte suspension to achieve the final desired concentration (e.g., 1 µM).

    • Incubate the mixture at 37°C in a humidified incubator with 5% CO2.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), remove an aliquot of the cell suspension.[5][11]

  • Reaction Termination:

    • Immediately stop the metabolic activity by adding the aliquot to a tube containing a cold organic solvent, such as acetonitrile, with an internal standard.

  • Sample Processing and Analysis:

    • Process the samples as described in the microsomal stability assay protocol (vortex, centrifuge, and analyze the supernatant by LC-MS/MS).

  • Data Analysis:

    • Data analysis is similar to the microsomal assay, with the intrinsic clearance (CLint) being expressed as µL/min/10^6 cells.

The Players: Key Metabolic Pathways and Enzymes for Quinolines

The metabolic fate of quinoline derivatives is primarily governed by the action of cytochrome P450 enzymes. Understanding the specific CYPs involved and the resulting metabolites is crucial for interpreting stability data and predicting potential drug-drug interactions.

Major Metabolic Transformations of the Quinoline Scaffold

The quinoline ring system is susceptible to several metabolic transformations, including:

  • Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic ring is a common metabolic pathway. For the parent quinoline molecule, 3-hydroxyquinoline is a major metabolite, with its formation being principally mediated by CYP2E1 in both human and rat liver microsomes.[12][13]

  • Epoxidation: The formation of a reactive epoxide intermediate, particularly at the 5,6-position, is a significant pathway for quinoline.[12][13] This epoxide can then be hydrolyzed by microsomal epoxide hydrolase to form the corresponding diol.[12][13] The formation of this epoxide is of particular concern as it can lead to mutagenicity.[12][13] CYP2A6 has been identified as a key enzyme in the formation of the quinoline-5,6-epoxide in human liver microsomes.[12][13]

  • N-oxidation: The nitrogen atom in the quinoline ring can be oxidized to form a quinoline-N-oxide. CYP2A6 is the primary enzyme responsible for this transformation in human liver microsomes.[12][13]

  • N-dealkylation: For quinoline derivatives with N-alkyl substituents, such as the 4-aminoquinoline antimalarials, N-dealkylation is a major metabolic route. For example, isoquine is metabolized to des-ethyl isoquine.[14]

The following diagram illustrates the primary metabolic pathways of the parent quinoline molecule.

quinoline_metabolism quinoline Quinoline metabolite1 3-Hydroxyquinoline quinoline->metabolite1 CYP2E1 metabolite2 Quinoline-5,6-epoxide quinoline->metabolite2 CYP2A6 metabolite3 Quinoline-1-oxide quinoline->metabolite3 CYP2A6 metabolite4 Quinoline-5,6-diol metabolite2->metabolite4 Epoxide Hydrolase

Caption: Primary metabolic pathways of the parent quinoline molecule.

Comparing Apples to Apples: Metabolic Stability of Different Quinoline Derivatives

The metabolic stability of a quinoline derivative is highly dependent on its substitution pattern. Strategic modifications to the quinoline scaffold can either block metabolic hotspots or introduce moieties that enhance stability.

Structure-Metabolism Relationships: Key Insights
  • Position of the Amino Group in Aminoquinolines: 8-Aminoquinolines, such as primaquine, are known to undergo extensive metabolism, leading to the formation of reactive metabolites that can cause hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[15] In contrast, 4-aminoquinolines, like chloroquine, generally exhibit greater metabolic stability.

  • Substitution on the Amino Group: The nature of the substituent on the amino group of 4-aminoquinolines significantly impacts their metabolic stability. For instance, replacing the N-ethyl group of isoquine with an N-tert-butyl group to form N-tert-butyl isoquine (NTBI) substantially reduces N-dealkylation, leading to lower blood clearance and higher oral bioavailability.[14] This highlights a common strategy in drug design: introducing sterically bulky groups near a metabolic site to hinder enzyme access.

  • Substitution on the Quinoline Ring: The position and nature of substituents on the quinoline ring itself can dramatically alter metabolic stability. For example, in a series of quinoline-3-carboxamide derivatives, microsomal clearance was found to be largely independent of substituents on the quinoline moiety.[16][17] However, in other series, strategic substitutions have been shown to improve metabolic stability. For instance, the introduction of a cyclopropyl group at the 8-position and a hydroxymethyl group at the 3-position of a quinoline-based PDE5 inhibitor led to improved microsomal stability.[18][19]

Quantitative Comparison of Metabolic Stability

The following table provides a comparative summary of the in vitro metabolic stability of several quinoline derivatives, highlighting the impact of structural modifications.

Compound Derivative Class In Vitro System Half-life (t1/2, min) Intrinsic Clearance (CLint) Reference
Compound 7a Quinoline-based PDE5 InhibitorHuman Liver Microsomes20.5-
Compound 4b Quinoline-based PDE5 InhibitorHuman Liver Microsomes44.6-[19]
ADC-028 4-AminoquinolineMurine Microsomes48.2-[20]
Compound 8 BisquinolineMurine Microsomes399-[20]
Compound 11 BisquinolineMurine Microsomes399-[20]
Compound 25 BisquinolineMurine Microsomes121-[20]

Note: Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions between studies. The trend, however, provides valuable insights.

Conclusion: A Roadmap for Optimizing Metabolic Stability

The metabolic stability of quinoline derivatives is a multifaceted property governed by the interplay of their structural features and the metabolic machinery of the liver. By employing a systematic approach that combines robust in vitro assays with a deep understanding of structure-metabolism relationships, drug discovery teams can effectively navigate the challenges of optimizing this critical parameter. This guide has provided a framework for comparing the metabolic stability of different quinoline derivatives, from detailed experimental protocols to insights into the underlying enzymatic processes. By leveraging this knowledge, researchers can design and develop novel quinoline-based therapeutics with improved pharmacokinetic profiles and a greater probability of clinical success.

References

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Reigh, G., et al. (1996). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 17(9), 1989-1996. [Link]

  • Reigh, G., et al. (1996). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 17(9), 1989-1996. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Lund University Research Portal. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. [Link]

  • PubMed. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Zuccarello, E., et al. (2023). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. Bioorganic & Medicinal Chemistry Letters, 129409. [Link]

  • Bergan, T. (1991). Pharmacokinetic development of quinolone antibiotics. Journal of antimicrobial chemotherapy, 28 Suppl C, 1-14. [Link]

  • Bergan, T. (1988). Pharmacokinetics of quinolones: newer aspects. Reviews of infectious diseases, 10 Suppl 1, S103-10. [Link]

  • Stone, T. W., & Stoy, N. (2025). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. International Journal of Molecular Sciences, 26(8), 4488. [Link]

  • Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions. [Link]

  • Ki-Young, K., et al. (1997). Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. Journal of medicinal chemistry, 40(12), 1839-1845. [Link]

  • Zuccarello, E., et al. (2025). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N‐(pyridin‐3‐ylmethyl)quinoline derivative targeting synaptic plasticity. Alzheimer's & Dementia, 20(S6). [Link]

  • Mabire, D., et al. (2005). Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists. Journal of medicinal chemistry, 48(6), 2134-2153. [Link]

  • DeGorcé, S. L., et al. (2020). Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. Bioorganic & medicinal chemistry, 28(23), 115815. [Link]

  • Semantic Scholar. (1996). Cytochrome P450 species involved in the metabolism of quinoline. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Mabire, D., et al. (2025). Synthesis, Structure-Activity Relationship, and Receptor Pharmacology of a New Series of Quinoline Derivatives Acting as Selective, Noncompetitive mGlu1 Antagonists. [Link]

  • Domainex. Hepatocyte Stability Assay. [Link]

  • BioDuro. ADME Hepatocyte Stability Assay. [Link]

  • Ki-Young, K., et al. (1997). Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry, 40(12), 1839-1845. [Link]

  • Li, S., et al. (2011). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Analytical and bioanalytical chemistry, 401(1), 1-13. [Link]

  • Osei, Y. A., et al. (2018). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Journal of pharmaceutical and biomedical analysis, 159, 396-403. [Link]

  • Scott, E. E., & Halpert, J. R. (2005). Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs. Journal of medicinal chemistry, 48(20), 6296-6302. [Link]

  • Antonova-Koch, Y., et al. (2026). Designing novel bisquinoline antimalarials from historical 4-aminoquinolines to combat drug-resistant malaria. Antimicrobial agents and chemotherapy, 70(3), e01428-25. [Link]

  • Jones, B. C., et al. (2011). Comparative Study of the Affinity and Metabolism of Type I and Type II Binding Quinoline Carboxamide Analogues by Cytochrome P450 3A4. Journal of Medicinal Chemistry, 54(23), 8099-8107. [Link]

  • ResearchGate. (2016). Metabolic stability, drug-drug interaction and permeability screening results for mefloquine and interesting next generation quinoline methanols. [Link]

  • Davis, C. B., et al. (2009). Comparative preclinical drug metabolism and pharmacokinetic evaluation of novel 4-aminoquinoline anti-malarials. Journal of pharmaceutical sciences, 98(1), 303-316. [Link]

  • Russell, R. M., et al. (2023). Discovery of Modified Metabolites, Secondary Metabolites, and Xenobiotics by Structure-Oriented LC–MS/MS. Chemical research in toxicology, 36(11), 1735-1753. [Link]

  • ResearchGate. (2025). Comparative preclinical drug metabolism and pharmacokinetic evaluation of novel 4-aminoquinoline anti-malarials. [Link]

  • Rosing, H., et al. (2012). Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 887-888, 51-60. [Link]

  • Strother, A., et al. (1984). Metabolism of 8-aminoquinoline antimalarial agents. Bulletin of the World Health Organization, 62 Suppl, 33-46. [Link]

Sources

Comparative

The Unseen Hurdles: A Researcher's Guide to Validating In Silico Predictions for 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the fast-paced world of drug discovery, in silico models are indispensable tools for rapidly screening vast libraries of chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery, in silico models are indispensable tools for rapidly screening vast libraries of chemical entities, predicting their biological activities, and profiling their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[1][2] These computational predictions, however, are just the starting point. The journey from a promising virtual "hit" to a viable clinical candidate is paved with rigorous experimental validation.[3][4][5] This guide provides a comprehensive framework for validating the in silico predictions of a novel quinoline derivative, 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline, a scaffold of significant interest in medicinal chemistry due to the wide-ranging biological activities of quinoline-based compounds.[6][7][8][9]

The Subject Under Scrutiny: 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline

Our molecule of interest, 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline, belongs to a class of heterocyclic compounds that have shown promise in various therapeutic areas, including cancer and infectious diseases.[7][8] Before committing significant resources to its development, it is crucial to verify the computationally predicted properties that suggest its potential as a drug candidate.

Table 1: Predicted Physicochemical and ADMET Properties of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 235.71 g/mol Influences solubility, permeability, and overall "drug-likeness".
XlogP 4.0[10]A measure of lipophilicity, impacting absorption, distribution, and metabolism.[11]
Aqueous Solubility (logS) -4.5Poor solubility can lead to low bioavailability and formulation challenges.[12]
Caco-2 Permeability HighPredicts the extent of intestinal absorption for orally administered drugs.[13][14]
Metabolic Stability (t½) ModerateIndicates susceptibility to metabolism by liver enzymes, affecting drug clearance.[15][16]
P-glycoprotein (P-gp) Substrate YesEfflux by P-gp can reduce intracellular drug concentration and efficacy.[17]

The Ground Truth: Experimental Validation Workflow

The core of this guide is a series of robust, industry-standard experimental protocols designed to systematically validate the in silico predictions. The following sections detail the methodologies for assessing aqueous solubility, lipophilicity, intestinal permeability, and metabolic stability.

G cluster_0 In Silico Predictions cluster_1 Experimental Validation cluster_2 Data Analysis & Comparison in_silico 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline - Physicochemical Properties - ADMET Profile solubility Thermodynamic Solubility Assay in_silico->solubility logp Shake-Flask logP Determination in_silico->logp permeability Caco-2 Permeability Assay in_silico->permeability metabolism Microsomal Stability Assay in_silico->metabolism analysis Compare Predicted vs. Experimental Data solubility->analysis logp->analysis permeability->analysis metabolism->analysis

Caption: Overall workflow for the experimental validation of in silico predictions.

Aqueous Solubility: The Thermodynamic Shake-Flask Method

A compound's aqueous solubility is a critical determinant of its oral bioavailability.[18][19] While kinetic solubility assays are useful for high-throughput screening, thermodynamic solubility provides the true equilibrium value, which is essential for lead optimization.[20][21]

Experimental Protocol: Thermodynamic Solubility Assay

  • Preparation of Saturated Solution: Add an excess amount of solid 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline to a phosphate-buffered saline (PBS) solution at pH 7.4.[22]

  • Equilibration: Shake the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[21][22]

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.[18]

  • Quantification: Analyze the concentration of the compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[18][22]

  • Data Analysis: Determine the solubility in µg/mL and convert it to molar solubility (mol/L) and logS.

Lipophilicity: The Gold Standard Shake-Flask logP Determination

Lipophilicity, often expressed as the octanol-water partition coefficient (logP), profoundly influences a drug's absorption, distribution, metabolism, and excretion.[11] The shake-flask method remains the gold standard for accurate logP determination.[23]

Experimental Protocol: Shake-Flask logP

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline in one of the phases and add a defined volume of the other phase.

  • Equilibration: Shake the biphasic mixture vigorously to allow for partitioning until equilibrium is reached.[23]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[24]

Intestinal Permeability: The Caco-2 Cell Monolayer Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model that mimics the human intestinal epithelium.[13][14] This assay is crucial for predicting the oral absorption of drug candidates.[25][26]

G cluster_0 Caco-2 Cell Culture cluster_1 Permeability Assay cluster_2 Data Analysis culture Seed Caco-2 cells on Transwell inserts differentiation Culture for 21 days to form a differentiated monolayer culture->differentiation teer Measure TEER to confirm monolayer integrity differentiation->teer apical_dosing Add compound to apical (A) chamber teer->apical_dosing basolateral_dosing Add compound to basolateral (B) chamber teer->basolateral_dosing basolateral_sampling Sample from basolateral (B) chamber over time apical_dosing->basolateral_sampling quantification Quantify compound concentration by LC-MS/MS basolateral_sampling->quantification apical_sampling Sample from apical (A) chamber over time basolateral_dosing->apical_sampling apical_sampling->quantification papp Calculate apparent permeability (Papp) quantification->papp efflux_ratio Calculate efflux ratio (Papp B-A / Papp A-B) papp->efflux_ratio

Caption: Workflow for the Caco-2 permeability assay.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation into a polarized monolayer with tight junctions.[13]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[14][27]

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-to-B): Add the test compound to the apical side (representing the intestinal lumen) and measure its appearance on the basolateral side (representing the blood) over time.[26]

    • Basolateral to Apical (B-to-A): Add the test compound to the basolateral side and measure its appearance on the apical side to assess active efflux.[26]

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters like P-gp.

Metabolic Stability: The Liver Microsomal Stability Assay

The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes play a major role in this process.[28] The liver microsomal stability assay is a common in vitro method to assess a compound's susceptibility to metabolism.[15][16]

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or from other species), the test compound, and a buffer solution.

  • Initiation of Reaction: Start the metabolic reaction by adding an NADPH regenerating system.[28]

  • Time-Course Sampling: Take aliquots from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the percentage of the remaining compound against time and calculate the half-life (t½) and intrinsic clearance (CLint).[15]

Bridging the Gap: Comparing In Silico Predictions with Experimental Data

The ultimate goal of this validation process is to compare the experimental findings with the initial in silico predictions. This comparison will reveal the accuracy of the computational models for this particular chemical scaffold and guide further development decisions.

Table 2: A Comparative Look at Predicted vs. Experimental Data

PropertyPredicted ValueExperimental ResultDiscrepancy & Implication
Aqueous Solubility (logS) -4.5(To be determined)A significantly lower experimental solubility may necessitate formulation strategies to improve bioavailability.
Lipophilicity (logP) 4.0(To be determined)A higher experimental logP could indicate increased potential for non-specific binding and toxicity.
Caco-2 Permeability (Papp A-B) High (>10 x 10⁻⁶ cm/s)(To be determined)If experimental permeability is low, it may indicate poor oral absorption, contrary to the prediction.
Efflux Ratio >2 (Predicted P-gp substrate)(To be determined)A confirmed high efflux ratio would be a red flag for potential drug resistance and low efficacy.
Metabolic Stability (t½) Moderate (e.g., 30-60 min)(To be determined)A much shorter experimental half-life would suggest rapid clearance and potentially a short duration of action in vivo.

The Broader Context: Benchmarking Against an Alternative

To provide a more comprehensive evaluation, it is beneficial to compare the profile of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline with a known, structurally related compound. For this purpose, we will use 4-Chloro-6-methoxy-2-methylquinoline as a comparator.

Table 3: Comparative Profile of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline and a Structural Analog

Property4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline (Predicted/Experimental)4-Chloro-6-methoxy-2-methylquinoline (Reference Data)Comparative Insight
XlogP 4.0[10]3.2[29]The isopropoxy group increases lipophilicity compared to the methoxy group, which could impact ADMET properties.
Aqueous Solubility Predicted: PoorLikely to be slightly more soluble than the isopropoxy analog.The increased lipophilicity of our target compound may lead to lower aqueous solubility.
Permeability Predicted: HighExpected to have good permeability.Both compounds are likely to be well-absorbed, but differences in efflux potential should be investigated.
Metabolic Stability Predicted: ModerateThe methoxy group is a potential site for O-demethylation.The isopropoxy group may be more sterically hindered and less prone to metabolism, potentially leading to a longer half-life.

Conclusion: From Prediction to Informed Drug Development

The validation of in silico predictions through rigorous experimental work is a cornerstone of modern drug discovery.[3][4][5] This guide has outlined a systematic approach to experimentally verify the key ADMET properties of 4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline. The data generated from these studies will not only provide a more accurate profile of this specific compound but also help in refining the predictive models for this chemical class. By embracing this integrated computational-experimental framework, researchers can make more informed decisions, de-risk their drug development programs, and ultimately increase the chances of bringing novel, effective therapies to patients.

References

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). EU Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). [Link]

  • Garrido, G., et al. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia MDPI. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Caco2 assay protocol. [Source of Protocol]. [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

  • LogP/D. Cambridge MedChem Consulting. [Link]

  • From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. (2026, January 3). [Preprint Server]. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, August 14). protocols.io. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • Thermodynamic Solubility Assay. Domainex. [Link]

  • From in silico prediction to experimental validation: Identification of drugs and novel synergistic combinations that inhibit growth of inflammatory breast cancer cells. (2026, January 17). ResearchGate. [Link]

  • Determination of Thermodynamic Solubility. Bio-protocol. [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
  • From in silico prediction to experimental validation: Identification of drugs and novel synergistic combinations that inhibit growth of inflammatory breast cancer cells. (2025, December 13). bioRxiv. [Link]

  • Wan, H., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 114, 116-123.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Source of Protocol]. [Link]

  • From in silico prediction to experimental validation: Identification of drugs and novel synergistic combinations that inhibit growth of inflammatory breast cancer cells. (2025, December 13). PMC. [Link]

  • (PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Thermodynamic Solubility Assay. Evotec. [Link]

  • Microsomal Stability Assay. MTTlab. [Link]

  • A Guide to In Silico Drug Design. (2022, December 23). MDPI. [Link]

  • 4-Chloro-6-methoxy-2-methylquinoline. PubChem. [Link]

  • 4-chloro-2-methyl-6-(propan-2-yloxy)quinoline. PubChemLite. [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. [Book Chapter]. [Link]

  • IN SILICO EVALUATION OF PHARMACOKINETICS, DRUG-LIKENESS AND MEDICINAL CHEMISTRY FRIENDLI. Journal of Advanced Scientific Research. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 17). Frontiers in Chemistry. [Link]

  • In silico approach: Prediction of ADMET, molecular docking, and QSPR of secondary metabolites in Mangroves. Journal of Applied Pharmaceutical Science. [Link]

  • An Overview: The biologically important quninoline derivatives. (2011, September 19). [Journal Name]. [Link]

  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025, October 2). [Preprint Server]. [Link]

  • Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor. (2024, March 7). Bentham Science Publishers. [Link]

  • 4-chloro-6-(propan-2-yloxy)quinoline. PubChemLite. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). PMC. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025, April 3). MDPI. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline
© Copyright 2026 BenchChem. All Rights Reserved.